ErSO-DFP
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H17F5N2O2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(3R)-3-(4,4-difluoropiperidin-1-yl)-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H17F5N2O2/c21-18(22)8-10-27(11-9-18)19(12-4-6-13(28)7-5-12)14-2-1-3-15(20(23,24)25)16(14)26-17(19)29/h1-7,28H,8-11H2,(H,26,29)/t19-/m1/s1 |
InChI Key |
IVIIASPFEXRZGM-LJQANCHMSA-N |
Isomeric SMILES |
C1CN(CCC1(F)F)[C@@]2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1CN(CCC1(F)F)C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of ErSO-DFP: A Technical Guide to a Novel Anti-Cancer Agent in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic estrogen receptor-alpha positive (ERα+) breast cancer presents a formidable clinical challenge, largely due to the frequent development of resistance to standard endocrine therapies. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1][2] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1][3] This technical guide provides an in-depth overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its unique mechanism of action.
Unlike traditional endocrine therapies that aim to block ERα signaling, (Rac)-ErSO-DFP leverages the receptor to initiate a lethal cascade.[1][4] It triggers a potent and sustained hyperactivation of a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][5][6] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1][2]
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
The cytotoxic effects of (Rac)-ErSO-DFP are mediated through the hyperactivation of the a-UPR pathway in an ERα-dependent manner.[5][6] This mechanism is distinct from the classical UPR, which is typically a reactive response to endoplasmic reticulum (ER) stress. The a-UPR is a proactive, pro-survival pathway initiated by mitogenic signals like estrogen to prepare cells for an increased demand for protein synthesis.[5][6] (Rac)-ErSO-DFP hijacks this pathway, turning a cell's survival mechanism into a death signal.[6]
The proposed signaling cascade is as follows:
-
Binding to ERα : (Rac)-ErSO-DFP selectively binds to both wild-type and mutant ERα.[1] This interaction initiates the activation of the non-receptor tyrosine kinase, Src.[5]
-
Signal Transduction : Activated Src then phosphorylates and activates phospholipase C gamma (PLCγ).[1][5]
-
Second Messenger Production : Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7]
-
Calcium Release : IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid and sustained release of calcium (Ca2+) into the cytosol.[1][7]
-
a-UPR Hyperactivation and Necrotic Cell Death : The sustained, massive increase in cytosolic Ca2+ hyperactivates the a-UPR, leading to overwhelming ER stress, ATP depletion, and ultimately, selective necrotic cell death of ERα-positive cancer cells.[1][5]
Quantitative Data: In Vitro Efficacy
(Rac)-ErSO-DFP and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1][6] The tables below summarize the reported half-maximal inhibitory concentration (IC₅₀) values.
Table 1: IC₅₀ Values of (Rac)-ErSO-DFP in ERα+ and ERα- Breast Cancer Cell Lines
| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) |
|---|---|---|---|---|
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM |
| T47D | Positive | 16 nM | 16 nM | |
| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | |
| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |
| HCT-116 | Negative | >10,000 nM | >10,000 nM |
Data compiled from multiple sources.[6]
Table 2: Comparative IC₅₀ Values of (Rac)-ErSO and (Rac)-ErSO-DFP
| Compound | Cell Line | ERα Status | IC₅₀ |
|---|---|---|---|
| (Rac)-ErSO | MCF-7 | Positive | ~10 nM |
| ERα-negative lines | Negative | >3,500 nM | |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM (24h), 35 nM (24h) |
| T47D | Positive | 16 nM (24-72h) | |
| TYS | Positive | 7 nM (24-72h) | |
| TDG | Positive | 9 nM (24-72h) |
Data compiled from multiple sources.[6][7][8]
The data clearly indicate that while both ErSO and this compound are highly potent against ERα+ cell lines, this compound exhibits significantly enhanced selectivity, with a wider therapeutic window between ERα-positive and ERα-negative cells.[2][6]
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the IC₅₀ values of (Rac)-ErSO-DFP.[1][9]
1. Cell Culture and Seeding:
-
Culture ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cells in their recommended growth medium in a humidified incubator at 37°C with 5% CO₂.[9]
-
Ensure cells are in the logarithmic growth phase with >95% viability.[9]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][9]
-
Incubate the plate for 24 hours to allow for cell attachment.[1][9]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of (Rac)-ErSO-DFP in DMSO (e.g., 10 mM).[9]
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[9]
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.[1]
-
Include a vehicle control (DMSO at the same final concentration) and a positive control for cell death (e.g., 100 µM raptinal).[2][9]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
3. Viability Measurement:
-
Add AlamarBlue reagent (or a similar viability reagent like MTT) to each well according to the manufacturer's instructions.[6]
-
Incubate for 1-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and the positive death control (0% viability).
-
Plot the normalized cell viability against the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[9]
Western Blot Analysis for a-UPR Activation
To confirm the mechanism of action, Western blotting is employed to detect key protein markers of a-UPR activation.[2][3]
1. Cell Treatment and Lysis:
-
Treat MCF-7 cells with varying concentrations of (Rac)-ErSO-DFP for a specified time (e.g., 4 hours).[3]
-
Harvest the cells and prepare protein lysates using an appropriate lysis buffer.[3]
2. Protein Quantification and Electrophoresis:
-
Determine protein concentrations of the lysates to ensure equal loading.[3]
-
Separate the proteins by SDS-PAGE.
3. Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF).[3]
-
Probe the membrane with primary antibodies against key a-UPR proteins (e.g., P-EIF2α, P-AMPK, cleaved ATF6α).[2]
-
Use an antibody against a housekeeping protein (e.g., actin) as a loading control.[3]
4. Detection and Quantification:
-
Visualize protein bands using a suitable detection method (e.g., chemiluminescence).[3]
-
Quantify band intensities using software like ImageJ, normalizing to the loading control.[3][7]
In Vivo Xenograft Studies
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1][10]
1. Animal Model and Tumor Implantation:
-
Use ovariectomized female immunodeficient mice (e.g., Nu/J).[3][7]
-
For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.[1]
-
Implant ERα-positive breast cancer cells (e.g., 50-100 µL of MCF-7 cell suspension) orthotopically into the mammary fat pad.[1][7]
2. Compound Administration:
-
Monitor mice for tumor development. Once tumors are palpable (e.g., reach a certain size), randomize the mice into treatment and control groups.[1][7]
-
Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly for three doses) or a vehicle control.[7][10]
3. Data Collection and Analysis:
-
Monitor tumor volume (measured with calipers) and body weight regularly throughout the study.[1][7]
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).[1]
-
Analyze the data for tumor growth inhibition and any signs of toxicity.[1]
Conclusion and Future Directions
(Rac)-ErSO-DFP represents a significant advancement in the development of targeted therapies for ERα+ breast cancer.[3] Its unique mechanism of action, inducing selective cancer cell necrosis through the hyperactivation of the a-UPR, allows it to overcome common resistance pathways that plague current endocrine therapies.[1][4] The enhanced selectivity and potent in vitro and in vivo activity of this compound position it as a compelling candidate for further preclinical and clinical investigation.[2][3] The data gathered to date strongly suggests that this compound could offer a new and effective therapeutic strategy for patients with endocrine-resistant breast cancer.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
(Rac)-ErSO-DFP: A Selective ERα Biomodulator for Anti-Estrogen Resistant Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Metastatic estrogen receptor-alpha (ERα)-positive breast cancer poses a significant clinical challenge due to acquired resistance to endocrine therapies. (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1] Unlike traditional endocrine therapies that block ERα signaling, (Rac)-ErSO-DFP triggers the hyperactivation of a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2] As a derivative of ErSO, ErSO-DFP exhibits enhanced selectivity for ERα-positive cancer cells and improved tolerability in preclinical models.[1][3] This guide provides a comprehensive overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
The anticancer activity of (Rac)-ErSO-DFP is critically dependent on the presence of ERα.[4] The compound binds to ERα and, instead of inhibiting its function, initiates a signaling cascade that results in the hyperactivation of the a-UPR.[4] This process is distinct from the action of clinically approved ERα antagonists and degraders.[2]
The proposed signaling pathway is as follows:
-
(Rac)-ErSO-DFP Binding to ERα: The molecule selectively binds to both wild-type and mutant ERα.[1]
-
Activation of Src Kinase and PLCγ: The this compound-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1][2]
-
IP₃ Production and Calcium Release: Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ then binds to its receptors on the endoplasmic reticulum (ER), causing a rapid and sustained release of calcium into the cytosol.[1][2]
-
a-UPR Hyperactivation: The significant and sustained increase in cytosolic calcium leads to ER stress and hyperactivation of the a-UPR.[1] Key markers of this activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[1]
-
ATP Depletion and Necrotic Cell Death: The hyperactivated a-UPR leads to a depletion of cellular ATP, ultimately resulting in necrotic cell death.[1]
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
(Rac)-ErSO-DFP and its parent compound, ErSO, have demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1]
| Compound | Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time (hours) |
| ErSO | MCF-7 | Positive | ~20 | 24 |
| ErSO | T47D | Positive | 11-43 | 24 |
| ErSO | T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | 24 |
| ErSO | T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | 24 |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 | 24 |
| (Rac)-ErSO-DFP | T47D | Positive | 16 | 24 |
| (Rac)-ErSO-DFP | TYS | Positive (Mutant) | 7 | 24 |
| (Rac)-ErSO-DFP | TDG | Positive (Mutant) | 9 | 24 |
Data compiled from multiple sources.[1][5][6]
Selectivity of (Rac)-ErSO-DFP for ERα-Positive vs. ERα-Negative Cell Lines
A key advantage of (Rac)-ErSO-DFP is its enhanced selectivity for ERα-positive cancer cells.[3] It demonstrates an average 2750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines, representing a significantly wider therapeutic window compared to ErSO.[7]
| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72 hours |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 0.017 |
| (Rac)-ErSO-DFP | MDA-MB-231 | Negative | > 25 |
| (Rac)-ErSO-DFP | HCT-116 | Negative | 55 |
| (Rac)-ErSO-DFP | HT-29 | Negative | > 100 |
Data compiled from multiple sources.[1][3]
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse Xenograft | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg) | Intravenously, once weekly for 3 doses | Significant tumor regression without notable toxicity.[8] |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) values of (Rac)-ErSO-DFP.[1]
Workflow:
Detailed Steps:
-
Cell Seeding: Seed ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) cancer cells in 96-well plates and allow them to adhere overnight.[7][9]
-
Compound Preparation: Prepare a serial dilution of (Rac)-ErSO-DFP in the appropriate cell culture medium.
-
Treatment: Add the diluted compound to the wells. Include a vehicle-only control (e.g., DMSO) and a positive control for 100% cell death (e.g., 100 µM raptinal).[3][7]
-
Incubation: Incubate the cells with the compound for specified durations (e.g., 24, 72, or 168 hours).[9]
-
Viability Assessment: Add Alamar Blue reagent to each well and incubate for 1-4 hours.[7]
-
Data Collection: Measure the fluorescence using a plate reader.
-
Analysis: Calculate the IC₅₀ values from the dose-response curves.
Western Blot for a-UPR Markers
This protocol is used to confirm the activation of the a-UPR pathway by detecting key protein markers.[10]
Detailed Steps:
-
Cell Treatment: Treat ERα-positive cells (e.g., MCF-7) with varying concentrations of (Rac)-ErSO-DFP or a vehicle control for a specified time (e.g., 4 hours).[3][9]
-
Protein Extraction: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin). Following this, incubate with the corresponding secondary antibodies.[9]
-
Visualization: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ, normalizing the target protein levels to the loading control.[9]
In Vivo Antitumor Efficacy in an Orthotopic Xenograft Model
This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of (Rac)-ErSO-DFP.[1]
Workflow:
Detailed Steps:
-
Cell Preparation: Harvest ERα-positive breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.[1]
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG). For ER-dependent tumors like MCF-7, supplement with a slow-release estrogen pellet implanted subcutaneously 24-48 hours before cell injection.[1]
-
Orthotopic Injection: Anesthetize the mouse and inject the cell suspension into the inguinal mammary fat pad.[1]
-
Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume regularly using calipers.[1]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1][8]
-
Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and any signs of toxicity.[1]
Conclusion and Future Directions
(Rac)-ErSO-DFP is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer.[1] Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[1] The enhanced selectivity and tolerability of this compound compared to its parent compound, ErSO, make it an attractive candidate for clinical development.[1][7] Further investigation is warranted to fully delineate its direct molecular target and other aspects of its underlying mechanism.[3] The development of (Rac)-ErSO-DFP and related compounds represents an intriguing new class for the treatment of ERα+ cancers.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
ErSO-DFP: A Novel Activator of the Anticipatory Unfolded Protein Response for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metastatic estrogen receptor-alpha (ERα)-positive breast cancer poses a significant clinical challenge, with acquired resistance to endocrine therapies being a major hurdle.[1] (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, has emerged as a promising therapeutic agent that circumvents conventional resistance mechanisms.[1] This small molecule acts as a selective ERα biomodulator, inducing potent and selective necrosis in ERα-positive breast cancer cells, including those harboring mutations that confer resistance to anti-estrogen treatments.[1][2] Unlike traditional endocrine therapies that aim to block ERα signaling, (Rac)-ErSO-DFP hyperactivates a cellular protective pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to selective cancer cell death.[1][2][3] This technical guide provides a comprehensive overview of (Rac)-ErSO-DFP, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action.
Introduction: The Anticipatory Unfolded Protein Response (a-UPR)
The unfolded protein response (UPR) is a cellular stress response pathway located in the endoplasmic reticulum (ER) that is crucial for maintaining protein homeostasis.[4] While traditionally viewed as a reactive mechanism to ER stress, a proactive mode of UPR activation, termed the anticipatory UPR (a-UPR), is initiated by signaling molecules like steroid hormones in anticipation of an increased demand for protein folding.[4] In ERα-positive breast cancer, estrogen can trigger a mild, cytoprotective a-UPR that promotes tumor cell proliferation.[4] (Rac)-ErSO-DFP exploits this pathway by inducing hyperactivation of the a-UPR, leading to cytotoxic effects specifically in ERα-positive cancer cells.[4]
Mechanism of Action: Hyperactivation of the a-UPR
(Rac)-ErSO-DFP exerts its cytotoxic effects through the ERα-dependent hyperactivation of the a-UPR.[4] This distinct mechanism allows it to be effective in cancer cells that have developed resistance to standard endocrine therapies.[2] The proposed signaling cascade is as follows:
-
Binding to ERα: (Rac)-ErSO-DFP selectively binds to both wild-type and mutant ERα.[1]
-
Activation of Src Kinase and PLCγ: The ErSO-DFP-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1][5]
-
IP₃ Production and Calcium Release: Activated PLCγ produces inositol (B14025) triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium into the cytosol.[1][4]
-
a-UPR Hyperactivation: The sustained increase in cytosolic calcium leads to the hyperactivation of the PERK and ATF6 arms of the UPR.[3] Key markers of this activation include the phosphorylation of EIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[6][7]
-
Protein Synthesis Inhibition and ATP Depletion: The hyperactivated a-UPR leads to the inhibition of protein synthesis and depletion of cellular ATP.[1][8]
-
Necrotic Cell Death: This cascade of events ultimately results in the selective necrotic cell death of ERα-positive cancer cells.[1][8]
Signaling pathway of (Rac)-ErSO-DFP in ERα-positive breast cancer cells.
Quantitative Data
(Rac)-ErSO-DFP has demonstrated high potency against a range of ERα-positive breast cancer cell lines, including those with acquired resistance to endocrine therapies.[1] It also shows a significantly wider therapeutic window compared to its parent compound, ErSO.[3]
In Vitro Efficacy: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) values from cell viability assays are summarized below.
| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) | Reference(s) |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM | [3] |
| T47D | Positive | 16 nM | 16 nM | [3] | |
| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | [3] | |
| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | [3] | |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | [3] | |
| HCT-116 | Negative | >10,000 nM | >10,000 nM | [3] | |
| (Rac)-ErSO | MCF-7 | Positive | ~10 nM | ~10 nM | [3] |
| ERα-negative lines | Negative | >3,500 nM | >3,500 nM | [3] | |
| BHPI | ERα+ cell lines | Positive | Less effective than ErSO | Less effective than ErSO | [3] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference(s) |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [1][9] |
| Ovariectomized NSG Mice | TYS-luc (T47D with ERα Y537S) | ErSO (40 mg/kg, oral) | Daily for 7 days | Regression of lung and multiple metastatic tumors. | [1] |
| Ovariectomized Nu/J Mice | MCF-7 | ErSO (40 mg/kg, oral) | Daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice. | [1] |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the IC₅₀ values of (Rac)-ErSO-DFP.[1]
Workflow for the Alamar Blue cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Addition: Prepare serial dilutions of (Rac)-ErSO-DFP in complete growth medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[1]
-
Incubation: Incubate for the desired time points (e.g., 24, 72 hours).[3]
-
Viability Measurement: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value.[6]
Western Blot Analysis for a-UPR Activation
This protocol is used to detect changes in the expression and phosphorylation of key a-UPR proteins.[3]
Detailed Steps:
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. At 70-80% confluency, treat with varying concentrations of (Rac)-ErSO-DFP or vehicle control for a specified time (e.g., 4 hours).[4][6]
-
Protein Extraction: Harvest and lyse cells to extract total protein. Determine protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).[4][10] Then, incubate with corresponding secondary antibodies.[4]
-
Visualization and Quantification: Visualize protein bands using an imaging system. Quantify band intensities using software like ImageJ, normalizing to the loading control.[5][10]
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the antitumor activity of (Rac)-ErSO-DFP in a living organism.[4]
Detailed Steps:
-
Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pads of female immunodeficient mice.[4][5]
-
Tumor Monitoring: Monitor mice for tumor development. Once palpable, measure tumor volume regularly using calipers.[1]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer (Rac)-ErSO-DFP at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1]
-
Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.[1]
Conclusion and Future Directions
(Rac)-ErSO-DFP is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer.[1] Its unique mechanism of action, involving the hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[1][2] The enhanced selectivity and tolerability of this compound compared to its parent compound make it an attractive candidate for clinical development.[1][7] Further investigation is warranted to fully elucidate the molecular underpinnings of the switch from a cytoprotective to a cytotoxic a-UPR and to explore the potential of (Rac)-ErSO-DFP in combination with other anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to ErSO-DFP: A Novel Activator of the Anticipatory Unfolded Protein Response for ERα-Positive Cancers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor alpha-positive (ERα+) breast cancer accounts for approximately 75% of all breast cancer cases, making the ERα protein a critical therapeutic target.[1] Standard treatments, known as endocrine therapies, aim to block ERα signaling. However, a significant clinical challenge is the frequent development of resistance to these therapies.[1][2] This has driven the search for novel therapeutic strategies that can overcome these resistance mechanisms.
ErSO-DFP is a next-generation small molecule developed from its parent compound, ErSO, that represents a paradigm shift in targeting ERα+ cancers.[3] Instead of inhibiting the receptor, this compound binds to ERα and potently hyperactivates a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][4] This hyperactivation leads to selective and rapid necrosis of ERα+ cancer cells, including those harboring mutations that confer resistance to standard treatments.[3] As a derivative, this compound exhibits enhanced selectivity for ERα+ cancer cells and improved tolerability in preclinical models compared to ErSO.[1][5] This guide provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound.
Discovery and Development
The discovery of this compound originated from a medicinal chemistry campaign to identify potent activators of the a-UPR pathway that could induce cancer cell death.[5][6] The parent compound, ErSO, showed remarkable tumor-eradicating activity but also demonstrated some effects on ERα-negative cells.[5] To improve the therapeutic window, modified versions of ErSO were synthesized, leading to the discovery of this compound.[5]
The key structural modification in this compound is the incorporation of a difluoropiperidine pharmacophore, which reduces lipophilicity while maintaining potent anticancer activity.[7] The biological activity is highly stereospecific; the (R)-enantiomer, officially named this compound, is the active agent, while the (S)-enantiomer is essentially inactive.[1][5] The absolute configuration of the active enantiomer was confirmed by X-ray crystallography.[1][5][7]
Mechanism of Action: Hyperactivation of the a-UPR
This compound's unique mechanism of action circumvents traditional resistance pathways by leveraging the cancer cell's own protective mechanisms against it. The binding of this compound to ERα initiates a signaling cascade that results in cytotoxic hyperactivation of the a-UPR.[7]
The proposed signaling pathway is as follows:
-
ERα Binding : this compound selectively binds to both wild-type and mutant ERα.[3]
-
Kinase Activation : The this compound-ERα complex activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[3][7][8]
-
Second Messenger Production : Activated PLCγ cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[8]
-
Calcium Release : IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a rapid and sustained release of stored calcium (Ca²⁺) into the cytosol.[3][8]
-
a-UPR Hyperactivation : The massive and sustained increase in cytosolic calcium leads to the hyperactivation of the a-UPR.[3] This is marked by the phosphorylation of key stress-sensor proteins such as PERK and eIF2α, an increase in phosphorylated AMPK, and the cleavage of ATF6.[1][3][6]
-
Cell Death : This sustained hyperactivation of the a-UPR leads to a rapid inhibition of protein synthesis and ultimately induces selective necrosis in ERα-positive cancer cells.[3][6]
Synthesis
This compound is synthesized via an optimized, modular synthetic route that is preferable for creating derivatives of the compound.[3][5] While the unoptimized route was prone to failures, the optimized pathway provides a more reliable method for production.[5]
Preclinical Data
This compound has demonstrated potent and selective activity against ERα+ cancer cells both in vitro and in vivo.
In Vitro Cytotoxicity
The compound shows high potency against various ERα+ breast cancer cell lines, including those with therapy-resistant mutations (Y537S, D538G), while remaining significantly less active against ERα-negative cell lines.[5][9] This results in a wide therapeutic window, with an average 2,750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines.[5]
| Cell Line | ERα Status | Mutation | IC₅₀ (nM) | Citation(s) |
| MCF-7 | Positive | Wild-Type | 17 | [9] |
| T47D | Positive | Wild-Type | 16 | [9] |
| TYS | Positive | Y537S | 7 | [9] |
| TDG | Positive | D538G | 9 | [9] |
| MDA-MB-231 | Negative | - | >25,000 | [3] |
| HCT-116 | Negative | - | 55,000 | [3][5] |
| HT-29 | Negative | - | >100,000 | [3] |
In Vivo Efficacy
In preclinical xenograft mouse models using human ERα+ breast cancer cells, this compound demonstrated potent anti-tumor activity.
| Animal Model | Cell Line | Treatment Schedule | Outcome | Citation(s) |
| Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [3][9] |
| NOD scid gamma Mice | MCF-7 | 5-10 mg/kg, IV, once weekly for 3 doses | Antitumor activity observed. | [4] |
Tolerability and Pharmacokinetics
This compound is significantly better tolerated than its parent compound, ErSO.
| Species | Administration | MTD of this compound | MTD of ErSO | Fold Improvement | Citation(s) |
| Mouse | IV | 95 mg/kg | ~20 mg/kg | ~5x | [5] |
| Rat | IV | >50 mg/kg | - | - | [5] |
Pharmacokinetic studies in mice showed that this compound achieves concentrations in the blood well above its in vitro IC₅₀ values for an extended period.[5][10]
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate this compound are provided below.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Methodology:
-
Cell Seeding : Seed ERα+ (e.g., MCF-7, T47D) and ERα- cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3][4]
-
Compound Addition : Prepare serial dilutions of this compound (e.g., 0-100 μM) in complete growth medium and add to the wells.[4]
-
Incubation : Incubate the cells with the compound for specified durations (e.g., 24, 72, or 168 hours).[4][5]
-
Viability Assessment : Assess cell viability using the AlamarBlue fluorescence assay.[4]
-
Data Analysis : Calculate the IC₅₀ value from the resulting dose-response curves.[8]
Western Blot Analysis for a-UPR Activation
This protocol is used to detect key protein markers of a-UPR activation.
Methodology:
-
Cell Treatment : Treat MCF-7 cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).[4]
-
Protein Extraction : Harvest and lyse the cells to extract total protein. Determine protein concentration using a BCA assay.[4]
-
Electrophoresis & Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Antibody Incubation : Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin). Following this, incubate the membrane with corresponding secondary antibodies.[4]
-
Visualization : Visualize protein bands using a chemiluminescence imaging system.[4]
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Model : Use female ovariectomized immunodeficient mice (e.g., NOD scid gamma or Nu/J).[4][8]
-
Tumor Implantation : Implant ERα+ breast cancer cells (e.g., MCF-7) into the mammary fat pads of the mice.[4]
-
Treatment : Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg, intravenously, once weekly for 3 doses) or a vehicle control.[4]
-
Data Collection : Measure tumor volume and mouse body weight regularly throughout the study.[4]
-
Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Analyze the data for tumor growth inhibition and signs of toxicity.[3]
Conclusion
This compound is a highly promising preclinical candidate for the treatment of ERα-positive breast cancer, including cases that are resistant to current anti-estrogen therapies.[3] Its novel mechanism of action, involving the cytotoxic hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[3] Compared to its parent compound ErSO, this compound demonstrates enhanced selectivity for ERα+ cancer cells and superior tolerability, making it an attractive candidate for clinical development.[3][5] Further research and clinical trials are warranted to explore its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
ErSO-DFP: A Technical Guide to Its Enhanced Selectivity for Estrogen Receptor-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Approximately 75% of breast cancers are estrogen receptor-alpha positive (ERα+), making the ERα pathway a cornerstone of therapeutic intervention.[1] However, the efficacy of traditional endocrine therapies, which act by inhibiting ERα signaling, is often limited by the development of resistance.[1] A novel small molecule, ErSO-DFP, represents a paradigm shift in targeting ERα. Developed as a more selective and better-tolerated derivative of its parent compound, ErSO, this compound leverages a unique mechanism of action that circumvents conventional resistance pathways.[1][2][3] Instead of inhibiting the receptor, this compound hyperactivates a non-canonical ERα pathway, the anticipatory Unfolded Protein Response (a-UPR), leading to potent and selective necrosis of ERα+ cancer cells.[1][4][5] This technical guide provides an in-depth overview of this compound, consolidating key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and associated workflows.
Mechanism of Action: Hyperactivation of the Anticipatory UPR (a-UPR)
Unlike conventional therapies, this compound does not block the canonical functions of ERα. Instead, it binds to ERα and initiates a powerful and sustained activation of the a-UPR, a pathway typically associated with pro-survival responses to cellular stress.[4] In ERα+ cancer cells, this compound pushes this pathway to a cytotoxic extreme, resulting in rapid necrotic cell death.[1][4] This activity is strictly dependent on the presence of ERα, rendering the compound highly selective and minimally impactful on ERα-negative cells.[4][5]
The signaling cascade is initiated by the binding of this compound to both wild-type and mutant ERα.[1][5] This complex activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[1][4][5] Activated PLCγ generates inositol (B14025) triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering a massive and sustained release of calcium into the cytosol.[1][4][5] This calcium influx is a critical step that leads to the hyperactivation of the a-UPR.[4][5] The sustained stress ultimately causes a depletion of cellular ATP, culminating in necrotic cell death.[1] Key protein markers confirming a-UPR activation include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[2]
Stereospecificity and Enhanced Selectivity
This compound is the (R)-enantiomer of the racemic mixture (Rac)-ErSO-DFP.[4] Preclinical studies have confirmed that the potent anticancer activity is attributed almost exclusively to this (R)-enantiomer, while the (S)-enantiomer is largely inactive.[2][6]
A key advantage of this compound over its predecessor, ErSO, is its vastly improved selectivity for ERα+ cancer cells. This enhanced selectivity results in a significantly wider therapeutic window, which is critical for minimizing potential off-target effects.[2][6] this compound demonstrates an average 2750-fold difference in IC50 values between ERα+ and ERα- cancer cell lines.[2][6] This is a substantial improvement compared to ErSO, which can exhibit off-target effects in certain ERα-negative cells, particularly with longer incubation times.[2] The improved properties of this compound are attributed to structural modifications, including the incorporation of a difluoropiperidine pharmacophore, which reduces lipophilicity while maintaining high potency.[4]
Quantitative Data
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of this compound against various ERα+ breast cancer cell lines, including those harboring Y537S and D538G mutations that confer resistance to standard endocrine therapies.[2] Its inactivity against ERα-negative cell lines underscores its high selectivity.[2]
| Compound | Cell Line | ERα Status | Incubation Time | IC₅₀ Value (nM) |
| This compound | MCF-7 | Positive | 24h / 72h | 17 |
| This compound | T47D | Positive | 24h / 72h | 16 |
| This compound | TYS (T47D-ERαY537S) | Positive (Mutant) | 24h / 72h | 7 |
| This compound | TDG (T47D-ERαD538G) | Positive (Mutant) | 24h / 72h | 9 |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 24h | 35 |
| For Comparison | ||||
| ErSO | MCF-7 | Positive | 72h | ~20-34 |
| This compound | MDA-MB-231 | Negative | 72h | >25,000 |
| This compound | HCT-116 | Negative | 24h / 72h | 55,000 |
| ErSO | HCT-116 | Negative | 72h | 260 |
(Data compiled from multiple sources.[1][2][6][7] Absolute IC₅₀ values may vary based on specific experimental conditions.)
Preclinical studies in immunodeficient mouse models have demonstrated the potent anti-tumor activity of this compound, showing significant tumor regression with intravenous administration.[1][4]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Ovariectomized Nu/J Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Maintained ability to regress tumors.[1] |
| Athymic Nude Mice | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg, IV) | Three times a week | Induced significant regression of ERα+ tumors.[4] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the IC₅₀ values of this compound by measuring the metabolic activity of treated cells.
Detailed Methodology:
-
Cell Seeding: Seed ERα+ (e.g., MCF-7, T47D) and ERα- (e.g., MDA-MB-231) cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[4]
-
Compound Preparation & Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and a positive control for 100% cell death (e.g., 100 µM raptinal).[4][6]
-
Treatment Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add AlamarBlue® reagent to each well, typically 10% of the well volume (10 µL for a 100 µL sample).[8]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.[8]
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting background fluorescence. Plot the results against the compound concentration using non-linear regression analysis to determine the IC₅₀ value.[10]
Western Blot Analysis for a-UPR Activation
This protocol is used to detect the expression and phosphorylation status of key protein markers of a-UPR activation.
Detailed Methodology:
-
Cell Culture and Treatment: Seed ERα+ cells (e.g., MCF-7) in 6-well plates.[11] Once they reach desired confluency, treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Collect the lysate and clarify by centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies against key a-UPR markers (e.g., P-EIF2α, P-AMPK, ATF6α) and a loading control (e.g., actin) overnight at 4°C.[2] Follow this with incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[11] Quantify band intensities using software like ImageJ, normalizing the target protein levels to the loading control.[2]
In Vivo Orthotopic Xenograft Mouse Model
This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
Detailed Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., Ovariectomized Nu/J or NOD/SCID), 6-8 weeks old.[1][5]
-
Estrogen Supplementation: For estrogen-dependent tumors like MCF-7, aseptically implant a slow-release estrogen pellet subcutaneously 24-48 hours before cell injection.[1]
-
Cell Preparation: Harvest ERα+ breast cancer cells (e.g., MCF-7) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[1]
-
Orthotopic Implantation: Anesthetize the mouse and make a small incision to expose the inguinal mammary fat pad.[1] Inject 50-100 µL of the cell suspension into the fat pad.[1]
-
Tumor Monitoring: Monitor mice for tumor development. Once tumors are palpable (e.g., 100-200 mm³), measure their volume twice a week using calipers (Volume = (length × width²)/2).[1]
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intravenously) or a vehicle control at the desired schedule (e.g., once weekly).[1][5]
Conclusion
This compound is a highly promising preclinical candidate for treating anti-estrogen resistant ERα-positive breast cancer.[1] Its novel mechanism of action—turning a pro-survival pathway into a lethal one—allows it to circumvent common resistance mechanisms that plague standard endocrine therapies.[1] The key attributes of this compound, including its potent, stereospecific activity, enhanced selectivity for ERα+ cells, and demonstrated in vivo efficacy, make it a compelling candidate for further clinical development.[1][2] The detailed protocols provided herein offer a robust framework for researchers to validate and expand upon these foundational findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pharmacokinetics and bioavailability of ErSO-DFP in preclinical models
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of ErSO-DFP in Preclinical Models
Introduction
(Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of Estrogen Receptor Alpha (ERα).[1] As a derivative of the parent compound ErSO, it has emerged as a promising therapeutic agent for ERα-positive breast cancers, including those resistant to standard therapies.[2][3] this compound circumvents conventional resistance mechanisms by inducing potent and selective necrosis in cancer cells.[2] Its mechanism of action is distinct from clinically approved ERα antagonists and degraders, involving the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][4] This activation is dependent on the presence of ERα, leading to selective cell death in ERα-positive cancer cells with minimal impact on ERα-negative cells.[1] Compared to its parent compound, this compound exhibits enhanced selectivity for ERα-positive cancer cells and a wider therapeutic window, making it an attractive candidate for clinical development.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its parent compound, ErSO.
Table 1: Comparative Pharmacokinetics of ErSO and this compound
This table presents a head-to-head comparison of key pharmacokinetic parameters following a single intravenous dose in mice.
| Parameter | ErSO | This compound | Ratio (this compound:ErSO) |
| Dose (IV) | 20 mg/kg | 20 mg/kg | - |
| Cmax (µg/mL) | 7.7 | 14.7 | 1.9 |
| AUC (h*µg/mL) | 10.1 | 6.3 | 0.6 |
| Half-life (t½, min) | 55 | 18 | 0.3 |
| [5] |
Table 2: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, highlighting the compound's potent and selective activity against ERα-positive cells.
| Cell Line | ERα Status | IC₅₀ (nM) |
| MCF-7 | Positive | 17 |
| T47D | Positive | 16 |
| TYS | Positive | 7 |
| TDG | Positive | 9 |
| [6] |
Note: In a separate study, this compound was found to be consistently inactive (IC₅₀ > 25 µM) against ERα-negative cell lines like HCT-116 and HT-29, even after 72 hours of incubation, demonstrating a significant selectivity window.[5]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
This table provides an overview of the dosing regimens and outcomes from in vivo efficacy studies.
| Animal Model | Dosing Regimen | Administration | Outcome |
| MCF-7 Xenograft | 5 mg/kg, once weekly for 3 doses | Intravenous (IV) | Exhibited antitumor activity without significant toxicity; inhibited tumor growth and decreased tumor volume.[6] |
| MCF-7 Orthotopic Tumors | Not specified | Not specified | Maintained the ability to cause tumor regression.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by binding to ERα, which initiates a signaling cascade that results in the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This leads to a massive influx of calcium into the cytosol, causing osmotic stress, ATP depletion, and ultimately, selective necrotic cell death in ERα-positive cancer cells.[1][7]
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Experimental Workflow: In Vivo Xenograft Efficacy Study
Preclinical evaluation of this compound's anti-tumor activity is commonly performed using orthotopic xenograft mouse models.[7] This workflow outlines the key steps from tumor implantation to data analysis.
Caption: General workflow for an in vivo orthotopic xenograft study.
Experimental Workflow: In Vitro Cell Viability Assay
The AlamarBlue assay is a standard method to determine the cytotoxic effects of this compound and calculate its IC₅₀ value.[1][2]
Caption: Workflow for the AlamarBlue cell viability assay.
Detailed Experimental Protocols
Pharmacokinetic Analysis
-
Objective: To determine the concentration of this compound in biological matrices over time.
-
Methodology:
-
Sample Collection: Following administration of this compound to preclinical models (e.g., mice), blood samples are collected at various time points.[5]
-
Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated, and the resulting supernatant is collected for analysis.[5]
-
Analysis: Samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of this compound.[5] This highly sensitive method allows for accurate quantification of the compound.[8]
-
Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[5]
-
Orthotopic Xenograft Mouse Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[7]
-
Methodology:
-
Animal Preparation: A slow-release estrogen pellet is subcutaneously implanted in female immunodeficient mice to support the growth of estrogen-dependent tumors.[7]
-
Cell Preparation: ERα-positive breast cancer cells (e.g., MCF-7) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[7]
-
Tumor Implantation: Approximately 1-5 x 10⁶ cells are injected into the mammary fat pad of the anesthetized mice.[7]
-
Monitoring: Tumor growth is monitored by measuring dimensions with calipers 2-3 times per week.[7]
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., DMSO, PEG300, Tween-80, and saline) and administered via the desired route (e.g., intravenous injection).[7]
-
Cell Viability Assay (AlamarBlue)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.[2]
-
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]
-
Compound Addition: A serial dilution of this compound is prepared. The culture medium is replaced with medium containing the various concentrations of the compound. Vehicle control wells are also included.[2]
-
Incubation: The plate is incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
Viability Measurement: AlamarBlue reagent is added to each well, and after a short incubation, fluorescence is measured to quantify the number of viable cells relative to the vehicle-treated control.[1][5]
-
Data Analysis: Dose-response curves are generated to calculate the IC₅₀ value.[1]
-
Western Blot Analysis for a-UPR Activation
-
Objective: To confirm that this compound activates the a-UPR pathway.
-
Methodology:
-
Cell Treatment: ERα-positive cells (e.g., MCF-7) are treated with this compound at a concentration approximately 5 times its IC₅₀ for a short duration (e.g., 4 hours).[5][9]
-
Cell Lysis: Cells are washed and lysed with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.[9]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size using SDS-PAGE and then transferred to a membrane.[9]
-
Immunoblotting: The membrane is probed with primary antibodies against key a-UPR marker proteins (e.g., P-EIF2α, P-AMPK, and cleaved ATF6α) and a loading control (e.g., actin).[5] This is followed by incubation with a secondary antibody and detection.
-
Analysis: The protein bands are visualized and quantified to assess the activation of the a-UPR pathway in response to this compound treatment.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography tandem mass spectrometry determination of free and conjugated estrogens in breast cancer patients before and after exemestane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unraveling the Molecular Target of ErSO-DFP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-ErSO-DFP, a derivative of the pioneering compound ErSO, has emerged as a potent and selective agent against estrogen receptor-alpha (ERα)-positive breast cancers, including those that have developed resistance to standard endocrine therapies.[1][2] This technical guide delves into the core of ErSO-DFP's mechanism, identifying its molecular target and elucidating the signaling cascade it triggers. By providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of its mode of action, this document serves as a critical resource for researchers and drug development professionals in the field of oncology.
The Molecular Target: Estrogen Receptor-Alpha (ERα)
The primary molecular target of this compound is the estrogen receptor-alpha (ERα).[1][2] Unlike conventional endocrine therapies that aim to antagonize or degrade ERα, this compound acts as a selective ERα biomodulator. Its mechanism of action is not dependent on blocking the receptor's canonical functions but rather on initiating a novel and lethal signaling pathway upon binding.[2][3] The biological activity of this compound is predominantly attributed to its (R)-enantiomer.[3] This interaction is crucial, as the compound shows minimal effect on ERα-negative cells, highlighting its high selectivity.[3]
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
This compound's engagement with ERα triggers a potent and sustained hyperactivation of a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][2] The a-UPR is a physiological process that prepares cells for an increase in protein synthesis.[4] However, this compound pushes this pro-survival mechanism to a cytotoxic extreme in ERα-positive cancer cells, leading to rapid necrotic cell death.[3][5]
The signaling cascade is initiated by the binding of this compound to ERα, which leads to the activation of Src kinase and subsequently phospholipase C gamma (PLCγ).[1][3] Activated PLCγ produces inositol (B14025) triphosphate (IP₃), which then triggers a significant and sustained release of calcium from the endoplasmic reticulum into the cytosol.[1][2] This massive influx of calcium is a key driver in the hyperactivation of the a-UPR, ultimately resulting in selective cancer cell necrosis.[2] Key protein markers indicative of a-UPR activation by this compound include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[6][7]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in ERα-Positive and ERα-Negative Cancer Cell Lines
| Compound | Cell Line | ERα Status | IC50 (nM) | Reference |
| This compound | MCF-7 | Positive | 17 | [5][8] |
| This compound | T47D | Positive | 16 | [5][8] |
| This compound | TYS (T47D-ERαY537S) | Positive | 7 | [5] |
| This compound | TDG (T47D-ERαD538G) | Positive | 9 | [5] |
| This compound | MDA-MB-231 | Negative | > 25,000 | [1] |
| This compound | HCT-116 | Negative | 55,000 | [1] |
| This compound | HT-29 | Negative | > 100,000 | [1] |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [1][8] |
| Ovariectomized Nu/J Mice | MCF-7 | (Rac)-ErSO-DFP (5 mg/kg, IV) | Once weekly for 3 doses | Maintained the ability to cause tumor regression. | [9] |
| Athymic Nude Mice | ST941 PDX (ESR1mut Y537S) | ErSO-TFPy (IV) | Once or twice weekly for 4 weeks | Significant tumor regression. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular target and mechanism of action of this compound.
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.[1][7]
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium.[1]
-
Incubation: Add the compound dilutions to the cells and incubate for a specified duration (e.g., 24, 72, or 168 hours).[4][7]
-
Viability Assessment: Add AlamarBlue reagent to each well and incubate for a few hours. Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and plot the dose-response curves to determine the IC50 value.[7]
Western Blotting for a-UPR Markers
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the a-UPR pathway.[4][10]
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to 70-80% confluency.[7] Treat cells with varying concentrations of this compound or for different time points.[7]
-
Protein Extraction: Harvest and lyse the cells to extract total protein.[4] Determine protein concentration using a BCA assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., actin).[4] Subsequently, incubate with corresponding secondary antibodies.[4]
-
Visualization: Visualize protein bands using an imaging system.[4]
In Vivo Antitumor Efficacy in Xenograft Mouse Models
This protocol evaluates the antitumor activity of this compound in a living organism.[1][4]
-
Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) into the mammary fat pads of immunocompromised mice (e.g., athymic nude mice).[1][4]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1] Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1][8]
-
Data Collection and Analysis: Monitor tumor volume and body weight throughout the study.[1] At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).[1]
Visualizing the Molecular Interactions and Workflows
To further clarify the complex processes involved in this compound's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound-induced a-UPR hyperactivation.
Caption: Workflow for the Alamar Blue cell viability assay.
Caption: General workflow for Western blotting analysis.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for ERα-positive breast cancer.[3] Its unique mechanism of action, centered on the hyperactivation of the a-UPR through its interaction with ERα, offers a promising strategy to overcome resistance to current endocrine therapies.[1] The data presented in this guide underscore its potency and selectivity, and the detailed protocols provide a framework for further investigation into this novel class of anticancer agents. The continued exploration of this compound and its derivatives holds considerable promise for improving outcomes for patients with ERα-positive breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
ErSO-DFP: A Technical Guide to a Novel ERα Biomodulator for the Treatment of Estrogen Receptor-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Approximately 75% of breast cancers are classified as estrogen receptor alpha-positive (ERα+), making the ERα a critical therapeutic target.[1][2] While endocrine therapies that target ERα signaling are a cornerstone of treatment, the development of resistance is a significant clinical challenge.[1][3] (Rac)-ErSO-DFP is a novel, selective small molecule biomodulator of ERα that has emerged as a promising therapeutic agent.[3][4] As a derivative of its parent compound, ErSO, ErSO-DFP demonstrates enhanced selectivity and potent efficacy against ERα-positive breast cancers, including those resistant to standard therapies.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant signaling pathways, key experimental data, and detailed experimental protocols.
Core Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
Unlike conventional endocrine therapies that function by inhibiting ERα, this compound operates through a distinct mechanism: the hyperactivation of the anticipatory unfolded protein response (a-UPR).[6][7] This pathway, typically a pro-survival response to cellular stress, is driven to a cytotoxic extreme by this compound in ERα+ cancer cells, leading to rapid necrotic cell death.[6] The activation of the a-UPR by this compound is strictly dependent on the presence of ERα, which accounts for its high selectivity for ERα-positive cancer cells while having minimal effect on ERα-negative cells.[4]
The biological activity of this compound is highly stereospecific. The racemic mixture, (±)-2, contains two enantiomers. The (R)-enantiomer, this compound, is the active agent, while the (S)-enantiomer is inactive.[2] This underscores the importance of the specific three-dimensional structure of this compound for its potent anticancer activity.
Signaling Pathway
The binding of this compound to ERα initiates a signaling cascade that results in the hyperactivation of the a-UPR.[4] This pathway involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[3][4] Activated PLCγ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ binds to its receptor on the endoplasmic reticulum (ER) membrane, triggering a significant and sustained release of calcium into the cytosol.[4] This massive influx of calcium is a critical event in the hyperactivation of the a-UPR, ultimately leading to selective necrosis of ERα-positive breast cancer cells.[4] Key protein markers of a-UPR activation include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[2]
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
This compound demonstrates potent and selective cytotoxicity against ERα-positive breast cancer cell lines, including those with mutations conferring resistance to standard endocrine therapies.[3][8]
Table 1: Comparative IC₅₀ Values of this compound and ErSO in ERα+ Cell Lines
| Compound | Cell Line | ERα Status | IC₅₀ (nM) at 24h | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | Positive | 17 | [3][8] |
| This compound | T47D | Positive | 16 | [3][8] |
| This compound | TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | [3][8] |
| This compound | TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | [3][8] |
| ErSO | MCF-7 | Positive | ~20 | [3][9] |
| ErSO | T47D | Positive | 11-43 |[3][9] |
Table 2: Selectivity of this compound for ERα-Positive vs. ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72h | Reference |
|---|---|---|---|---|
| This compound | MCF-7 | Positive | 0.017 | [3] |
| This compound | MDA-MB-231 | Negative | > 10 | [3][8] |
| this compound | HCT-116 | Negative | 55 |[3] |
This compound exhibits a significantly wider therapeutic window compared to ErSO, with an average 2750-fold difference in IC₅₀ values between ERα+ and ERα- cancer cell lines.[2]
In Vivo Efficacy
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[3][4] In a mouse model using MCF-7 orthotopic tumors, this compound maintained the ability to cause tumor regression.[4]
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
|---|
| Athymic Nude Mice | MCF-7 | this compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. |[3] |
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium.[3] Add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.[3]
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
Viability Assessment: Add Alamar Blue reagent to each well and measure fluorescence after incubation to determine the percentage of viable cells relative to a vehicle-treated control.[2][4] Raptinal (100 µM) can be used as a positive control for 100% cell death.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[3]
Western Blot Analysis for a-UPR Activation
This protocol is used to detect the activation of the a-UPR pathway.
-
Cell Lysis: Treat cells (e.g., MCF-7) with this compound or a vehicle control for a specified time (e.g., 4 hours).[4][6] Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[3][4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.[2][4]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins involved in the a-UPR (e.g., P-EIF2α, P-AMPK, ATF6α).[2][4] Use a loading control antibody (e.g., β-actin).[4]
-
Detection and Quantification: After incubation with appropriate secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4] Quantify band intensities using software such as ImageJ, with protein levels normalized to the loading control.[2][4]
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the in vivo efficacy of this compound.
-
Animal Model: Use ovariectomized female immunodeficient mice (e.g., Nu/J).[4][6]
-
Tumor Implantation: Implant ERα-positive breast cancer cells (e.g., MCF-7) orthotopically into the mammary fat pad.[4]
-
Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3][4] Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[3][4]
-
Data Collection and Analysis: Monitor tumor volume and body weight throughout the study.[3][6] At the end of the study, tumors can be excised for further analysis.[3] Analyze the data for tumor growth inhibition and signs of toxicity.[3]
Synthesis and Chiral Separation of this compound
-
Optimized Synthesis: An optimized synthetic route has been developed to access the racemic compound.[2] Key reagents and conditions include thionyl chloride, pyridine, 4,4-difluoropiperidine (B1302736) hydrochloride, cesium carbonate, and tetra-n-butylammonium fluoride (B91410) (TBAF).[2]
-
Chiral Separation: The enantiomers of the final compound are separated using preparative chiral High-Performance Liquid Chromatography (HPLC) to isolate the active (R)-enantiomer, this compound.[2]
Conclusion and Future Directions
This compound is a highly promising preclinical candidate for the treatment of anti-estrogen resistant ERα-positive breast cancer.[3] Its unique mechanism of action, which involves the hyperactivation of the a-UPR, allows it to overcome common resistance pathways.[7] The enhanced selectivity and improved tolerability of this compound compared to its parent compound, ErSO, make it an attractive candidate for clinical development.[3] Further investigation into its drug-like properties and comprehensive toxicology studies will be crucial for its translation into a clinical setting.[1] The profound antitumor effects observed with a-UPR activators warrant their continued investigation.[1]
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Difluoropiperidine Pharmacophore in ErSO-DFP's Enhanced Anticancer Activity
A Technical Guide for Researchers and Drug Development Professionals
(Rac)-ErSO-DFP, a novel biomodulator of Estrogen Receptor Alpha (ERα), has emerged as a highly promising preclinical candidate for treating anti-estrogen resistant ERα-positive breast cancer.[1] A derivative of the parent compound ErSO, ErSO-DFP distinguishes itself through enhanced selectivity and improved tolerability, attributes significantly influenced by the incorporation of a difluoropiperidine pharmacophore.[2][3] This technical guide delves into the critical role of this pharmacophore, detailing the compound's mechanism of action, summarizing key quantitative data, and providing insights into relevant experimental protocols.
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
Unlike conventional endocrine therapies that aim to inhibit ERα signaling, this compound leverages a unique mechanism: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[4][5] This cellular pathway, typically a pro-survival response to stress, is driven to a cytotoxic extreme in ERα-positive cancer cells by this compound, leading to rapid necrotic cell death.[3] The presence of ERα is a strict prerequisite for this activity, bestowing the compound with a high degree of selectivity for target cancer cells while sparing ERα-negative cells.[4]
The signaling cascade is initiated by the binding of this compound to ERα. This complex then activates Src kinase and subsequently phospholipase C gamma (PLCγ).[1][4] Activated PLCγ catalyzes the production of inositol (B14025) triphosphate (IP₃), which in turn triggers a significant and sustained release of calcium from the endoplasmic reticulum into the cytosol.[3][4] This surge in cytosolic calcium is the key trigger for the hyperactivation of the a-UPR, culminating in selective necrosis of the cancer cell.[4] Key markers of a-UPR activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[1][5]
The Role of the Difluoropiperidine Pharmacophore
The difluoropiperidine moiety is a key structural feature that differentiates this compound from its parent compound, ErSO, and contributes significantly to its improved pharmacological profile.[3] This pharmacophore enhances the selectivity of this compound for ERα-positive cancer cells, leading to a wider therapeutic window.[6][7] The introduction of the difluoropiperidine group reduces the lipophilicity of the molecule compared to ErSO, a property that is thought to mitigate off-target effects and improve tolerability.[3][6]
Studies comparing this compound with analogs containing different fluorinated heterocycles have underscored the importance of the specific difluoropiperidine structure for potent anticancer activity.[6][7] For instance, derivatives lacking the difluorination or with the fluorine atoms at a different position on the piperidine (B6355638) ring showed reduced activity against ERα-positive breast cancer cell lines.[6]
Quantitative Data Summary
The potency and selectivity of this compound have been demonstrated across various ERα-positive breast cancer cell lines, including those harboring mutations that confer resistance to standard endocrine therapies.[1][8]
Table 1: In Vitro Efficacy of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | Compound | IC50 (nM) | Time Point |
| MCF-7 | Positive | This compound | 17 | 24h & 72h |
| T47D | Positive | This compound | 16 | 24h & 72h |
| TYS (T47D-ERαY537S) | Positive | This compound | 7 | 24h & 72h |
| TDG (T47D-ERαD538G) | Positive | This compound | 9 | 24h & 72h |
| MCF-7 | Positive | (Rac)-ErSO-DFP | 35 | 24h |
| MCF-7 | Positive | (R)-ErSO-DFP | ~17.5 (inferred) | 24h |
| MCF-7 | Positive | (S)-ErSO-DFP | Inactive | 24h |
Data compiled from multiple sources.[2][8][9]
Table 2: Comparative Selectivity of this compound
| Cell Line | ERα Status | Compound | IC50 |
| MDA-MB-231 | Negative | This compound | > 25 µM |
| HCT-116 | Negative | This compound | 55 µM |
| HT-29 | Negative | This compound | > 100 µM |
Data compiled from multiple sources.[1]
This compound exhibits a significantly wider therapeutic window for selective cell killing compared to ErSO, with an average 2750-fold difference in IC50 values between ERα-positive and ERα-negative cancer cell lines.[6][7]
Experimental Protocols
The evaluation of this compound's activity relies on a set of well-defined experimental protocols.
Cell Viability Assay (Alamar Blue)
This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of this compound.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.[1]
-
Incubation: The plate is incubated for 24 hours to allow for cell adherence.[1]
-
Compound Addition: Serial dilutions of this compound are prepared and added to the wells.[1]
-
Incubation with Compound: The cells are incubated with the compound for a specified duration (e.g., 24, 72, or 168 hours).[10]
-
Viability Assessment: AlamarBlue reagent is added to each well, and the plate is incubated for a further 1-4 hours.[5]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and dose-response curves are plotted to determine the IC50 value.[5]
Western Blot Analysis for a-UPR Markers
This protocol is used to confirm the activation of the a-UPR pathway by detecting changes in key protein markers.[10]
Detailed Steps:
-
Cell Treatment: ERα-positive cells are treated with this compound or a vehicle control for a specified time.[4]
-
Protein Extraction: Cells are harvested and lysed to extract total protein.[4]
-
Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading.[4]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against key a-UPR markers, followed by incubation with corresponding secondary antibodies.[10]
-
Visualization and Analysis: Protein bands are visualized and quantified using an imaging system.[10]
In Vivo Antitumor Efficacy in Xenograft Mouse Models
To evaluate the antitumor activity of this compound in a living organism, xenograft mouse models are utilized.[10]
Procedure:
-
Cell Implantation: ERα-positive breast cancer cells are implanted into the mammary fat pads of immunocompromised mice.[10]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, for example, intravenously at a specified dose and schedule.[10]
-
Monitoring: Tumor volume and body weight are monitored regularly.[10]
-
Analysis: At the end of the study, tumors are excised for further analysis, and tumor growth inhibition is calculated.[10]
Conclusion and Future Directions
The difluoropiperidine pharmacophore is integral to the enhanced selectivity and tolerability of this compound, making it a more attractive candidate for clinical development than its predecessor, ErSO.[1] Its unique mechanism of action, the hyperactivation of the a-UPR, offers a novel strategy to overcome resistance to current endocrine therapies in ERα-positive breast cancer.[1] Further research will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in a broader range of preclinical models, with the ultimate goal of translating this promising compound into a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
ErSO-DFP: A Technical Overview of its Blood-Brain Barrier Permeability and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ErSO-DFP is a novel small molecule activator of the anticipatory unfolded protein response (a-UPR) with demonstrated potent and selective anticancer activity against estrogen receptor alpha-positive (ERα+) breast cancers.[1][2] A critical aspect of its therapeutic potential, particularly for treating metastatic disease, is its ability to penetrate the central nervous system. This technical guide provides a detailed examination of this compound's capacity to cross the blood-brain barrier (BBB), its mechanism of action in the context of brain tissue, and the experimental methodologies used to characterize these properties.
Blood-Brain Barrier Permeability of this compound
This compound, a derivative of its predecessor ErSO, was designed for enhanced selectivity and tolerability while maintaining robust antitumor efficacy.[1][2] Both compounds have been shown to be capable of crossing the blood-brain barrier.[1][3]
Quantitative Data on Brain Penetrance
Experimental data from in vivo mouse models indicates that this compound has a similar brain-to-serum partitioning ratio as ErSO.[1] This is a significant finding, as it suggests that the chemical modifications made to ErSO to create this compound did not negatively impact its ability to access the central nervous system.[1] The parent compound, ErSO, has a brain-to-serum ratio of approximately 42:58.[3]
| Compound | Administration Route | Dose | Time Point | Brain:Serum Ratio | Reference |
| ErSO | Intravenous | 10 mg/kg | 15 min | ~42:58 | [3] |
| This compound | Intravenous | 10 mg/kg | 15 min | Similar to ErSO | [1] |
Experimental Protocol: In Vivo Blood-Brain Barrier Permeability Assay
The following protocol outlines the methodology used to determine the brain-to-serum concentration ratio of this compound in a murine model.[1][3]
Objective: To quantify the distribution of this compound between the brain and systemic circulation.
Materials:
-
This compound
-
Vehicle solution for intravenous injection
-
CD-1 mice (or other appropriate strain)
-
Standard laboratory equipment for intravenous injections
-
Equipment for blood and tissue collection (e.g., cardiac puncture syringes, surgical tools)
-
Centrifuge for serum separation
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) system
-
Reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Compound Administration: Administer this compound via intravenous (I.V.) injection to a cohort of mice at a dose of 10 mg/kg.[1]
-
Time Point: After a 15-minute interval post-injection, sacrifice the mice.[1]
-
Sample Collection:
-
Immediately collect whole blood via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the brain tissue.
-
Excise the brains.
-
-
Sample Processing:
-
Allow the whole blood to clot and then centrifuge to separate the serum.
-
Homogenize the brain tissue.
-
-
Analysis:
-
Calculation:
-
Calculate the brain-to-serum ratio by dividing the concentration of this compound in the brain by its concentration in the serum. An approximated mouse blood volume of 58.5 mL/kg can be utilized for more precise calculations.[3]
-
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
This compound exerts its anticancer effects through a novel mechanism: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells.[1][3] This process is dependent on the presence of the estrogen receptor alpha.
Signaling Pathway
The binding of this compound to ERα initiates a signaling cascade that ultimately leads to selective cancer cell death.[1][3] This pathway involves the activation of several key proteins, including PERK, eIF2α, AMPK, and ATF6α.[1]
In Vivo Efficacy in Brain Metastases
The parent compound, ErSO, has demonstrated significant efficacy in preclinical models of brain metastases. In mice with intracranially implanted human breast cancer cells, daily intraperitoneal injections of ErSO for 14 days resulted in an average tumor reduction of approximately 80%.[3] Given that this compound was developed to have enhanced selectivity and tolerability while maintaining antitumor efficacy, it is anticipated to have at least a comparable, if not superior, therapeutic window for the treatment of ERα-positive brain metastases.[1]
Conclusion
This compound represents a promising therapeutic agent for ERα-positive breast cancer, with a notable ability to cross the blood-brain barrier and exert its potent anticancer effects within the central nervous system. Its unique mechanism of inducing hyperactivation of the a-UPR pathway offers a novel strategy for targeting and eliminating cancer cells, including those that have metastasized to the brain. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in the management of brain metastases.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ErSO-DFP In Vitro Cytotoxicity Assay for MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ErSO-DFP is a derivative of ErSO, a small molecule that activates the anticipatory Unfolded Protein Response (a-UPR), leading to potent and selective killing of estrogen receptor-positive (ERα+) breast cancer cells.[1][2] This compound represents a novel therapeutic strategy for ERα+ breast cancers by targeting a protective cellular pathway to induce cancer cell death.[1] this compound functions as an ERα biomodulator, overactivating the a-UPR in ERα+ cells, which results in their selective eradication.[1][3] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound against the ERα+ human breast cancer cell line, MCF-7.
Mechanism of Action
Unlike traditional endocrine therapies such as tamoxifen (B1202) or fulvestrant, which aim to block ERα signaling, this compound binds to ERα and induces hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][3][4] This pathway is typically a pro-survival mechanism that prepares cells for rapid growth.[1][4] However, its overactivation by this compound leads to selective necrosis of the cancer cells.[1][4] The signaling cascade initiated by this compound binding to ERα involves the activation of Src kinase and phospholipase C gamma (PLCγ).[3][5] Activated PLCγ then leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers a significant and sustained release of calcium from the endoplasmic reticulum into the cytosol.[5] This massive calcium influx is a critical factor in the hyperactivation of the a-UPR.[5] Key protein markers indicating the activation of the a-UPR by this compound include the phosphorylation of eIF2α (P-EIF2α), an increase in phosphorylated AMPK (P-AMPK), and the cleavage of ATF6α.[1][2]
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound and its parent compound, ErSO, in MCF-7 cells and other relevant cell lines for comparison.
| Compound | Cell Line | ERα Status | Incubation Time (hours) | IC50 Value (µM) | Assay Method | Reference |
| This compound | MCF-7 | Positive | 24 / 72 | ~0.05 | AlamarBlue | [6] |
| ErSO | MCF-7 | Positive | 24 | 0.020 ± 0.002 | AlamarBlue | [2] |
| ErSO | MCF-7 | Positive | 24 | ~0.3 - 0.5 | AlamarBlue | [6] |
| ErSO | MCF-7 | Positive | 72 | ~0.02 | MTT | [7] |
| This compound | HCT-116 | Negative | 24 / 72 | 55 | AlamarBlue | [6] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for ErSO-DFP in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of ErSO-DFP in animal studies, based on preclinical data. This compound is a selective small molecule biomodulator of Estrogen Receptor Alpha (ERα) that has demonstrated potent efficacy against ERα-positive breast cancers, including those resistant to standard therapies, by inducing hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2][3][4]
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
Unlike traditional endocrine therapies that block ERα signaling, this compound binds to ERα and initiates a signaling cascade that results in the hyperactivation of the a-UPR.[2][5] This pathway, normally a pro-survival mechanism, is turned into a lethal signal for cancer cells. The binding of this compound to ERα activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[2][5][6] Activated PLCγ generates inositol (B14025) triphosphate (IP3), leading to a rapid and sustained release of calcium from the endoplasmic reticulum.[5][6] This sustained elevation in cytosolic calcium is a key event that triggers massive cellular stress and ultimately leads to selective necrotic cell death in ERα-positive cancer cells.[5]
Quantitative Data Summary
The following tables summarize the in vitro potency, in vivo efficacy, and tolerability of this compound in preclinical models.
Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines [3]
| Cell Line | ERα Status | IC₅₀ (nM) at 24 hours |
| MCF-7 | Positive | 17 |
| T47D | Positive | 16 |
| TYS (T47D-ERαY537S) | Positive (Mutant) | 7 |
| TDG (T47D-ERαD538G) | Positive (Mutant) | 9 |
| MDA-MB-231 | Negative | >25,000 |
| HCT-116 | Negative | 55,000 |
| HT-29 | Negative | >100,000 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model [3]
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. |
Table 3: Maximum Tolerated Dose (MTD) of this compound [4]
| Animal Model | Administration Route | MTD |
| Mouse | Intravenous (IV) | 95 mg/kg |
| Rat | Intravenous (IV) | >50 mg/kg |
Table 4: Pharmacokinetic Profile of this compound in Mice [4]
| Parameter | Value |
| Oral Bioavailability (F%) | 6% |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Mouse Model of ERα+ Breast Cancer
This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.[2][3]
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., ovariectomized Nu/J or athymic nude mice), 6-8 weeks old
-
Slow-release estrogen pellets
-
Matrigel
-
This compound
-
Vehicle for administration (see Protocol 3)
-
Calipers
Procedure:
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[3]
-
Animal Preparation: For estrogen-dependent tumors like MCF-7, implant a slow-release estrogen pellet subcutaneously 24-48 hours before cell injection.[3]
-
Tumor Implantation: Anesthetize the mice and orthotopically inject 50-100 µL of the cell suspension into the mammary fat pad.[3]
-
Tumor Monitoring: Monitor mice for tumor development. Once tumors are palpable, measure their volume twice a week using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.[3]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Administration: Administer this compound at the desired dose (e.g., 5 mg/kg) via intravenous injection, typically once a week.[2][3] The control group should receive the vehicle alone.
-
Data Collection and Analysis: Monitor tumor volume and body weight throughout the study. At the study's endpoint, tumors can be excised for further analysis, such as histology and western blotting.[3]
Protocol 2: Western Blot Analysis for a-UPR Activation
This protocol is used to detect the activation of the a-UPR pathway in response to this compound treatment.[3]
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., p-PERK, p-eIF2α, cleaved ATF6, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound at various concentrations and for desired time points (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key a-UPR markers. Use β-actin as a loading control.[3]
-
Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an ECL detection system.[3]
Protocol 3: Preparation of this compound for In Vivo Administration
Intravenous (IV) Formulation: A suggested vehicle for intravenous administration consists of DMSO, PEG300, Tween-80, and saline.[7] While the exact ratios for this compound are not explicitly detailed in the public literature, a common formulation for similar compounds is a multi-step process to ensure solubility and stability.
Disclaimer: The following is a general protocol based on formulations for similar compounds and may require optimization.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in a small volume of DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex again to ensure complete mixing.
-
Finally, add sterile saline to reach the final desired concentration and volume. The final solution should be clear.
Oral Gavage Formulation: Due to the poor oral bioavailability of this compound (6% in mice), this route of administration is less common and not well-documented in published studies.[4] Should oral administration be necessary, a formulation similar to that used for its parent compound, ErSO, could be considered as a starting point, which typically involves a vehicle of corn oil or a mixture of DMSO, PEG300, and Tween-80.[8] Extensive formulation development and pharmacokinetic studies would be required to optimize oral delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
Application Notes and Protocols: Western Blot Analysis for Anticipatory Unfolded Protein Response (a-UPR) Activation by ErSO-DFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
ErSO-DFP is a novel small molecule activator of the anticipatory unfolded protein response (a-UPR) with demonstrated potent and selective cytotoxicity against estrogen receptor-alpha positive (ERα+) breast cancer cells.[1][2][3] Unlike traditional endocrine therapies, this compound does not block estrogen's proliferative signals but instead leverages the presence of ERα to initiate a lethal signaling cascade, leading to hyperactivation of the a-UPR and subsequent necrotic cell death.[2][4] This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the activation of the a-UPR pathway in response to this compound treatment.
Mechanism of Action: a-UPR Hyperactivation
The cytotoxic effects of this compound are mediated through the hyperactivation of the a-UPR pathway.[1] This is a distinct mechanism from the classical UPR, which is typically a pro-survival response activated by endoplasmic reticulum (ER) stress.[1][5] this compound binds to ERα, initiating a signaling cascade that leads to a sustained and robust activation of the a-UPR, ultimately turning this protective response into a lethal one for cancer cells.[1][2] The key signaling events involve the activation of Src kinase and phospholipase C gamma (PLCγ), leading to the production of inositol (B14025) triphosphate (IP₃) and a subsequent release of calcium from the ER.[4][6]
Data Presentation: Comparative Efficacy of a-UPR Activators
This compound exhibits significantly enhanced selectivity for ERα+ cancer cells compared to its predecessor, ErSO. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency and selectivity of this compound.[1]
| Compound | Cell Line | ERα Status | IC50 (24h) | IC50 (72h) |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM |
| T47D | Positive | 16 nM | 16 nM | |
| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | |
| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |
| HCT-116 | Negative | >10,000 nM | >10,000 nM | |
| (Rac)-ErSO | MCF-7 | Positive | ~10 nM | ~10 nM |
| ERα-negative lines | Negative | >3,500 nM | >3,500 nM |
Data compiled from multiple sources.[1]
Experimental Protocols
Cell Viability Assay
To determine the cytotoxic effects of this compound, a cell viability assay is performed.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time points (e.g., 24, 72 hours).[1]
-
Viability Measurement: Use a reagent such as AlamarBlue or perform an MTT assay to measure cell viability.[1][4]
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.[1]
Western Blot Analysis for a-UPR Markers
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the a-UPR pathway following this compound treatment.[1][7] Key markers for the a-UPR include Phospho-eIF2α (Ser51), ATF4, CHOP, Cleaved ATF6α (p50), and Phospho-AMPK.[7]
Methodology:
-
Cell Culture and Treatment:
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.[7]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Incubate on ice for 30 minutes, vortexing periodically.[7]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.[7]
-
Determine the protein concentration using a BCA protein assay kit.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a 4-15% precast polyacrylamide gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against a-UPR markers (e.g., P-EIF2α, P-AMPK, cleaved ATF6α) overnight at 4°C.[7][8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[7]
-
Data Presentation:
Quantitative data from Western blot analysis can be summarized in a table, showing fold changes in protein expression or phosphorylation relative to a control. The ratio of cleaved ATF6 (p50) to full-length ATF6 (p90) is a key measure of pathway activation.[1]
Visualizations
Caption: Signaling cascade of this compound leading to a-UPR hyperactivation.
Caption: General workflow for Western blot analysis of a-UPR markers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ErSO-DFP Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of ErSO-DFP, a novel anticancer compound, using common cell viability assays. This compound is a derivative of ErSO, a small molecule that activates the anticipatory Unfolded Protein Response (a-UPR) to induce necrosis in estrogen receptor α (ERα)-positive breast cancer cells.[1][2][3][4][5][6][7] This document outlines the mechanism of action of this compound, protocols for cell viability assessment, and data presentation guidelines to facilitate reproducible and robust preclinical evaluation.
Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
This compound exerts its potent and selective anticancer activity through a unique mechanism that transforms a pro-survival pathway into a lethal one.[1][2][3][4][5][7][8] Unlike traditional endocrine therapies that aim to block ERα signaling, this compound binds to ERα and triggers a sustained hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][3][4][5][7] This leads to a cascade of events culminating in the selective necrosis of ERα-positive cancer cells, even those harboring mutations that confer resistance to standard treatments.[1][2][5]
The signaling pathway is initiated by the binding of this compound to ERα, which then activates Src kinase.[4][6][7] Activated Src kinase phosphorylates and activates Phospholipase C gamma (PLCγ).[4][6][7] PLCγ, in turn, produces inositol (B14025) triphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, causing a massive and sustained release of calcium into the cytosol.[4][6] This calcium overload leads to the hyperactivation of the a-UPR, characterized by the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[4] This sustained cellular stress ultimately results in ATP depletion and necrotic cell death in ERα-positive cancer cells.[4]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) values of ErSO and its derivatives in various breast cancer cell lines. This data highlights the potency and selectivity of these compounds for ERα-positive cancer cells.
Table 1: IC50 Values of ErSO in ERα-Positive Breast Cancer Cell Lines (24-hour incubation)
| Cell Line | ERα Status | IC50 (nM) | Assay Method |
| MCF-7 | Positive | ~20 | Alamar Blue |
| T47D | Positive | 11-43 | Alamar Blue |
| T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | Alamar Blue |
| T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | Alamar Blue |
Data compiled from multiple sources.[2][3]
Table 2: Comparative IC50 Values of ErSO and this compound in ERα-Positive and ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC50 (µM) at 24h | IC50 (µM) at 72h |
| ErSO | HCT-116 | Negative | 11 | 0.26 |
| This compound | HCT-116 | Negative | 55 | 55 |
| This compound | ERα+ Cell Lines | Positive | - | - |
| This compound | ERα- Cell Lines | Negative | >25 | >25 |
This compound demonstrates a significantly wider therapeutic window for selective cell killing in cell culture relative to ErSO, with an average of 2750-fold difference between IC50 values observed between ERα+ and ERα- cancer cell lines.[1]
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to determine the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce MTT to a purple formazan (B1609692) product.[9][10]
Materials:
-
This compound
-
ERα-positive breast cancer cells (e.g., MCF-7, T47D)
-
Complete growth medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Crystal Violet Assay
This assay is a simple and cost-effective method for quantifying the number of adherent cells remaining after treatment. Crystal violet stains the DNA and proteins of the cells.[12][13]
Materials:
-
This compound
-
ERα-positive breast cancer cells
-
Complete growth medium
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
0.5% Crystal Violet solution
-
Solubilization solution (e.g., 1% SDS or a mixture of methanol (B129727) and acetic acid)[14]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for attachment.[12][15]
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde or methanol for 15 minutes.[14]
-
Staining: Remove the fixative and add 50 µL of 0.5% crystal violet solution to each well.[13] Incubate for 20 minutes at room temperature.[13][14]
-
Washing: Carefully wash the plate with water to remove excess stain.[14]
-
Solubilization: Air dry the plate and then add 100-200 µL of a solubilization solution to each well.[13][14]
-
Absorbance Measurement: Shake the plate for 15-30 minutes to ensure complete solubilization of the dye and measure the absorbance at 570-590 nm.[14]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Crystal violet Assay Kit (Cell viability) (ab232855) | Abcam [abcam.co.jp]
Application Notes and Protocols for Assessing ErSO-DFP's Effect on ERα Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic estrogen receptor-alpha (ERα)-positive breast cancer poses a significant clinical challenge, frequently developing resistance to standard endocrine therapies. This resistance is often driven by mutations in the ESR1 gene, which encodes ERα, such as the Y537S and D538G mutations that render the receptor constitutively active.[1][2][3] (Rac)-ErSO-DFP, a derivative of the parent compound ErSO, is a novel small molecule that offers a promising therapeutic strategy by circumventing these resistance mechanisms.[4][5]
Unlike traditional endocrine therapies that aim to block ERα signaling, ErSO-DFP acts as a selective ERα biomodulator.[4] It binds to both wild-type and mutant ERα, inducing a potent and sustained hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[4][6] This overstimulation of a typically pro-survival pathway leads to overwhelming cellular stress, ATP depletion, and ultimately, selective necrotic cell death in ERα-positive cancer cells.[4][6] These application notes provide detailed protocols to assess the efficacy and mechanism of action of this compound in ERα mutant cell lines.
Mechanism of Action: Hyperactivation of the a-UPR
This compound's unique mechanism of action is initiated by its binding to ERα. This complex then activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[4][7] Activated PLCγ produces inositol (B14025) triphosphate (IP₃), triggering the release of calcium from the endoplasmic reticulum. This sustained increase in cytosolic calcium is a key step in the hyperactivation of the a-UPR, leading to selective necrosis in ERα-positive cells.[4][7]
Data Presentation
In Vitro Efficacy of ErSO and this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for ErSO and its derivative, this compound, in various ERα-positive breast cancer cell lines, including those harboring resistance-conferring mutations.
| Compound | Cell Line | ERα Status | Incubation Time (h) | IC50 (nM) |
| ErSO | MCF-7 | Wild-Type | 24 | ~20-35 |
| ErSO | T47D | Wild-Type | 24 | 11-43 |
| ErSO | T47D-ERαY537S (TYS) | Mutant | 24 | 11-43 |
| ErSO | T47D-ERαD538G (TDG) | Mutant | 24 | 11-43 |
| This compound | MCF-7 | Wild-Type | 24-72 | 17 |
| This compound | T47D-ERαY537S (TYS) | Mutant | 24-72 | 12 |
| This compound | T47D-ERαD538G (TDG) | Mutant | 24-72 | 9 |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.[2][5][6][7][8]
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on ERα mutant cell lines.
Cell Viability Assay (AlamarBlue)
This protocol is to determine the IC50 value of this compound.
Materials:
-
ERα mutant cell lines (e.g., T47D-ERαY537S, T47D-ERαD538G) and wild-type counterparts (e.g., MCF-7, T47D).
-
Complete growth medium (phenol red-free).
-
96-well clear-bottom black plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
AlamarBlue reagent.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended for initial experiments (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for desired time points (e.g., 24, 48, 72 hours).[9]
-
Viability Measurement: Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C, protected from light. Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
Apoptosis and Necrosis Assessment (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells.
-
Annexin V-FITC (or other fluorochrome).
-
Propidium Iodide (PI).
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce cell death by treating cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Include positive (e.g., staurosporine (B1682477) for apoptosis) and negative (vehicle) controls.[10]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[4]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of a 100 µg/mL PI working solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][9]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[4]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[4]
-
Western Blot Analysis for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway through key protein markers.
Materials:
-
Cell lysates from treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against a-UPR markers (e.g., phospho-eIF2α, ATF4, cleaved ATF6α, phospho-AMPK) and a loading control (e.g., β-actin).[1][9]
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection system.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 4 hours). Lyse cells in ice-cold RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1][8]
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using software like ImageJ, normalizing to the loading control.[8]
RT-qPCR for ERα Target Gene Expression
This protocol assesses changes in the expression of genes downstream of ERα signaling and a-UPR activation.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (e.g., TFF1 (pS2), GREB1 as ERα targets; DDIT3 (CHOP), HSPA5 (BiP) as a-UPR targets) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Procedure:
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound. Extract total RNA and reverse transcribe it into cDNA according to the manufacturer's protocols.[5]
-
qPCR: Set up qPCR reactions using the cDNA template, primers, and master mix.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[5]
Conclusion
(Rac)-ErSO-DFP represents a novel and potent therapeutic strategy for ERα-positive breast cancers, particularly those harboring mutations that confer resistance to standard endocrine therapies.[1][4] Its unique mechanism of inducing selective cancer cell necrosis through hyperactivation of the a-UPR offers a promising avenue for further drug development.[4][7] The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and related compounds in clinically relevant ERα mutant cell line models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticipatory Estrogen Activation of the Unfolded Protein Response is Linked to Cell Proliferation and Poor Survival in Estrogen Receptor α Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging and Efficacy of ErSO-DFP in ERα-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ErSO-DFP is a promising small molecule therapeutic agent designed for the treatment of Estrogen Receptor-alpha positive (ERα+) breast cancer.[1][2] As a derivative of the parent compound ErSO, ErSO-DFP demonstrates enhanced selectivity and potent anti-cancer activity, particularly against tumors that have developed resistance to standard endocrine therapies.[2][3] Unlike conventional therapies that aim to block ERα signaling, this compound acts as a selective ERα biomodulator. It leverages the presence of ERα to induce a potent and sustained hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway.[1][4] This overstimulation leads to a cascade of events culminating in ATP depletion and selective necrotic cell death in ERα+ cancer cells, while having minimal impact on ERα-negative cells.[1] This unique mechanism of action makes this compound a compelling candidate for clinical development, capable of overcoming common resistance pathways.[1][3]
Preclinical studies utilizing mouse xenograft models have consistently demonstrated the potent anti-tumor efficacy of this compound.[3][5] These studies provide a framework for evaluating the compound's activity in vivo, where tumor regression is a key endpoint. Imaging in this context refers to the quantitative monitoring of tumor volume and metastatic burden over the course of treatment, typically using physical measurements and bioluminescence imaging.
Mechanism of Action: this compound-Induced a-UPR Hyperactivation
This compound's therapeutic effect is initiated by its binding to ERα. This complex then activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1] This signaling cascade triggers the hyperactivation of the a-UPR, marked by the phosphorylation of PERK and eIF2α and the cleavage of ATF6.[1][3] The sustained activation of this normally protective pathway becomes cytotoxic, leading to rapid ATP depletion and ultimately, selective necrosis of the cancer cells.[1]
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via AlamarBlue Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in ERα+ breast cancer cell lines.[1][6]
Methodology
-
Cell Seeding: Plate ERα+ breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.001-1 µM.[2]
-
Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).[4][6]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 72, or 168 hours).[6]
-
Viability Measurement: Add AlamarBlue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[4]
-
Fluorescence Reading: Measure fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.[1]
Caption: Workflow for the AlamarBlue cell viability assay.[1]
Protocol 2: In Vivo Efficacy and Imaging in an Orthotopic Xenograft Model
This protocol describes the establishment of an ERα+ breast cancer xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[2] Imaging in this context involves monitoring tumor volume.[2]
Methodology
-
Animal Model: Use ovariectomized female immunodeficient mice (e.g., Nu/J or NSG).[2][7]
-
Cell Preparation: Prepare ERα-positive breast cancer cells (e.g., MCF-7), potentially engineered to express luciferase for bioluminescence imaging, in a suitable medium.[7]
-
Tumor Implantation: Implant cells orthotopically into the mammary fat pad. For MCF-7 cells, estrogen supplementation is typically required.[2][7]
-
Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., >300 mm³).[3][7]
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer this compound intravenously (e.g., 5 mg/kg) or orally, with a typical schedule of once weekly for three weeks.[2][5]
-
Tumor Imaging and Measurement:
-
Caliper Measurement: Monitor tumor volume regularly (e.g., twice weekly) using calipers. Volume (mm³) = (Length × Width²)/2.[2]
-
Bioluminescence Imaging (if applicable): For luciferase-expressing tumors, perform imaging at set intervals to quantify tumor burden and monitor metastatic spread, especially to sites like the lungs.[7]
-
-
Data Analysis: Plot the average tumor volume for each group over time to assess treatment efficacy. Monitor animal body weight as a measure of toxicity.[5]
Caption: Workflow for in vivo efficacy studies of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in ERα-Positive Cell Lines
| Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time |
| MCF-7 | Wild-Type | ~17 | 24-72h |
| T47D | Wild-Type | ~16 | 24-72h |
| TYS (T47D) | Y537S Mutant | ~7 | 24-72h |
| TDG (T47D) | D538G Mutant | ~9 | 24-72h |
| Data sourced from MedchemExpress and related studies.[3][5] |
Table 2: In Vivo Efficacy of this compound in an MCF-7 Xenograft Model
| Parameter | Value / Description |
| Animal Model | Immunodeficient Mice |
| Cell Line | MCF-7 (ERα+) |
| Administration Route | Intravenous (IV) |
| Dosage | 5 mg/kg |
| Dosing Schedule | Once weekly for 3 doses |
| Outcome | Significant inhibition of tumor growth |
| Toxicity | No significant weight loss observed |
| Data sourced from MedchemExpress.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Apoptosis vs. Necrosis in ErSO-DFP-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ErSO-DFP is a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) with high selectivity and potency for Estrogen Receptor Alpha (ERα)-positive cancer cells.[1][2][3] Unlike traditional endocrine therapies that block ERα signaling, this compound binds to ERα and triggers a signaling cascade that results in hyperactivation of the a-UPR.[4][5] This unique mechanism, which is distinct from clinically approved ERα antagonists, leads to rapid and selective cancer cell death.[1][5] Preclinical data indicates that the primary mode of cell death induced by this compound is necrosis.[4][5][6] However, it is crucial for researchers to empirically distinguish and quantify the extent of necrotic cell death versus any potential apoptotic contribution.
This document provides detailed protocols and methods to evaluate and differentiate between apoptosis and necrosis in ERα-positive cancer cell lines following treatment with this compound.
Mechanism of Action: this compound-Induced Necrosis
This compound exerts its cytotoxic effects through a specific, ERα-dependent signaling pathway.[1] The binding of this compound to ERα initiates a cascade that leads to the hyperactivation of the a-UPR, culminating in necrotic cell death.[1][4][5] This process is characterized by cell swelling and the eventual rupture of the plasma membrane.[7][8] Studies have shown that pan-caspase inhibitors do not block ErSO-induced cell death, further supporting that the primary mechanism is not apoptosis.[6]
The key steps in the signaling pathway are:
-
Binding: this compound selectively binds to ERα in cancer cells.[4]
-
Kinase Activation: The this compound-ERα complex activates Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).[1][4][5]
-
IP₃ Production: Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering a massive and sustained release of calcium (Ca²⁺) into the cytosol.[1]
-
a-UPR Hyperactivation: This large influx of cytosolic calcium is a key event that hyperactivates the a-UPR, leading to ATP depletion and subsequent necrotic cell death.[1][6][8]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced necrotic cell death.
Recommended Assays for Differentiating Apoptosis and Necrosis
To accurately determine the mode of cell death, a combination of assays is recommended. No single assay is sufficient; rather, complementary methods provide a more complete picture.[9] The primary techniques rely on detecting changes in membrane integrity, DNA fragmentation, and key enzyme activation.[10]
Annexin V and Propidium Iodide (PI) Staining
This is the most common method for distinguishing between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Primarily necrotic cells (due to immediate membrane rupture)
-
Lactate Dehydrogenase (LDH) Release Assay
This assay is a hallmark indicator of necrosis.
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a key feature of necrosis.[11] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Interpretation: An increase in extracellular LDH activity is indicative of necrotic cell death.
Caspase Activity Assays
These assays measure the activity of caspases, which are the key executioner enzymes of apoptosis.[11]
-
Principle: Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate containing the DEVD amino acid sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal.
-
Interpretation: A significant increase in caspase-3/7 activity strongly suggests apoptosis. The absence of such an increase, especially in the presence of cell death confirmed by other methods, points towards a non-apoptotic, likely necrotic, mechanism.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing cell death mechanisms.
Caption: General workflow for evaluating this compound-induced cell death.
Protocol: Annexin V and PI Staining by Flow Cytometry
Materials:
-
ERα-positive cells (e.g., MCF-7)
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. Allow to adhere overnight. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a desired time (e.g., 6, 12, 24 hours). Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock or freeze-thaw cycles).
-
Harvest Cells: Collect the culture medium (containing dead cells) and wash the adherent cells with PBS.
-
Detach Adherent Cells: Gently detach the remaining adherent cells using trypsin-free detachment solution or brief trypsinization.
-
Combine and Wash: Combine the detached cells with their corresponding supernatant from step 2. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend and Stain: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH Cytotoxicity Assay Kit
-
ERα-positive cells
-
This compound
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include three sets of controls:
-
Vehicle Control: Spontaneous LDH release.
-
Positive Control (Maximum LDH release): Add lysis buffer provided in the kit 1 hour before the endpoint.
-
Background: Medium only.
-
-
Incubate: Incubate for the desired treatment duration (e.g., 24 hours).
-
Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mixture to each well.
-
Incubate: Incubate for 30 minutes at room temperature, protected from light.
-
Measure Absorbance: Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Since this compound is known to primarily induce necrosis, experimental data is expected to show a dose-dependent increase in PI-positive cells and LDH release, with minimal activation of caspase-3/7.
Table 1: Example Data Summary for this compound Treatment in MCF-7 Cells (24h)
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Cytotoxicity (LDH Release) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 2.1 ± 0.5 | 3.5 ± 0.8 | 5.2 ± 1.1 | 1.0 ± 0.1 |
| This compound (10 nM) | 2.5 ± 0.6 | 15.7 ± 2.1 | 18.3 ± 2.5 | 1.2 ± 0.2 |
| This compound (100 nM) | 3.1 ± 0.7 | 65.2 ± 4.3 | 70.1 ± 5.0 | 1.3 ± 0.3 |
| This compound (1 µM) | 2.8 ± 0.5 | 92.4 ± 3.1 | 95.6 ± 2.8 | 1.1 ± 0.2 |
| Staurosporine (1 µM) | 45.3 ± 3.9 | 10.1 ± 1.5 | 15.4 ± 2.0 | 8.7 ± 0.9 |
Note: The data presented in this table is illustrative and intended to serve as a template for organizing experimental results. Actual values must be determined empirically.
Conclusion
The provided protocols enable a robust evaluation of the cell death mechanism induced by this compound. Based on its known mechanism of a-UPR hyperactivation, it is anticipated that this compound will predominantly induce necrosis in ERα-positive cancer cells. This will be evidenced by a strong signal in LDH release assays and a primary population of Annexin V+/PI+ or PI+ cells, coupled with a lack of significant caspase-3/7 activation. Combining these assays will provide clear, quantitative evidence to confirm the mode of action of this novel anti-cancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. akadeum.com [akadeum.com]
- 8. OR16-1 How Strong and Sustained Activation of the Estrogen Receptor-mediated Anticipatory Unfolded Protein Response Kills Breast and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis and necrosis: detection, discrimination and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tumors Treated with ErSO-DFP
For Researchers, Scientists, and Drug Development Professionals
Introduction
ErSO-DFP is a novel small molecule that has demonstrated potent and selective cytotoxic effects on estrogen receptor-alpha (ERα)-positive breast cancer cells. Its mechanism of action involves the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway, leading to selective necrosis of cancer cells.[1][2] Immunohistochemistry (IHC) is a critical technique for evaluating the in-situ expression of key protein markers involved in the this compound-induced signaling cascade and the resulting cellular response in tumor tissues. These application notes provide detailed protocols and guidance for the immunohistochemical analysis of tumors treated with this compound.
Mechanism of Action and Key Biomarkers for IHC Analysis
This compound binds to ERα, initiating a signaling cascade that results in the hyperactivation of the a-UPR.[1][3] This process is independent of the canonical estrogen signaling pathway and is effective in tumors resistant to traditional endocrine therapies. The key events in this pathway that can be assessed by IHC include:
-
Target Engagement: Analysis of ERα expression is fundamental to confirm the presence of the drug's target.
-
UPR Activation: The hyperactivation of the a-UPR leads to changes in the expression and phosphorylation of several key proteins, including:
-
GRP78 (BiP): A central regulator of the UPR.
-
PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): One of the three main ER stress sensors. Its activation can be detected by examining its phosphorylation status.
-
ATF4 (Activating Transcription Factor 4): A key transcription factor downstream of PERK.
-
CHOP (C/EBP Homologous Protein): A pro-apoptotic transcription factor induced by sustained ER stress.
-
-
Cell Death: this compound induces necrotic cell death. While necrosis can be observed with standard Hematoxylin (B73222) and Eosin (H&E) staining, IHC for markers like cleaved caspase-3 can be used to rule out apoptosis.
-
Immune Response: Necrotic cell death can induce an inflammatory response. IHC for immune cell markers, such as F4/80 for macrophages, can be used to assess the tumor microenvironment.
Quantitative Data Summary
While specific quantitative immunohistochemistry data for tumors treated with this compound is not yet widely available in the published literature, quantitative Western blot analysis has been performed on ERα-positive breast cancer cell lines (MCF-7) treated with this compound. This data provides valuable insights into the dose-dependent activation of the a-UPR pathway.
| Marker | Treatment (this compound, 4h) | Fold Change (vs. Vehicle) |
| p-EIF2α (Ser51) | 50 nM | ~2.5 |
| 150 nM | ~4.0 | |
| 450 nM | ~5.5 | |
| p-AMPK (Thr172) | 50 nM | ~1.5 |
| 150 nM | ~2.0 | |
| 450 nM | ~2.5 | |
| Cleaved ATF6α (p50) | 50 nM | ~1.2 |
| 150 nM | ~1.8 | |
| 450 nM | ~2.2 |
Data is estimated from densitometric analysis of Western blots and represents the mean of three independent replicates. For detailed information, please refer to the original publication.
Experimental Protocols
Immunohistochemistry Protocol for ERα and UPR Markers in FFPE Tumor Tissues
This protocol provides a general guideline for the immunohistochemical staining of ERα and UPR markers (GRP78, p-PERK, ATF4, CHOP) in formalin-fixed, paraffin-embedded (FFPE) tumor sections. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for each specific antibody and tissue type.
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibody
-
DAB Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Recommended Primary Antibodies:
| Target | Host | Clonality | Recommended Dilution | Supplier (Cat. No.) |
| ERα | Rabbit | Monoclonal (SP1) | 1:100 - 1:200 | Abcam (ab16660) |
| GRP78/BiP | Rabbit | Polyclonal | 1:200 - 1:500 | Proteintech (11587-1-AP) |
| p-PERK (Thr980) | Rabbit | Monoclonal | 1:100 - 1:250 | Cell Signaling Technology (#3179) |
| ATF4 | Rabbit | Monoclonal (D4B8) | 1:100 - 1:200 | Cell Signaling Technology (#11815) |
| CHOP/GADD153 | Mouse | Monoclonal | 1:100 - 1:200 | Santa Cruz Biotechnology (sc-7351) |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Use a pressure cooker, microwave, or water bath according to the antibody datasheet's recommendations.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the optimized concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare and apply the DAB substrate according to the manufacturer's instructions.
-
Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
-
Quantification of Immunohistochemical Staining
Semi-quantitative analysis of IHC staining can be performed using the H-score method, which considers both the intensity of staining and the percentage of positively stained cells.
Scoring:
-
Intensity Score (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage Score (P):
-
The percentage of positively stained tumor cells (0-100%).
-
H-Score Calculation:
H-Score = (I=1 x P=1) + (I=2 x P=2) + (I=3 x P=3)
The H-Score ranges from 0 to 300.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Immunohistochemistry Workflow.
Caption: Key UPR IHC Markers.
References
Application Notes and Protocols: Investigating ErSO-DFP Resistance using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-ErSO-DFP is a promising small molecule therapeutic that demonstrates potent and selective necrosis of estrogen receptor-alpha positive (ERα+) breast cancer cells.[1][2] Its unique mechanism of action, the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), sets it apart from traditional endocrine therapies like tamoxifen (B1202) or fulvestrant.[3][4] This novel mechanism allows it to circumvent common resistance pathways that plague current treatments, showing efficacy even in cell lines with ERα mutations (e.g., Y537S, D538G) that confer resistance to standard therapies.[4][5] However, as with any targeted therapy, the potential for acquired resistance to ErSO-DFP is a critical area of investigation for its long-term clinical success.
Lentiviral transduction is a powerful and versatile tool for modeling and studying drug resistance mechanisms.[6] By enabling stable, long-term modulation of gene expression—either overexpression of a candidate resistance gene or knockdown via shRNA/knockout via CRISPR-Cas9—lentiviral vectors allow for the creation of cellular models that mimic clinical resistance. These models are invaluable for identifying resistance pathways, validating targets, and developing strategies to overcome resistance.
These application notes provide a framework and detailed protocols for utilizing lentiviral transduction to investigate mechanisms of resistance to this compound in ERα+ breast cancer cell lines.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound and its parent compound, ErSO. The data highlights the compounds' high potency against ERα+ cell lines, including those harboring mutations that confer resistance to conventional endocrine therapies, and their selectivity over ERα-negative cells.[5][7]
Table 1: Comparative IC50 Values of this compound and ErSO in ERα+ Breast Cancer Cell Lines
| Compound | Cell Line | ERα Status & Genotype | IC50 (24h) | IC50 (72h) |
| (Rac)-ErSO-DFP | MCF-7 | Positive (Wild-Type) | 17 nM | 17 nM |
| T47D | Positive (Wild-Type) | 16 nM | 16 nM | |
| TYS (T47D) | Positive (Y537S Mutant) | 7 nM | 7 nM | |
| TDG (T47D) | Positive (D538G Mutant) | 9 nM | 9 nM | |
| (Rac)-ErSO | MCF-7 | Positive (Wild-Type) | ~20 nM | ~10 nM |
| T47D | Positive (Wild-Type) | 11-43 nM | Not Reported | |
| TYS (T47D) | Positive (Y537S Mutant) | 11-43 nM | Not Reported | |
| TDG (T47D) | Positive (D538G Mutant) | 11-43 nM | Not Reported |
Data compiled from multiple sources.[1][5][7][8][9]
Table 2: Selectivity of this compound in ERα-Positive vs. ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC50 (24h) | IC50 (72h) |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 nM | 17 nM |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |
| HCT-116 | Negative | >10,000 nM | >10,000 nM |
Data demonstrates a therapeutic window of over 2750-fold between ERα+ and ERα- cancer cell lines for this compound.[5][7]
Potential Mechanisms of this compound Resistance
While specific clinical resistance mechanisms to this compound are still under investigation, preclinical studies using CRISPR-Cas9 screens have identified potential pathways. One key finding is that reduced expression of TRPM4 , a calcium-activated cation channel, can confer resistance to ErSO.[10] Reintroducing TRPM4 into resistant cells restores sensitivity, suggesting its critical role in the ErSO-induced necrotic cell death pathway.[10]
Therefore, lentiviral-based studies could focus on:
-
Gene Knockdown/Knockout: Using shRNA or CRISPR-Cas9 to target genes within the a-UPR pathway or downstream effectors like TRPM4 to validate their role in conferring resistance.
-
Gene Overexpression: Introducing genes from a cDNA library into sensitive cells to identify those that confer resistance to this compound treatment.
-
CRISPR-Based Screens: Performing genome-wide or targeted CRISPR knockout screens in the presence of this compound to systematically identify genes whose loss leads to resistance.[11][12]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines via Lentiviral Knockdown
This protocol describes the use of a lentiviral vector carrying a short hairpin RNA (shRNA) to knock down a candidate gene (e.g., TRPM4) and assess its impact on this compound sensitivity.
1.1. Lentiviral Vector Production
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of the shRNA transfer plasmid (e.g., pLKO.1-shTRPM4), 7.5 µg of a packaging plasmid (e.g., psPAX2), and 2.5 µg of an envelope plasmid (e.g., pMD2.G) in 500 µL of Opti-MEM.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 3000 or PEI) in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3 & 4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube.
-
Add fresh media to the HEK293T cells and collect the supernatant again at 72 hours post-transfection, pooling it with the first collection.
-
Filter the pooled supernatant through a 0.45 µm filter to remove cellular debris. The virus is now ready for transduction or can be concentrated and stored at -80°C.
-
1.2. Lentiviral Transduction of ERα+ Target Cells (e.g., MCF-7)
-
Day 1: Seed Target Cells: Plate MCF-7 cells in 6-well plates so they reach 50-70% confluency on the day of transduction.[13]
-
Day 2: Transduction:
-
Prepare transduction medium: complete growth medium containing 8 µg/mL Polybrene. Note: Always perform a toxicity control for Polybrene with new cell lines.[13]
-
Remove the old medium from the cells.
-
Add the lentiviral supernatant to the transduction medium at a desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to determine the optimal transduction efficiency.
-
Add the virus-containing medium to the cells and incubate at 37°C overnight.[13]
-
-
Day 3: Medium Change and Selection:
-
After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.
-
Allow cells to recover for 24-48 hours before starting antibiotic selection (e.g., with puromycin (B1679871), if the lentiviral vector contains a puromycin resistance cassette).[14] The optimal antibiotic concentration must be determined beforehand with a kill curve.[13]
-
-
Day 5 onwards: Selection and Expansion:
-
Maintain cells in medium containing the selection antibiotic, replacing the medium every 2-3 days, until all non-transduced control cells have died.
-
Expand the resulting stable polyclonal population of cells with the candidate gene knockdown.
-
1.3. Assessment of this compound Resistance (IC50 Determination)
-
Day 1: Cell Seeding: Seed the stably transduced cells and a control cell line (transduced with a non-targeting shRNA) into 96-well plates at a predetermined optimal density.
-
Day 2: Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
-
Day 3-5: Viability Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[15] An increase in the IC50 value for the knockdown cells compared to the control cells indicates that the target gene is involved in mediating this compound sensitivity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling cascade of (Rac)-ErSO-DFP leading to a-UPR hyperactivation and cell death.[2][16]
Caption: Experimental workflow for generating stable cell lines to study this compound resistance.
References
- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticipatory UPR Activation: A Protective Pathway and Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Treatment Eliminates Breast Cancer Tumors in Mice in a Single Dose [axial.acs.org]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. addgene.org [addgene.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming solubility issues with ErSO-DFP in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with ErSO-DFP in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aqueous solubility a concern?
A1: this compound is a derivative of ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1][2] It is being investigated for its potent and selective anticancer effects against estrogen receptor-positive (ERα+) breast cancers.[3] Like its parent compound, this compound is a lipophilic molecule, which inherently limits its solubility in aqueous solutions.[4][5] This poor solubility can be a significant hurdle in experimental assays and preclinical development, potentially leading to precipitation, inaccurate concentration measurements, and reduced bioavailability.[5]
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1] However, its aqueous solubility is predicted to be very low.[5] For in vivo studies, specific formulations using co-solvents are necessary to achieve concentrations suitable for administration.[6]
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened and how can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve this compound at high concentrations. When this stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture media), the overall polarity of the solvent system increases dramatically. This change can cause the compound, which is hydrophobic, to "crash out" or precipitate from the solution.
To prevent this, consider the following:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible, typically below 0.5% for most cell-based assays.
-
Use a pre-warmed aqueous buffer: Gently warming your buffer (e.g., to 37°C) can sometimes help maintain the solubility of the compound.
-
Employ rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion.
-
Utilize co-solvents and excipients: For preparing higher concentration aqueous solutions, the use of co-solvents like PEG300 and surfactants like Tween-80 is often necessary.
Q4: What are some recommended formulations for in vivo studies with this compound?
A4: Several formulations have been developed to improve the solubility and bioavailability of this compound for in vivo experiments. These typically involve a combination of solvents and surfactants. A commonly used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Another approach involves using a cyclodextrin (B1172386), such as 10% DMSO in 90% (20% SBE-β-CD in Saline).
Troubleshooting Guides
Issue 1: Visible Precipitate or Cloudiness in Aqueous Solution
-
Observation: After preparing a working solution of this compound in an aqueous buffer, you observe visible particles, a cloudy appearance, or a film on the container surface.
-
Potential Cause: The concentration of this compound exceeds its solubility limit in the current solvent system.
-
Troubleshooting Steps:
-
Verify DMSO Stock: Ensure your initial stock solution in 100% DMSO is fully dissolved and clear.
-
Optimize Dilution: When diluting into your aqueous buffer, add the DMSO stock to the buffer (not the other way around) with vigorous mixing.
-
Reduce Final Concentration: If possible for your experiment, lower the final concentration of this compound.
-
Introduce Co-solvents: If a higher concentration is necessary, prepare your aqueous solution with a co-solvent system. Refer to the Data Presentation section for examples.
-
Gentle Heating and Sonication: Briefly warm the solution to 37°C or use a bath sonicator to aid dissolution. Be cautious with temperature-sensitive compounds.
-
Issue 2: Inconsistent Results in Biological Assays
-
Observation: You are seeing high variability in your experimental results between replicates or experiments.
-
Potential Cause: Inconsistent solubility or precipitation of this compound in the assay medium could lead to variations in the effective concentration of the compound.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Prepare your aqueous working solutions of this compound fresh for each experiment to avoid potential degradation or precipitation over time.
-
Visual Inspection: Before adding to your assay, visually inspect the working solution for any signs of precipitation.
-
Use a Solubility-Enhancing Formulation: For cell culture experiments, consider preparing the final dilution in media containing a small, non-toxic percentage of a solubilizing agent, if compatible with your cell line.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay (see Experimental Protocols ) to determine the practical solubility limit in your specific assay buffer.
-
Data Presentation
| Solvent/Formulation | Known Solubility | Notes |
| 100% DMSO | ≥ 100 mg/mL (242.51 mM)[1] | Use freshly opened, anhydrous DMSO for best results.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (12.13 mM) | A common formulation for in vivo studies. The solution should be clear.[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (12.13 mM) | An alternative formulation using a cyclodextrin to enhance solubility. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low (Predicted)[5] | Experimental determination is recommended. See Protocol 1. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring turbidity
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Dispense Buffer: Add 195 µL of the aqueous buffer to the wells of a new 96-well clear-bottom plate.
-
Add Compound: Transfer 5 µL of each DMSO dilution of this compound to the corresponding wells containing the aqueous buffer. This will result in a 1:40 dilution and a final DMSO concentration of 2.5%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a common co-solvent formulation for animal studies.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final formulation required. To this, add 100 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final formulation will be clear and have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
-
Final Check: Before administration, visually inspect the solution to ensure it is free of any precipitate.
Mandatory Visualization
Caption: A troubleshooting workflow for improving this compound solubility.
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.[4][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in ErSO-DFP cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ErSO-DFP in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions to ensure reliable and consistent results.
Issue 1: Inconsistent or No Response to this compound in ERα-Positive Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a broad concentration range (e.g., 1 nM to 50 µM) to determine the optimal IC50 for your specific cell line and experimental conditions. |
| Low ERα Expression | Confirm the ERα expression level in your cell line via Western Blot or qPCR. Some cell lines may have lower than expected ERα levels, reducing their sensitivity. Consider using a high-expressing cell line like MCF-7 as a positive control. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent before treatment. Unhealthy cells can lead to unreliable and inconsistent results. |
| Compound Degradation | (Rac)-ErSO-DFP should be stored properly. It is recommended to use a fresh aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Synthetic Batch Issues | The synthesis of this compound can be complex, and batch-to-batch variability can occur. If possible, verify the purity and identity of your compound batch using analytical methods like NMR or LC-MS, or obtain it from a reputable supplier. |
| Inconsistent Experimental Technique | Ensure consistent cell seeding density. To mitigate "edge effects" in multi-well plates, fill the outer wells with sterile media or PBS without cells and do not use them for your experimental samples. Thoroughly mix the this compound solution in the media before adding it to the cells and be consistent with the timing and technique of drug addition. |
Issue 2: Significant Cell Death Observed in ERα-Negative Control Cells
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | At very high concentrations, (Rac)-ErSO-DFP may induce off-target toxicity. Use a concentration that is highly selective for ERα+ cells based on your dose-response curves to maximize ERα+ cell death while minimizing effects on ERα- cells. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic, typically below 0.5%. Include a vehicle-only (e.g., DMSO) control in your experiment to assess solvent-induced toxicity. |
| Contamination | Rule out any potential contamination of your cell culture or reagents. |
Issue 3: High Background or Inconsistent Fluorescence Readings in Viability Assays (e.g., Alamar Blue)
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelengths | Ensure your microplate reader is set to the correct excitation and emission wavelengths for the fluorescent dye being used (e.g., for Alamar Blue, excitation ~560 nm and emission ~590 nm).[1][2] |
| Suboptimal Reagent Incubation Time | The incubation time for the viability reagent (e.g., Alamar Blue) may need to be optimized depending on the cell line and cell density.[2] Follow the manufacturer's instructions and consider a time-course experiment to determine the optimal incubation period. |
| Precipitation of Compound | Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. If precipitation occurs, consider preparing fresh dilutions or using a different solvent system if compatible with your cells. |
| Reader Settings | Optimize the gain or sensitivity settings on your microplate reader to ensure the signal is within the linear range of detection. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that selectively binds to the estrogen receptor alpha (ERα).[1][3] This binding does not block ERα signaling in the traditional sense but instead triggers a potent and sustained activation of the anticipatory Unfolded Protein Response (a-UPR).[1][2][3] This hyperactivation of the a-UPR leads to a cascade of events, including the activation of Src kinase and PLCγ, resulting in a massive release of calcium from the endoplasmic reticulum.[1][2][3] This ultimately causes ATP depletion and selective necrotic cell death in ERα-positive cancer cells.[1]
Q2: What is the difference between ErSO and this compound?
This compound is a derivative of the parent compound ErSO.[1][3] this compound was developed to have enhanced selectivity for ERα-positive cancer cells and a wider therapeutic window compared to ErSO.[2][4] It exhibits less ERα-independent activity, making it a more attractive candidate for clinical development.[1][4]
Q3: Is (Rac)-ErSO-DFP the active form?
(Rac)-ErSO-DFP is a racemic mixture. The anticancer activity is attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[5] The racemic mixture will therefore have approximately half the potency of the pure (R)-enantiomer.[5]
Q4: Can this compound be used for in vivo studies?
Yes, preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of this compound.[1] It has been shown to inhibit tumor growth and decrease tumor volume with no significant toxicity at effective doses.[1]
Q5: What are the key markers to confirm a-UPR activation by this compound?
Key protein markers for a-UPR activation that can be assessed by Western Blot include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[1][4][5]
Quantitative Data
Table 1: In Vitro Efficacy (IC₅₀ Values) of ErSO and this compound in ERα-Positive Breast Cancer Cell Lines
| Compound | Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time (hours) | Assay Method |
| ErSO | MCF-7 | Positive | ~20 | 24 | Alamar Blue |
| ErSO | T47D | Positive | 11-43 | 24 | Alamar Blue |
| ErSO | T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | 24 | Alamar Blue |
| ErSO | T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | 24 | Alamar Blue |
| This compound | MCF-7 | Positive | 17 | 24 | Alamar Blue |
| This compound | T47D | Positive | 16 | 24 | Alamar Blue |
| This compound | TYS | Positive (Mutant) | 7 | 24 | Alamar Blue |
| This compound | TDG | Positive (Mutant) | 9 | 24 | Alamar Blue |
Data summarized from a technical guide by BenchChem.[1]
Table 2: Selectivity of this compound for ERα-Positive vs. ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC₅₀ (µM) at 72 hours |
| This compound | MCF-7 | Positive | 0.017 |
| This compound | MDA-MB-231 | Negative | > 25 |
| This compound | HCT-116 | Negative | 55 |
| This compound | HT-29 | Negative | > 100 |
Data summarized from a technical guide by BenchChem.[1]
Experimental Protocols & Visualizations
This compound Signaling Pathway
The binding of this compound to ERα initiates a signaling cascade that leads to the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), culminating in selective necrotic cell death of ERα-positive cancer cells.[1][3]
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Cell Viability Assay (Alamar Blue) Workflow
This protocol is used to determine the IC₅₀ values of (Rac)-ErSO-DFP.[1]
Caption: Workflow for the Alamar Blue cell viability assay.
Detailed Cell Viability Assay Protocol
-
Cell Seeding : Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Addition : Prepare serial dilutions of (Rac)-ErSO-DFP in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[1]
-
Treatment Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Alamar Blue Addition : Following the treatment incubation, add Alamar Blue reagent to each well (typically 10% of the well volume) according to the manufacturer's instructions.[6]
-
Reagent Incubation : Incubate the plate for a period of time recommended by the manufacturer, protected from light. This time may need optimization.[2]
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[1][2]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[1]
Western Blot for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway.[1]
Caption: Workflow for Western Blot analysis of a-UPR markers.
Detailed Western Blot Protocol
-
Cell Lysis : Treat cells with (Rac)-ErSO-DFP for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a suitable method such as a BCA assay.[7]
-
SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[7]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the a-UPR markers of interest (e.g., phospho-PERK, phospho-eIF2α, cleaved ATF6) and a loading control (e.g., β-actin or GAPDH).[7]
-
Secondary Antibody Incubation : Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody that recognizes the primary antibody.[7]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[7]
-
Analysis : Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Managing off-target effects of ErSO-DFP in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ErSO-DFP in preclinical models. The information is designed to help manage and understand potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a selective estrogen receptor alpha (ERα) biomodulator.[1] Unlike traditional endocrine therapies that block ERα, this compound binds to ERα and induces a potent and sustained hyperactivation of a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][2] This hyperactivation leads to a cascade of events, including Src kinase and PLCγ activation, IP₃ production, and a rapid release of cytosolic calcium, culminating in ATP depletion and selective necrotic cell death of ERα-positive cancer cells.[1][2]
Q2: How selective is this compound for ERα-positive cancer cells?
This compound was developed to have enhanced selectivity for ERα-positive cancer cells compared to its parent compound, ErSO.[1][3] In cell culture studies, this compound demonstrates a significantly wider therapeutic window, with an average 2750-fold difference in IC₅₀ values between ERα-positive and ERα-negative cancer cell lines.[3] This high selectivity is a key feature intended to minimize off-target effects.
Q3: What are the known off-target effects of the parent compound, ErSO, and have they been mitigated with this compound?
The parent compound, ErSO, showed some activity in a small number of ERα-negative cell lines, particularly with longer incubation times.[4][5] this compound was specifically designed to improve upon this, exhibiting notably less ERα-independent activity.[3] While ErSO's therapeutic window could narrow with prolonged exposure, this compound remains largely inactive in ERα-negative cell lines even at 72-hour and 7-day incubations.[3]
Q4: Is this compound well-tolerated in preclinical animal models?
Yes, preclinical studies have shown that this compound is well-tolerated in rodents.[1][3] It has an almost fivefold higher Maximum Tolerated Dose (MTD) when administered intravenously compared to ErSO.[3] This improved tolerability, coupled with its enhanced selectivity, suggests a better safety profile.[4]
Q5: What are the first steps if I observe unexpected toxicity or lack of efficacy in my in vivo model?
If you encounter unexpected results, it is crucial to systematically troubleshoot the experiment.
-
Confirm On-Target Activity: Before investigating off-target effects, confirm that the compound is active in your model. This can be done by assessing biomarkers of a-UPR activation in tumor tissue.
-
Verify Compound Integrity and Formulation: Ensure the compound has been stored correctly and that the formulation for administration is appropriate and has been prepared correctly.
-
Animal Health Monitoring: Closely monitor the general health of the animals, including body weight, food and water intake, and any changes in behavior.
-
Dose and Schedule Verification: Double-check the administered dose and the dosing schedule to rule out any errors.
Troubleshooting Guides
Problem 1: Unexpected Toxicity or Adverse Effects in Animal Models
You observe weight loss, lethargy, or other signs of toxicity in your animal model at a dose that was expected to be well-tolerated.
-
Possible Cause 1: Formulation or Vehicle Toxicity: The vehicle used to dissolve and administer this compound may be causing toxicity.
-
Troubleshooting Step: Run a control group of animals treated with the vehicle alone to assess its tolerability.
-
-
Possible Cause 2: Off-Target Toxicity: While this compound is highly selective, at high doses or in particularly sensitive models, off-target effects could occur. As this compound's mechanism is linked to ERα, any potential off-target effects may still involve this receptor in other tissues.
-
Troubleshooting Step: Perform a dose-reduction study to determine if the toxicity is dose-dependent. Consider collecting blood for clinical chemistry analysis and tissues (liver, kidney, spleen, etc.) for histopathological examination to identify any target organs of toxicity.
-
-
Possible Cause 3: Species-Specific Sensitivity: The tolerability of a compound can vary between different species or even strains of mice.
-
Troubleshooting Step: Review the literature for any reported sensitivities in the specific animal model you are using. If possible, compare with data from a different strain or species.
-
Problem 2: Lack of Efficacy in an ERα-Positive Tumor Model
This compound is not producing the expected anti-tumor effect in your ERα-positive xenograft or syngeneic model.
-
Possible Cause 1: Insufficient ERα Expression: The level of ERα expression in your tumor model may be too low for this compound to elicit a strong response.
-
Troubleshooting Step: Confirm the ERα expression level in your tumor cells or tumor tissue using methods like Western Blot, IHC, or qRT-PCR.
-
-
Possible Cause 2: Poor Bioavailability or Suboptimal Dosing: The compound may not be reaching the tumor at a high enough concentration or for a sufficient duration. This compound has been noted to have poor oral availability in mice.[3]
-
Possible Cause 3: Inactivation of the a-UPR Pathway: The tumor cells may have developed resistance mechanisms that prevent the hyperactivation of the a-UPR pathway.
-
Troubleshooting Step: Excise tumors from treated animals and analyze them for key markers of a-UPR activation (e.g., phosphorylation of PERK and eIF2α, cleavage of ATF6) by Western Blot or IHC to confirm target engagement.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of ErSO and this compound in ERα-Positive and ERα-Negative Cancer Cell Lines
| Cell Line | ERα Status | Compound | IC₅₀ (24h) | IC₅₀ (72h) |
| MCF-7 | Positive | ErSO | ~20-40 nM | ~20-40 nM |
| This compound | ~17 nM | Not Reported | ||
| T47D | Positive | This compound | ~16 nM | Not Reported |
| HCT-116 | Negative | ErSO | 11 µM | 0.26 µM |
| This compound | 55 µM | 55 µM | ||
| HT-29 | Negative | ErSO | >25 µM | ~1 µM |
| This compound | >25 µM | >25 µM |
Data compiled from published studies.[3][5][6]
Table 2: In Vivo Tolerability of ErSO and this compound in Rodents
| Compound | Species | Route of Administration | Maximum Tolerated Dose (MTD) |
| ErSO | Mouse | Intravenous | 20 mg/kg |
| Oral | >150 mg/kg | ||
| Rat | Intravenous | 10-20 mg/kg | |
| Oral | 17.5 mg/kg | ||
| This compound | Mouse | Intravenous | 95 mg/kg |
| Rat | Intravenous | >50 mg/kg |
Data compiled from published studies.[3][4]
Experimental Protocols
Protocol 1: Assessment of a-UPR Activation in Tumor Tissue by Western Blot
This protocol details the methodology to confirm the on-target activity of this compound by measuring the activation of the a-UPR pathway in tumor xenografts.
Materials:
-
Tumor tissue samples (snap-frozen)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against a-UPR markers overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to compare the levels of a-UPR marker activation between treatment groups.
Visualizations
Caption: On-target signaling pathway of this compound in ERα-positive cells.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
ErSO-DFP Technical Support Center: Optimizing Treatment Schedules for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving ErSO-DFP. Our goal is to facilitate the optimization of treatment schedules to achieve maximum therapeutic efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective small molecule activator of the anticipatory Unfolded Protein Response (a-UPR) in Estrogen Receptor alpha-positive (ERα+) cancer cells.[1] Unlike conventional endocrine therapies that block ERα signaling, this compound binds to ERα and hyperactivates the a-UPR, a cellular stress response pathway.[1][2] This sustained hyperactivation leads to overwhelming cellular stress, ATP depletion, and ultimately, selective necrotic cell death in ERα+ cancer cells.[3] This mechanism is effective even in cancer cells harboring mutations that confer resistance to standard anti-estrogen treatments.[3]
Q2: What is the recommended starting dose and schedule for in vivo experiments?
Based on preclinical studies in mouse xenograft models of human ERα+ breast cancer, a well-tolerated and effective starting dose for this compound is 5 mg/kg administered intravenously (IV) once a week for three weeks .[3] This regimen has been shown to result in significant tumor growth inhibition and regression.[3][4] For the related, more potent compound ErSO-TFPy, a dose-dependent effect was observed with weekly IV administration, showing significant tumor growth inhibition at 5 mg/kg and complete tumor regression at 10 mg/kg.[5]
Q3: How does this compound compare to its parent compound, ErSO?
This compound was developed as a next-generation derivative of ErSO with improved pharmacological properties.[6] Key advantages of this compound include:
-
Enhanced Selectivity: this compound demonstrates a significantly wider therapeutic window, with an average 2750-fold greater selectivity for ERα+ over ERα-negative cancer cell lines compared to ErSO.[2]
-
Improved Tolerability: this compound is better tolerated in vivo, with a higher maximum tolerated dose (MTD) compared to ErSO.[2]
Q4: Are there any known biomarkers to predict or monitor response to this compound?
Currently, there are no specifically validated predictive biomarkers for this compound treatment response beyond ERα positivity. The primary determinant of sensitivity to this compound is the expression of ERα in the cancer cells.[4] However, research into biomarkers for endocrine therapies is ongoing. For traditional anti-estrogen therapies, markers like active Stat5 and the Breast Cancer Index (BCI) have been investigated to predict response.[7][8][9] Future studies may explore the relevance of these or novel biomarkers for a-UPR activators like this compound. Monitoring the expression of key proteins in the a-UPR pathway, such as phosphorylated eIF2α and cleaved ATF6, can serve as pharmacodynamic biomarkers to confirm target engagement.[2]
Q5: What is the known resistance mechanism to this compound?
At present, acquired resistance to this compound has not been extensively characterized in preclinical models. Its unique mechanism of hyperactivating a pro-survival pathway to induce cell death is thought to be less susceptible to the development of resistance compared to inhibitory mechanisms.[3] The parent compound, ErSO, has been shown to be effective against cancer cells with ERα mutations (e.g., Y537S, D538G) that confer resistance to conventional endocrine therapies.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no anti-tumor activity observed in ERα+ xenograft models. | Suboptimal Dose or Schedule: The dose may be too low or the dosing frequency insufficient for the specific tumor model. | Dose Escalation: Based on tolerability, consider a dose-escalation study. For the related compound ErSO-TFPy, a 10 mg/kg weekly dose showed superior efficacy to 5 mg/kg.[5] Alternative Schedules: While weekly administration is a good starting point, the optimal frequency may vary. The parent compound ErSO has been tested with daily and weekly schedules.[10] |
| Compound Instability or Formulation Issues: this compound may have degraded, or the formulation may not be optimal for bioavailability. | Fresh Preparation: Prepare dosing solutions fresh for each administration. Formulation Check: For intravenous administration, a common formulation is 5% DMSO, 10% Tween-20, and 85% PBS.[2] Ensure proper dissolution. | |
| Low ERα Expression in the Tumor Model: The specific patient-derived xenograft (PDX) or cell line may have lower than expected ERα expression. | Verify ERα Expression: Confirm ERα levels in the tumor tissue via immunohistochemistry (IHC) or Western blot. | |
| Significant toxicity or weight loss in treated animals. | Dose is too high for the specific animal strain or model. | Dose Reduction: Reduce the dose to a lower, better-tolerated level. Monitor Animal Health: Closely monitor animal weight and overall health. A weight loss of more than 15-20% is generally considered a sign of significant toxicity. |
| Off-target effects. | Confirm Selectivity: this compound has high selectivity for ERα+ cells.[2] If off-target toxicity is suspected, consider using a lower dose or a different formulation to minimize exposure to non-target tissues. | |
| Inconsistent results between experiments. | Variability in Tumor Engraftment and Growth: Tumor take rates and growth kinetics can vary between animals and experiments. | Standardize Procedures: Ensure consistent cell implantation techniques and start treatment when tumors reach a uniform size. Increase Group Size: Use a sufficient number of animals per group to achieve statistical power. |
| Inconsistent Compound Formulation and Administration: Variations in how the compound is prepared and administered can lead to different outcomes. | Strict Protocol Adherence: Follow a standardized and well-documented protocol for formulation and administration. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: In Vitro IC50 Values of this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | ERα Status | IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Positive | 17 | 24-72 |
| T47D | Positive | 16 | 24-72 |
| TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | 24-72 |
| TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | 24-72 |
Data compiled from multiple sources.[2]
Table 2: In Vivo Efficacy of this compound and Analogs in Mouse Xenograft Models
| Compound | Animal Model | Cell Line | Treatment Dose and Schedule | Outcome |
| This compound | Athymic Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity.[3] |
| ErSO-TFPy | Athymic Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly | Significant tumor growth inhibition.[5] |
| ErSO-TFPy | Athymic Nude Mice | MCF-7 | 10 mg/kg, IV, once weekly | Complete tumor regression.[5] |
| ErSO | Athymic Nude Mice | MCF-7 | 40 mg/kg, oral, daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice.[11] |
Experimental Protocols
1. In Vivo Efficacy Study in an Orthotopic Xenograft Mouse Model
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Implant ERα-positive human breast cancer cells (e.g., MCF-7) into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Compound Administration: Prepare this compound fresh on the day of dosing. A common formulation for intravenous injection is 5% DMSO, 10% Tween-20, and 85% PBS. Administer the desired dose (e.g., 5 mg/kg) via tail vein injection.
-
Data Collection: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as histology (H&E staining) and Western blotting for a-UPR markers.
2. Western Blot Analysis for a-UPR Activation
-
Cell Lysis: Treat ERα+ breast cancer cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key a-UPR markers (e.g., phospho-eIF2α, cleaved ATF6) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Signaling pathway of this compound-induced a-UPR hyperactivation in ERα+ cancer cells.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Biomarkers predictive of a response to extended endocrine therapy in breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential mechanisms of resistance to ErSO-DFP therapy
Technical Support Center: ErSO-DFP Therapy
Welcome to the technical support center for this compound therapy. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of the small molecule ErSO, designed for enhanced selectivity towards Estrogen Receptor α (ERα)-positive cancer cells.[1][2][3] Unlike traditional endocrine therapies that block ERα signaling, this compound acts as an agonist, hyperactivating a non-canonical ERα pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][2] This overstimulation of the a-UPR leads to rapid and selective necrosis of ERα-positive cancer cells.[1][2]
Q2: Is this compound effective against endocrine-resistant breast cancer?
A2: Yes, preclinical data suggests that this compound is effective against breast cancer cell lines that have developed resistance to traditional endocrine therapies like tamoxifen (B1202) and fulvestrant (B1683766).[2][4] Its unique mechanism of action allows it to bypass common resistance pathways, such as those involving mutations in the ERα gene (e.g., Y537S, D538G) that lead to a constitutively active receptor.[1][2][3]
Q3: Can tumors develop resistance to this compound?
A3: While ErSO has shown remarkable efficacy in preclinical models, with some recurring tumors remaining sensitive to retreatment, the potential for acquired resistance is an important area of ongoing research.[4] Potential mechanisms of resistance could involve alterations in the a-UPR pathway, downregulation of ERα expression, or changes in drug metabolism.
Q4: What are the key differences between this compound and other selective estrogen receptor downregulators (SERDs)?
A4: While both this compound and traditional SERDs like fulvestrant target ERα, their mechanisms differ significantly. SERDs induce the degradation of the ERα protein.[5][6][7] In contrast, this compound binds to ERα and hyperactivates the a-UPR pathway, leading to selective cell death.[1][2] This difference in mechanism may explain this compound's efficacy in cancers resistant to SERDs.
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response assay to confirm a shift in the IC50 value. 2. Sequence ESR1 Gene: Check for mutations or loss of ERα expression. 3. Analyze a-UPR Pathway Components: Use Western blotting to check for changes in the expression of key a-UPR proteins. |
| Cell Line Integrity | 1. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 3. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8][9] |
| Compound Instability | 1. Fresh Preparation: Prepare fresh dilutions of this compound for each experiment. 2. Proper Storage: Store the compound as recommended by the manufacturer. 3. Solubility Check: Visually inspect for any precipitation of the compound in the media.[10] |
Problem 2: High Variability in Experimental Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Homogenous Cell Suspension: Ensure cells are evenly suspended before plating.[10] 2. Accurate Cell Counting: Use a reliable method for cell counting and count each suspension multiple times.[11] 3. Edge Effects: Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Pipetting Errors | 1. Calibrated Pipettes: Regularly calibrate your pipettes. 2. Proper Technique: Use proper pipetting techniques to ensure accurate and consistent volumes. |
| Assay-Specific Issues | 1. Assay Choice: For colorimetric assays like MTT, be aware of potential interference from the compound. Run cell-free controls to check for this.[10] 2. Signal Detection: Ensure the cell number is within the linear range of your chosen assay.[9] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of ErSO and this compound in ERα+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MCF-7 | ErSO | ~20 |
| This compound | Similar to ErSO | |
| T47D | This compound | Potent activity |
| T47D-ERαY537S (TYS) | ErSO | ~20 |
| This compound | Potent activity | |
| T47D-ERαD538G (TDG) | ErSO | ~20 |
| This compound | Potent activity |
Data synthesized from preclinical studies. Actual values may vary based on experimental conditions.[3][4]
Experimental Protocols
Protocol 1: Cell Viability (Dose-Response) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed ERα-positive breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
-
Data Analysis: Plot the cell viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for a-UPR Pathway Proteins
This protocol is for assessing the activation of the a-UPR pathway.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key a-UPR proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships for this compound efficacy and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to selective estrogen receptor down-regulator in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: ErSO-DFP Stability in Simulated Gastric Fluid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of ErSO-DFP in simulated gastric fluid (SGF) during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant degradation of our this compound compound when testing its stability in simulated gastric fluid (SGF). Is this expected?
A1: Yes, this is an expected observation. This compound has shown limited stability in SGF, with reported half-lives ranging from 10 to 77 minutes.[1] This is in contrast to its parent compound, ErSO, which is stable in SGF for over 2 hours.[1] The instability of this compound is a known characteristic that needs to be addressed for potential oral administration.
Q2: What is the likely cause of this compound degradation in SGF?
A2: The degradation of this compound in the highly acidic environment of SGF (typically pH 1.2) is likely due to acid-catalyzed hydrolysis of the diisopropyl fluorophosphate (B79755) (DFP) group. Organophosphate compounds are known to be susceptible to hydrolysis, and this process is often accelerated at low pH.[2][3][4][5]
Q3: How does this instability impact our in vivo oral bioavailability studies?
A3: The poor acid stability of this compound is a significant contributor to its low oral bioavailability, which has been reported to be as low as 6% in mice.[1] Significant degradation in the stomach means that less intact drug is available for absorption in the small intestine.
Q4: What strategies can we employ to improve the stability of this compound in SGF?
A4: The most effective strategy to protect acid-labile compounds like this compound is to use an enteric coating.[6][7][8] This involves formulating the compound into a solid dosage form (e.g., tablet, capsule, or multiparticulates) and applying a polymer barrier that is resistant to dissolution at the low pH of the stomach but dissolves at the higher pH of the small intestine.[8][9] Other potential but less direct strategies could involve formulating with buffering agents to transiently increase the microenvironmental pH or using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) which can offer some protection against hydrolysis.[10][11]
Q5: What are some common enteric coating polymers we can consider?
A5: Several pH-sensitive polymers are commercially available for enteric coating. The choice of polymer depends on the desired pH of dissolution. Common examples include:
-
Methacrylic Acid Copolymers (e.g., Eudragit® series): These are versatile polymers that can be selected to dissolve at different pH values (e.g., Eudragit® L 30 D-55 dissolves above pH 5.5).[6][12]
-
Cellulose (B213188) Derivatives: Such as cellulose acetate (B1210297) phthalate (B1215562) (CAP), hydroxypropyl methylcellulose (B11928114) phthalate (HPMCP), and hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS).[8][12][13]
Troubleshooting Guides
Issue 1: High variability in SGF stability assay results.
-
Potential Cause 1: Inconsistent SGF preparation. The pH and composition of SGF are critical. Ensure the pH is accurately adjusted to 1.2 and that all components are fully dissolved.[14]
-
Troubleshooting Step: Prepare SGF fresh for each experiment using a standardized protocol. Validate the pH of each new batch.
-
Potential Cause 2: Temperature fluctuations. The stability of this compound is temperature-dependent.
-
Troubleshooting Step: Use a calibrated water bath or incubator to maintain a constant temperature of 37°C throughout the incubation period.[15][16]
-
Potential Cause 3: Inconsistent agitation. The rate of degradation can be influenced by the degree of mixing.
-
Troubleshooting Step: Use a consistent method of agitation, such as a shaking water bath at a fixed speed.[15]
Issue 2: Difficulty in quantifying this compound and its degradation products.
-
Potential Cause 1: Co-elution of peaks in HPLC analysis. Degradation products may have similar retention times to the parent compound or other components in the matrix.
-
Troubleshooting Step: Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry to achieve better separation.[17][18][19]
-
Potential Cause 2: Degradation product instability. The degradation products themselves may be unstable.
-
Troubleshooting Step: Quench the reaction immediately after sample collection by adding a solution that denatures the enzymes and neutralizes the acid, such as a mixture of an organic solvent (e.g., acetonitrile) and a buffer.[14] Store samples at low temperatures (e.g., on ice or at -20°C) until analysis.
-
Potential Cause 3: Lack of a reference standard for the degradation product. This prevents accurate quantification.
-
Troubleshooting Step: If possible, perform forced degradation studies (e.g., in strong acid) to generate a larger quantity of the degradation product for isolation and characterization (e.g., by LC-MS and NMR) to serve as a reference.[20]
Data Presentation
Table 1: Stability of this compound vs. ErSO in Simulated Gastric Fluid (SGF)
| Compound | Half-life (t½) in SGF (minutes) | Oral Bioavailability (F%) in Mice |
| This compound | 10 - 77 | 6% |
| ErSO | > 120 | Not explicitly stated, but higher |
Data compiled from Boudreau et al., 2022.[1]
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Simulated Gastric Fluid (SGF)
Objective: To determine the degradation kinetics of this compound in SGF.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), USP formula (without pepsin for initial stability, with pepsin to assess enzymatic degradation)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Shaking water bath at 37°C
-
HPLC system with a suitable C18 column and UV detector
-
Quenching solution (e.g., Acetonitrile with a neutralizing buffer)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Methodology:
-
Preparation of SGF (pH 1.2):
-
Dissolve 2.0 g of NaCl in 800 mL of deionized water.
-
Add 7.0 mL of concentrated HCl.
-
Adjust the pH to 1.2 with 0.1 N HCl or 0.1 N NaOH if necessary.
-
Add deionized water to a final volume of 1000 mL.
-
For enzymatic stability, add 3.2 g of pepsin and mix gently until dissolved.[14] Prepare fresh daily.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Pre-warm the SGF to 37°C.
-
Spike the SGF with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the stability.
-
-
Incubation and Sampling:
-
Incubate the solution at 37°C in a shaking water bath.[15]
-
Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution to stop further degradation.
-
-
Sample Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
The separation should be able to resolve the this compound peak from any degradation product peaks.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Logical Workflow for Addressing this compound Instability
Caption: Workflow for troubleshooting this compound instability.
Signaling Pathway of this compound Induced a-UPR Hyperactivation
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of pH on the degradation kinetics of some organophosphorous pesticides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. umass.edu [umass.edu]
- 4. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. benchchem.com [benchchem.com]
- 8. Enteric coating - Wikipedia [en.wikipedia.org]
- 9. wjppr.com [wjppr.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. hpmcsupplier.com [hpmcsupplier.com]
- 13. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scribd.com [scribd.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: ErSO-DFP In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ErSO-DFP in vivo. Our goal is to help you minimize toxicity and achieve optimal results in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1] It is a derivative of the compound ErSO, developed to have enhanced selectivity for Estrogen Receptor Alpha-positive (ERα+) cancer cells and improved tolerability in vivo.[2][3] Unlike traditional endocrine therapies that block ERα signaling, this compound binds to ERα and triggers a potent and sustained activation of the a-UPR, leading to selective necrosis of ERα-positive cancer cells.[4][5] This mechanism of action is effective even in cancer cells with mutations that confer resistance to standard anti-estrogen treatments.[4]
Q2: What is the key advantage of this compound over its parent compound, ErSO?
This compound was designed to have an improved therapeutic window. It exhibits enhanced selectivity for ERα-positive cancer cells while having less effect on ERα-negative cells compared to ErSO.[2] This increased selectivity contributes to its improved tolerability in preclinical models.[2][4] Specifically, this compound has a significantly wider therapeutic window for selective cell killing in cell culture, with an average 2750-fold difference in IC50 values between ERα+ and ERα- cancer cell lines.[2]
Q3: Is the stereochemistry of this compound important for its activity?
Yes, the biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is the active form of the molecule that induces the hyperactivation of the a-UPR, while the (S)-enantiomer is essentially inactive.[6]
Troubleshooting In Vivo Toxicity
This section addresses common issues encountered during in vivo studies with this compound.
Q1: What are the typical signs of toxicity to monitor in mice treated with this compound?
It is crucial to monitor the general health of the animals throughout the study. Key indicators of potential toxicity include:
-
Weight loss: Monitor body weight at regular intervals. Significant weight loss can be a sign of toxicity.
-
Changes in behavior: Observe the animals for signs of lethargy, ruffled fur, or social isolation.
-
Changes in food and water intake: A decrease in consumption can indicate adverse effects.
-
Gastrointestinal issues: Monitor for signs of diarrhea or dehydration.
-
Skin and coat condition: Look for any abnormalities in the skin or fur.
Q2: My mice are showing signs of toxicity (e.g., weight loss) at the recommended dose. What should I do?
If you observe unexpected toxicity, consider the following troubleshooting steps:
-
Confirm Dosing Solution: Double-check the concentration of your dosing solution to ensure accuracy. Improper preparation can lead to unintended high doses.
-
Evaluate Vehicle Effects: Ensure the vehicle used to dissolve this compound is not contributing to the toxicity. Run a control group with the vehicle alone.
-
Dose Reduction: If toxicity is confirmed, consider reducing the dose. A dose-response study may be necessary to determine the optimal therapeutic dose with minimal side effects for your specific model.
-
Modify Dosing Schedule: Instead of a daily regimen, switching to an intermittent dosing schedule (e.g., once or twice weekly) might improve tolerability while maintaining efficacy.[4]
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicity profile. Intravenous (IV) administration has been reported in preclinical studies.[4] If you are using a different route, consider if it might be contributing to toxicity.
Q3: I am observing off-target effects in my ERα-negative tumor models. What could be the cause?
While this compound is designed for high selectivity, off-target effects can occur at high concentrations.[7][8]
-
Confirm ERα Status: Verify the ERα expression status of your cell lines using methods like Western Blot or qPCR.[8]
-
Optimize Concentration: Perform a dose-response experiment to ensure you are using a concentration that maximizes the killing of ERα-positive cells while minimizing effects on ERα-negative cells.[8] this compound has a therapeutic window of over 2750-fold between ERα+ and ERα- cells.[7]
Data Summary
In Vitro Efficacy of this compound
| Cell Line | ERα Status | IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Positive | 17 - 35 | 24 |
| T47D | Positive | 16 | 24 - 72 |
| TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | 24 - 72 |
| TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | 24 - 72 |
| MDA-MB-231 | Negative | > 25,000 | 72 |
| HCT-116 | Negative | 55,000 | 72 |
| HT-29 | Negative | > 100,000 | 72 |
Data compiled from multiple sources.[4][5]
In Vivo Tolerability
| Compound | Administration Route | Species | Maximum Tolerated Dose (MTD) (mg/kg) |
| This compound | Intravenous (IV) | Mouse | >20 |
| ErSO | Intravenous (IV) | Mouse | 20 |
| ErSO | Oral | Rat | 17.5 |
Data sourced from reference[9].
Experimental Protocols
Orthotopic Xenograft Model for Efficacy and Toxicity Assessment
This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy and toxicity of this compound.[4]
1. Cell Culture and Implantation:
- Culture ERα-positive breast cancer cells (e.g., MCF-7) in appropriate media.
- Implant the cells orthotopically into the mammary fat pad of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth and Randomization:
- Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
3. Compound Administration:
- Prepare this compound in a suitable vehicle.
- Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[4]
- The control group should receive the vehicle alone.
4. Data Collection and Analysis:
- Monitor tumor volume and body weight throughout the study.
- Observe for any signs of toxicity as detailed in the troubleshooting section.
- At the end of the study, excise tumors for further analysis (e.g., histology, western blotting).
- Analyze the data for tumor growth inhibition and any signs of toxicity.
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the IC50 values of this compound in vitro.[4]
1. Cell Seeding:
- Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours.
2. Compound Addition:
- Prepare serial dilutions of this compound in the complete growth medium.
- Remove the old medium from the wells and add the compound dilutions. Include vehicle control wells.
3. Incubation:
- Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
4. Alamar Blue Addition and Measurement:
- Add Alamar Blue reagent to each well and incubate for 1-4 hours.
- Measure fluorescence intensity using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound in ERα-positive cancer cells.
Caption: Experimental workflow for assessing in vivo toxicity.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of ErSO-DFP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ErSO-DFP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, ErSO?
This compound is a next-generation derivative of ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1] It was developed to enhance the therapeutic index by improving selectivity for Estrogen Receptor Alpha-positive (ERα+) cancer cells and increasing tolerability compared to ErSO.[1][2] The (R)-enantiomer of this compound is the active component, while the (S)-enantiomer is inactive.[2] This stereospecificity means that the racemic mixture of this compound has approximately half the potency of the pure (R)-enantiomer.[2]
Q2: What is the mechanism of action of this compound?
Unlike traditional endocrine therapies that block ERα signaling, this compound acts as a selective ERα biomodulator.[3][4] It binds to ERα and hyperactivates the anticipatory Unfolded Protein Response (a-UPR), a cellular protective pathway.[3][5] This hyperactivation leads to a cascade of events culminating in selective necrotic cell death of ERα+ breast cancer cells, including those with mutations conferring resistance to standard anti-estrogen treatments.[3][6]
Q3: What is the key signaling pathway activated by this compound?
The binding of this compound to ERα initiates a signaling cascade that results in the hyperactivation of the a-UPR.[5] This process involves the activation of Src kinase and Phospholipase C gamma (PLCγ).[5][6] Activated PLCγ produces inositol (B14025) triphosphate (IP₃), which triggers a rapid and sustained release of calcium from the endoplasmic reticulum (ER) into the cytosol.[5][6] This massive calcium influx is a critical event in the hyperactivation of the a-UPR, ultimately leading to selective necrosis of ERα-positive breast cancer cells.[5] Key markers of a-UPR activation include the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[3][7]
Q4: Is this compound effective against endocrine-resistant breast cancer?
Yes, preclinical data strongly support the efficacy of this compound in overcoming resistance to conventional endocrine therapies like tamoxifen (B1202) and fulvestrant.[4] Its unique mechanism of action allows it to be effective against ERα+ breast cancer cells harboring mutations that confer resistance to these standard treatments.[3][4]
Troubleshooting Guides
Problem 1: Inconsistent IC₅₀ values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers can lead to variability in results.
-
Possible Cause 2: Compound Dilution and Vehicle Control. Improper dilution or vehicle effects can skew results.
-
Possible Cause 3: Incubation Time. The duration of compound exposure can significantly impact IC₅₀ values.
Problem 2: Weak or no signal in Western blot for a-UPR markers.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time. The activation of the a-UPR is dose- and time-dependent.[1]
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Use validated primary antibodies specific for the phosphorylated or cleaved forms of the target proteins. Ensure proper antibody dilution and incubation conditions as per the manufacturer's instructions.
-
-
Possible Cause 3: Low Protein Loading.
-
Solution: Ensure equal amounts of protein are loaded for each sample. Use a loading control like actin to normalize the data.[1]
-
Problem 3: High toxicity or lack of tumor regression in in vivo xenograft models.
-
Possible Cause 1: Incorrect Dosing or Administration Route.
-
Possible Cause 2: Tumor Model Variability.
-
Possible Cause 3: Compound Stability.
-
Solution: Prepare fresh formulations of this compound for each injection to ensure its stability and activity.
-
Quantitative Data
Table 1: In Vitro Efficacy of ErSO and this compound in ERα-Positive Breast Cancer Cell Lines (IC₅₀ Values in nM)
| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) | Reference(s) |
| (Rac)-ErSO-DFP | MCF-7 | Positive | 17 | 17 | [10] |
| T47D | Positive | 16 | 16 | [10] | |
| TYS (T47D-ERαY537S) | Positive | 7 | 7 | [10] | |
| TDG (T47D-ERαD538G) | Positive | 9 | 9 | [10] | |
| (Rac)-ErSO | MCF-7 | Positive | ~10 | ~10 | [10] |
Table 2: In Vitro Selectivity of ErSO and this compound (IC₅₀ Values in µM)
| Compound | Cell Line | ERα Status | IC₅₀ (24h) | IC₅₀ (72h) | Reference(s) |
| (Rac)-ErSO-DFP | MDA-MB-231 | Negative | > 25 | > 10 | [3][10] |
| HCT-116 | Negative | 55 | > 10 | [3][10] | |
| HT-29 | Negative | > 100 | - | [3] | |
| (Rac)-ErSO | ERα-negative lines | Negative | >3.5 | >3.5 | [10] |
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. | [9] |
Table 4: Maximum Tolerated Dose (MTD) of ErSO and this compound
| Compound | Species | Administration | MTD | Reference |
| This compound | Mice | IV | 95 mg/kg | [1] |
| Rats | IV | >50 mg/kg | [1] | |
| ErSO | Mice | IV | 20 mg/kg | [1] |
| Rats | IV | 10-20 mg/kg | [1] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
ErSO-DFP Technical Support Center: Strategies for Long-Term Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Erso-DFP to prevent its degradation. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a derivative of the compound ErSO, a small molecule activator of the anticipatory Unfolded Protein Response (a-UPR).[1] It functions as an estrogen receptor alpha (ERα) biomodulator, selectively inducing necrosis in ERα-positive cancer cells by overactivating the a-UPR.[2][3] This mechanism of action makes it a promising therapeutic agent for ERα-positive breast cancers, including those resistant to standard therapies.[3]
Q2: What are the primary advantages of this compound compared to its parent compound, ErSO?
A2: this compound was developed to enhance the selectivity of ErSO. While ErSO can exhibit effects on ERα-negative cells, this compound demonstrates a significantly wider therapeutic window and greater selectivity for ERα-positive cells.[4][5] For example, the half-maximal inhibitory concentration (IC50) of this compound in ERα-negative cell lines is substantially higher and more stable over time compared to ErSO, indicating reduced off-target effects.[4]
Q3: How should powdered this compound be stored for maximum stability?
A3: For long-term storage, solid, powdered this compound should be stored at -20°C for up to three years.[6] It is crucial to keep the compound in a tightly sealed container to protect it from moisture.
Q4: What is the recommended solvent and storage procedure for this compound stock solutions?
A4: For in vitro experiments, this compound should be dissolved in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[7] To maintain the integrity of the compound, it is highly recommended to create single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[2][7] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] For in vivo studies, it is best practice to prepare fresh working solutions on the day of the experiment.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The final concentration of DMSO may be too low, or the concentration of this compound may exceed its solubility limit in the aqueous media. | Ensure the final DMSO concentration in the culture media is sufficient to maintain solubility, but minimized to avoid toxicity. Gentle warming or sonication can aid dissolution. For in vivo formulations, consider using co-solvents such as PEG300 and Tween-80.[2] |
| Little to no cytotoxic effect observed in ERα-positive cells. | Compound Degradation: The compound may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles or exposure to moisture.[7] Low ERα Expression: The cell line may have lower than expected ERα expression levels.[7] Suboptimal Concentration: The effective concentration of this compound can vary between cell lines.[7] | Use a fresh aliquot of this compound for each experiment. Confirm ERα expression levels in your cell line using Western Blot or qPCR. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Inconsistent experimental results between batches. | Variable Compound Purity: Inconsistent yields and impurity formation have been observed during the synthesis of this compound, which could lead to batch-to-batch variability.[4] Hydrolysis: As this compound contains functional groups that could be susceptible to hydrolysis, exposure to moisture or non-anhydrous solvents during storage and handling could lead to degradation. | Purchase this compound from a reputable supplier with documented quality control. Always use anhydrous DMSO for preparing stock solutions and handle the powdered compound in a low-humidity environment.[7] |
| Loss of potency over time in prepared solutions. | Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.[7] Chemical Instability in Solution: Although specific degradation pathways for this compound are not fully elucidated, compounds with similar functional groups can be susceptible to hydrolysis or photodecomposition over extended periods in solution. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[2] For in vivo studies, always prepare working solutions fresh on the day of use.[8] Protect solutions from light during storage. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Reference |
| Powder | N/A | -20°C | Up to 3 years | [6] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | [2] |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | [2] |
Table 2: In Vitro Solubility of (Rac)-ErSO-DFP
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ≥ 100 mg/mL | 242.51 mM | [2] |
Experimental Protocols
Preparation of (Rac)-ErSO-DFP Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of (Rac)-ErSO-DFP in DMSO, suitable for dilution in cell culture media.[2]
Materials:
-
(Rac)-ErSO-DFP powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Protocol:
-
Weighing: Accurately weigh the desired amount of (Rac)-ErSO-DFP powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming or sonication can be used to facilitate the process.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to prevent repeated freeze-thaw cycles.[2][7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Western Blot for a-UPR Marker Proteins
This protocol is used to detect the activation of the a-UPR pathway in response to this compound treatment.[1][3]
Materials:
-
ERα-positive cell line (e.g., MCF-7)
-
(Rac)-ErSO-DFP
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EIF2α, anti-p-AMPK, anti-ATF6α, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Seed ERα-positive cells and treat with (Rac)-ErSO-DFP at the desired concentration and for the specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Detection: Visualize protein bands using an ECL detection system.[3]
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Signaling pathway activated by this compound in ERα+ cancer cells.
Caption: Logical workflow for troubleshooting low experimental efficacy.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Impact of serum concentration on ErSO-DFP activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of ErSO-DFP, with a specific focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
(Rac)-ErSO-DFP is a novel small molecule that acts as a selective biomodulator of Estrogen Receptor Alpha (ERα).[1][2] It is a derivative of the compound ErSO, developed to have enhanced selectivity for ERα-positive (ERα+) cancer cells.[3] Unlike traditional endocrine therapies that block ERα, this compound binds to ERα and induces hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress pathway.[2] This sustained hyperactivation leads to selective necrotic cell death in ERα+ cancer cells, including those resistant to standard anti-estrogen therapies.[3]
Q2: What are the key advantages of this compound over its parent compound, ErSO?
This compound was designed to improve the selectivity of ErSO. While ErSO can exhibit some effects on ERα-negative cells, this compound demonstrates a wider therapeutic window between ERα+ and ERα- cells, minimizing potential off-target effects.[2][3] For instance, the IC50 of this compound in ERα-negative cell lines like HCT-116 remains high and stable over time, in contrast to ErSO.[3]
Q3: Is this compound effective against endocrine-resistant breast cancers?
Yes, the parent compound ErSO has demonstrated efficacy against breast cancer cell lines with ERα mutations (e.g., Y537S and D538G) that confer resistance to conventional endocrine therapies.[3] As this compound operates through a similar ERα-dependent mechanism, it is also expected to be effective in these resistant models.[3]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound should be dissolved in fresh, anhydrous DMSO to create a stock solution. To maintain its integrity, it is recommended to create single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to a year) or at -20°C for shorter periods (up to one month).[3]
Impact of Serum Concentration on this compound Activity
A critical factor that can influence the in vitro activity of any compound is its interaction with serum proteins. While specific data on the serum protein binding of this compound is not currently available, it is a widely discussed topic for this class of molecules.[4] The following sections provide a guide based on established pharmacological principles.
Theoretical Impact of Serum on Apparent Potency
Serum proteins, primarily albumin, can bind to small molecules, rendering them temporarily inactive. This means that only the unbound, or "free," fraction of the drug is available to interact with its target. Consequently, the presence of serum in cell culture media can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value.
Illustrative Data on Serum-Dependent IC50 Shift
The following table provides a hypothetical representation of how the IC50 of this compound in MCF-7 cells might change with varying serum concentrations. Note: This data is for illustrative purposes and is based on the expected behavior of a compound with moderate to high serum protein binding.
| Cell Line | ERα Status | Serum Concentration (%) | Hypothetical IC50 (nM) |
| MCF-7 | Positive | 0.5 | 15 |
| MCF-7 | Positive | 2 | 30 |
| MCF-7 | Positive | 5 | 60 |
| MCF-7 | Positive | 10 | 120 |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vitro experiments with this compound.
Problem 1: Higher than expected IC50 value or lack of activity in ERα+ cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal IC50 for your specific cell line and experimental conditions.[3] |
| Low ERα Expression | Confirm the ERα expression level in your cell line using Western Blot or qPCR. Consider using a high-expressing cell line like MCF-7 as a positive control.[3] |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent at the time of treatment. Unhealthy cells can lead to unreliable results.[3] |
| Compound Instability | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] this compound has shown some instability in simulated gastric fluid (SGF), so be mindful of the pH and composition of your media.[4] |
| Inconsistent Drug Addition | Thoroughly mix the this compound solution in the media before adding it to the cells. Ensure consistent timing and technique for drug addition across all wells and plates.[3] |
| High Serum Concentration | If using high concentrations of serum (e.g., >10% FBS), consider that protein binding may be reducing the free concentration of this compound. Try performing the assay in a lower serum concentration or in a serum-free medium for a defined period, if compatible with your cell line. |
| Compound Adsorption to Plastics | Lipophilic compounds can adhere to plastic surfaces. Consider using low-retention plasticware for preparing and diluting this compound. |
Problem 2: Significant cell death observed in ERα-negative control cells.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | At very high concentrations, this compound may induce off-target toxicity. Use a concentration range that is selective for ERα+ cells based on your dose-response curves. The aim is to maximize ERα+ cell death while minimizing effects on ERα- cells.[3] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be non-toxic, typically below 0.5%. Include a vehicle-only (DMSO) control in your experiment to assess any solvent-induced toxicity.[3] |
| Extended Incubation Time | Some off-target effects of related compounds have been shown to be time-dependent.[1] If you observe toxicity at later time points (e.g., 72 hours), consider assessing viability at an earlier time point (e.g., 24 or 48 hours). |
Problem 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Inconsistent seeding will lead to variable results.[3] |
| "Edge Effects" in Plates | In multi-well plates, the outer wells are more prone to evaporation and temperature fluctuations. To mitigate this, fill the outer wells with sterile media or PBS without cells and do not use them for your experimental samples.[3] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the IC50 values of (Rac)-ErSO-DFP.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of (Rac)-ErSO-DFP in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation with Compound: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Final Incubation: Incubate for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot for a-UPR Activation
This protocol is used to detect the activation of the a-UPR pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with (Rac)-ErSO-DFP at the desired concentrations and for the desired time points (e.g., 4 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key a-UPR markers (e.g., P-EIF2α, P-AMPK, ATF6α). Also, probe for a loading control (e.g., β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection system.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ.[4]
Visualizations
References
Validation & Comparative
ErSO-DFP vs. ErSO: A Comparative Analysis of Selectivity and Efficacy in ERα-Positive Breast Cancer
A new generation of estrogen receptor α (ERα) activators is emerging as a promising therapeutic strategy for ERα-positive breast cancers, including those resistant to standard endocrine therapies. This guide provides a detailed comparison of ErSO-DFP and its parent compound, ErSO, focusing on their selectivity and efficacy. This compound has been developed to improve upon the promising, yet imperfect, selectivity of ErSO, offering a potentially wider therapeutic window.
Both ErSO and this compound function through a novel mechanism of action: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in ERα-positive cancer cells. This is a departure from traditional endocrine therapies that block ERα signaling. By binding to ERα, these compounds trigger a signaling cascade that leads to massive and sustained a-UPR activation, ultimately causing selective necrosis of cancer cells. This mechanism is effective even in cancer cells with mutations that confer resistance to anti-estrogen treatments.
Quantitative Comparison of In Vitro Efficacy
This compound demonstrates comparable potency to ErSO against ERα-positive breast cancer cell lines, including those with therapy-resistant mutations. However, its key advantage lies in its significantly reduced activity against ERα-negative cell lines, indicating enhanced selectivity.
| Compound | Cell Line | ERα Status | IC50 (24h) | IC50 (72h) |
| This compound | MCF-7 | Positive | 17 nM | 17 nM |
| T47D | Positive | 16 nM | 16 nM | |
| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | |
| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |
| HCT-116 | Negative | 55 µM | 55 µM | |
| ErSO | MCF-7 | Positive | ~20 nM | ~20 nM |
| ERα-negative lines | Negative | >3,500 nM | - | |
| HCT-116 | Negative | 11 µM | 0.26 µM |
In Vivo Efficacy and Tolerability
Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of both compounds. ErSO has been shown to induce greater than 99% tumor reduction in an MCF-7 xenograft model. Similarly, this compound inhibited tumor growth and decreased tumor volume in the same model with no significant toxicity observed. A key differentiator is the improved tolerability of this compound, which is attributed to its enhanced selectivity.
| Compound | Animal Model | Cell Line | Dosing Schedule | Outcome |
| This compound | Athymic Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. |
| ErSO | Nu/J Ovariectomized Mice | MCF-7 | 40 mg/kg, oral, daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice. |
Signaling Pathway and Mechanism of Action
The primary mechanism for both ErSO and this compound is the hyperactivation of the a-UPR pathway in an ERα-dependent manner. This process is initiated by the binding of the compound to ERα, which then activates Src kinase and subsequently phospholipase C gamma (PLCγ). Activated PLCγ produces inositol (B14025) triphosphate (IP₃), leading to a rapid and sustained release of calcium from the endoplasmic reticulum. This surge in cytosolic calcium is a key driver of a-UPR hyperactivation, resulting in selective cancer cell necrosis.
Signaling pathway of ErSO/ErSO-DFP in ERα-positive breast cancer cells.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) values of the compounds.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Addition: Serial dilutions of ErSO or this compound are prepared and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Fluorescence Measurement: Fluorescence is measured to determine cell viability.
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
A Comparative Guide: ErSO-DFP vs. Tamoxifen in ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 75% of all cases.[1] It functions by competitively antagonizing the estrogen receptor alpha (ERα), thereby inhibiting the proliferation of cancer cells.[1] However, the development of resistance to tamoxifen remains a significant clinical hurdle, necessitating the exploration of novel therapeutic strategies.[1] A promising new agent, ErSO-DFP, has emerged with a distinct mechanism of action that offers potential advantages, particularly in the context of tamoxifen-resistant cancers. This guide provides an objective, data-driven comparison of this compound and tamoxifen, focusing on their performance in preclinical ER+ breast cancer models.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and tamoxifen lies in their interaction with ERα and the subsequent cellular signaling cascades they trigger.
Tamoxifen: The Competitive Antagonist
Tamoxifen binds to ERα, competitively inhibiting the binding of estrogen.[1] This blockade prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes that are crucial for cancer cell proliferation.[1] While effective in slowing tumor growth, its therapeutic efficacy can be compromised by mutations in the ERα gene or the activation of alternative growth factor signaling pathways, leading to resistance.[1]
This compound: The a-UPR Hyperactivator
In contrast to tamoxifen's inhibitory role, this compound acts as a novel activator of a specific cellular pathway. It binds to ERα and induces a massive and sustained hyperactivation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This process transforms a typically protective cellular pathway into a lethal one, leading to the selective necrosis of ERα-positive cancer cells.[1] Crucially, this mechanism of action appears to be effective even in the presence of ERα mutations that confer resistance to tamoxifen.[1]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its parent compound, ErSO, in comparison to tamoxifen.
Disclaimer: The data presented below is compiled from multiple preclinical studies. Direct head-to-head comparisons of this compound and tamoxifen under identical experimental conditions in a single peer-reviewed study are limited. Therefore, caution should be exercised when directly comparing absolute values.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | ERα Status / Resistance | IC50 (µM) |
| (Rac)-ErSO-DFP | MCF-7 | Positive / Sensitive | ~0.02 |
| T47D | Positive / Sensitive | ~0.01 - 0.04 | |
| ErSO (parent compound) | MCF-7 | Positive / Sensitive | ~0.02 |
| T47D | Positive / Sensitive | ~0.01 - 0.04 | |
| T47D-ERαY537S | Positive / Mutant | ~0.01 - 0.04 | |
| T47D-ERαD538G | Positive / Mutant | ~0.01 - 0.04 | |
| Tamoxifen | MCF-7 | Positive / Sensitive | ~5 - 15 |
| MCF-7/TAMR-1 | Positive / Acquired Resistance | >10 | |
| T47D | Positive / Sensitive | ~3 - 7 |
Data compiled from multiple sources.[2][3]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Treatment Regimen | Key Outcomes |
| ErSO (parent compound) | MCF-7 Orthotopic | 40 mg/kg, oral, daily for 21 days | >99% reduction in tumor volume; complete tumor eradication in 4/6 mice.[2] |
| TYS (T47D-ERαY537S) Orthotopic | 40 mg/kg, oral, daily for 7 days | Regression of lung and multiple metastatic tumors. | |
| Tamoxifen | MCF-7 Xenograft | Not specified | Inhibition of estrogen-stimulated tumor growth.[1] |
Experimental Protocols
In Vitro Cell Viability Assay (AlamarBlue/MTT)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.
Detailed Methodology:
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or tamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment:
-
AlamarBlue Assay: AlamarBlue reagent is added to each well, and plates are incubated for 1-4 hours. The fluorescence is measured at an excitation/emission of ~560/590 nm.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation. The crystals are then solubilized with a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for a-UPR Activation
This protocol is used to detect the molecular mechanism of this compound by observing the activation of key proteins in the a-UPR pathway.
Detailed Methodology:
-
Cell Treatment: ER+ breast cancer cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of this compound or vehicle for different time points.
-
Protein Extraction: Following treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key a-UPR markers (e.g., phosphorylated PERK, phosphorylated eIF2α, cleaved ATF6). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software.
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
Detailed Methodology:
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG mice) are used. To support the growth of ER+ tumors, mice are typically ovariectomized and supplemented with an estrogen pellet.
-
Tumor Implantation: ER+ breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound, tamoxifen).
-
Compound Administration: The compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and western blotting, to assess markers of proliferation, apoptosis, and the specific drug targets.
Overcoming Tamoxifen Resistance
A key potential advantage of this compound is its efficacy in tamoxifen-resistant models. Tamoxifen resistance can arise from various mechanisms, including mutations in the ERα gene (e.g., Y537S, D538G) or the activation of bypass signaling pathways that promote cell survival and proliferation independently of estrogen.
Because this compound's mechanism of action is not dependent on the inhibition of the canonical estrogen signaling pathway, it can circumvent these resistance mechanisms. By hyperactivating the a-UPR in an ERα-dependent manner, this compound induces cell death even in cancer cells that no longer respond to tamoxifen.[1] Preclinical data on the parent compound, ErSO, has shown potent activity against tumors harboring these resistance-conferring mutations.[1]
Conclusion
This compound and tamoxifen represent two distinct therapeutic strategies for ER+ breast cancer. While tamoxifen has been a long-standing and effective treatment, its utility is limited by the development of resistance. This compound, with its novel mechanism of hyperactivating the a-UPR, demonstrates potent preclinical activity, particularly in models of endocrine-resistant breast cancer. The available data suggests that this compound holds significant promise as a next-generation therapy for ER+ breast cancer, warranting further investigation in clinical settings. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this innovative compound.
References
A Head-to-Head Comparison: ErSO-DFP vs. Fulvestrant for Endocrine-Resistant Breast Cancer
For Immediate Release
In the landscape of endocrine-resistant estrogen receptor-positive (ER+) breast cancer therapeutics, two molecules, ErSO-DFP and fulvestrant (B1683766), represent distinct and compelling strategies. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them. While fulvestrant is an established selective estrogen receptor degrader (SERD), this compound is a novel small molecule that induces cancer cell death through a unique pathway, offering a potential new avenue for treating resistant tumors.
Executive Summary
Fulvestrant, a cornerstone of endocrine therapy, functions by binding to the estrogen receptor alpha (ERα), leading to its degradation and thereby blocking estrogen-driven cancer growth.[1] In contrast, this compound, a derivative of the parent compound ErSO, operates through a novel mechanism by hyperactivating a cellular stress response pathway known as the anticipatory Unfolded Protein Response (a-UPR) specifically in ERα-positive cancer cells, leading to their rapid destruction.[2][3] Preclinical data suggests that this compound and its parent compound are effective against breast cancer cell lines that have developed resistance to traditional endocrine therapies like tamoxifen (B1202) and fulvestrant.[4]
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo preclinical data for this compound and fulvestrant.
Table 1: In Vitro Efficacy - IC50 Values in ERα+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Incubation Time | Reference(s) |
| MCF-7 | This compound | ~50 | 24 / 72 h | [5] |
| Fulvestrant | Not specified | Not specified | [4] | |
| T47D | This compound | Not specified | Not specified | |
| HCT-116 (ERα-) | This compound | 55,000 | 24 / 72 h | [5] |
Note: Direct comparative IC50 values for fulvestrant in the same studies as this compound were not consistently available in the reviewed literature.
Table 2: In Vivo Efficacy - Xenograft Models
| Model | Drug | Dosage | Outcome | Reference(s) |
| MCF-7 Orthotopic Xenograft | ErSO | 40 mg/kg, oral, daily for 21 days | Elimination of tumors (>99% reduction), with no measurable tumor in 4 of 6 mice. | [4] |
| Fulvestrant | Not specified | Did not result in tumor elimination. | [4] |
Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and fulvestrant lies in their interaction with ERα and the subsequent cellular signaling cascades.
This compound: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)
This compound selectively targets ERα-positive cancer cells by inducing an over-activation of the a-UPR, a normally protective cellular stress response.[2] This hyperactivation turns the pro-survival pathway into a lethal one for the cancer cell. The proposed signaling cascade is as follows:
-
ERα Binding: this compound binds to ERα.[6]
-
Src Kinase Activation: The this compound-ERα complex activates Src kinase.[7]
-
PLCγ Activation: Activated Src phosphorylates and activates Phospholipase C gamma (PLCγ).[7]
-
IP₃ Production and Calcium Release: PLCγ cleaves PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering a massive and sustained release of calcium into the cytosol.[7]
-
a-UPR Hyperactivation and Necrosis: This sustained calcium influx leads to the hyperactivation of the a-UPR, ultimately causing selective necrosis of the ERα-positive cancer cell.[7]
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Fulvestrant: Selective Estrogen Receptor Degrader (SERD)
Fulvestrant is a pure anti-estrogen that competitively binds to ERα with high affinity.[1] This binding induces a conformational change in the receptor, which impairs its dimerization and nuclear localization.[1] This altered conformation marks the ERα protein for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in cellular ERα levels.[8] By eliminating the receptor, fulvestrant effectively shuts down estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.[1]
Caption: Mechanism of action of Fulvestrant as a Selective Estrogen Receptor Degrader (SERD).
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: ERα-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: Serial dilutions of the test compound (e.g., this compound) are prepared in culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) is included.[9]
-
Incubation: The plate is incubated for a specified duration (e.g., 24 or 72 hours).[9]
-
Fluorescence Measurement: After the incubation period, AlamarBlue reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C. Fluorescence is then measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and dose-response curves are plotted to determine the IC50 value.[9]
Orthotopic Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Preparation and Implantation: MCF-7 cells, an ERα-positive human breast cancer cell line, are suspended in a solution containing Matrigel.[10] Approximately 1 x 10^6 to 1 x 10^7 cells are then orthotopically injected into the mammary fat pad of immunocompromised female mice (e.g., athymic nude mice).[10] To support the growth of these estrogen-dependent tumors, mice are often supplemented with estradiol.[11]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly, often twice a week, by measuring the tumor volume with calipers.[10]
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups.[10] The test compound (e.g., ErSO or fulvestrant) is administered according to the specified dosage and schedule (e.g., oral gavage or subcutaneous injection).[4][12] The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes are continuously monitored throughout the treatment period. At the end of the study, tumors may be excised and weighed.[10] The efficacy of the treatment is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound and fulvestrant represent two distinct approaches to targeting ERα in endocrine-resistant breast cancer. Fulvestrant's established mechanism of ERα degradation has proven clinical efficacy. This compound's novel mechanism of inducing selective cancer cell necrosis through a-UPR hyperactivation presents a promising strategy, particularly in overcoming resistance to conventional endocrine therapies. The preclinical data, especially the dramatic tumor regression observed with ErSO in xenograft models, underscores its potential as a powerful new therapeutic agent. Further clinical investigation is warranted to determine the translational potential of this compound in patients with endocrine-resistant breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
Validating the ERα-Dependency of ErSO-DFP's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer is evolving beyond traditional endocrine blockade. ErSO-DFP, a novel small molecule, has emerged as a promising therapeutic agent with a distinct mechanism of action. Unlike selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) or selective estrogen receptor degraders (SERDs) like fulvestrant, which aim to inhibit or degrade the estrogen receptor alpha (ERα), this compound acts as a selective ERα biomodulator.[1] It leverages the presence of ERα to hyperactivate a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR), leading to selective and rapid necrosis of ERα-positive cancer cells.[1][2][3] This guide provides a comparative analysis of this compound with alternative therapies, focusing on the experimental data that validates the critical ERα-dependency of its cytotoxic effects. Preclinical data robustly demonstrates that this compound is potent against endocrine-resistant ERα+ breast cancer models and circumvents common resistance mechanisms.[4]
Data Presentation: Quantitative Comparison of Cytotoxicity
The cytotoxic efficacy of this compound is directly correlated with the presence of ERα. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and tamoxifen in various breast cancer cell lines, highlighting the differential sensitivity based on ERα status.
Table 1: Comparative IC50 Values of this compound in ERα-Positive and ERα-Negative Breast Cancer Cell Lines [5][6]
| Cell Line | ERα Status | This compound IC50 (nM) | Incubation Time |
| MCF-7 | Positive | 17 - 35 | 24 h |
| T47D | Positive | 16 | 24 - 72 h |
| TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | 24 - 72 h |
| TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | 24 - 72 h |
| HCT-116 | Negative | 55,000 | 24 and 72 h |
| MDA-MB-231 | Negative | >25,000 | 72 h |
Note: The significantly higher IC50 values in ERα-negative cell lines underscore the ERα-dependency of this compound's cytotoxicity. The (R)-enantiomer of this compound is the active form, while the (S)-enantiomer is inactive.[7]
Table 2: Comparative IC50 Values of Tamoxifen in ERα-Positive Breast Cancer Cell Lines [8]
| Cell Line | ERα Status | Tamoxifen IC50 (µM) | Incubation Time |
| MCF-7 | Positive | ~5-10 | 48-72 h |
| T47D | Positive | ~5-15 | 48-72 h |
Note: Tamoxifen's efficacy is also dependent on ERα, but it acts as a competitive inhibitor, leading to cytostatic effects, in contrast to the cytotoxic effect of this compound.[2][9]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling cascade of this compound in ERα-positive cells.
Experimental Workflow for Validating ERα-Dependency
Caption: Experimental workflow to confirm ERα-dependency.
Logical Relationship of ERα-Dependency
Caption: Logical flow of this compound's ERα-contingent action.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.[3][10][11]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).[10]
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Replace the medium in the wells with 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.[3]
-
-
Viability Measurement (AlamarBlue Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]
-
Western Blot for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway through key protein markers.[5]
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[3]
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against a-UPR markers such as phosphorylated eIF2α (P-EIF2α), phosphorylated AMPK (P-AMPK), and cleaved ATF6α.[5][7] Also probe for a loading control like actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]
-
-
Detection and Analysis:
Conclusion
The presented data and experimental workflows provide a robust validation of the ERα-dependency of this compound's cytotoxic effects. Its unique mechanism of hyperactivating the a-UPR pathway in an ERα-dependent manner distinguishes it from traditional endocrine therapies and highlights its potential for treating ER-positive breast cancers, including those that have developed resistance. The stark contrast in cytotoxicity between ERα-positive and ERα-negative cell lines, coupled with the specific activation of the a-UPR signaling cascade only in the presence of ERα, confirms that ERα is the critical determinant for the therapeutic action of this compound. Further investigation into this novel mechanism may pave the way for a new class of targeted therapies for hormone-dependent cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatase inhibitors versus tamoxifen in premenopausal women with oestrogen receptor-positive early-stage breast cancer treated with ovarian suppression: a patient-level meta-analysis of 7030 women from four randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of ErSO-DFP and its Derivative ErSO-TFPy in ERα-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of ErSO-DFP and its next-generation derivative, ErSO-TFPy, novel small molecules with significant potential in the treatment of estrogen receptor-alpha (ERα)-positive breast cancer. Both compounds operate through a unique mechanism of action, inducing selective necrosis in cancer cells by hyperactivating the anticipatory Unfolded Protein Response (a-UPR), a pathway distinct from traditional endocrine therapies.[1][2][3] This guide will delve into their comparative efficacy, selectivity, and tolerability, supported by experimental data, to inform preclinical research and drug development efforts.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound and ErSO-TFPy, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Cytotoxicity (IC50) in ERα-Positive Breast Cancer Cell Lines
| Compound | Cell Line | ERα Status | IC50 (nM) | Incubation Time | Assay |
| This compound | MCF-7 | Positive | 17 | 24 hours | AlamarBlue |
| This compound | T47D | Positive | 16 | 24 hours | AlamarBlue |
| This compound | TYS (T47D-ERαY537S) | Positive (Mutant) | 7 | 24 hours | AlamarBlue |
| This compound | TDG (T47D-ERαD538G) | Positive (Mutant) | 9 | 24 hours | AlamarBlue |
| ErSO-TFPy | MCF-7 | Positive | 4-5 | Not Specified | Not Specified |
| ErSO-TFPy | T47D | Positive | ~5-25 | 72 hours | AlamarBlue |
| ErSO-TFPy | BT-474 | Positive | ~5-25 | 72 hours | AlamarBlue |
| ErSO-TFPy | ZR-75-1 | Positive | ~5-25 | 72 hours | AlamarBlue |
| ErSO-TFPy | HCC1428 | Positive | ~5-25 | 72 hours | AlamarBlue |
Data compiled from multiple sources.[1][4][5]
Table 2: Selectivity for ERα-Positive vs. ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC50 (µM) at 72 hours |
| This compound | MCF-7 | Positive | 0.017 |
| This compound | MDA-MB-231 | Negative | > 25 |
| This compound | HCT-116 | Negative | 55 |
| This compound | HT-29 | Negative | > 100 |
| ErSO-TFPy | MDA-MB-231 | Negative | > 10-30 |
| ErSO-TFPy | HCC1937 | Negative | > 10-30 |
| ErSO-TFPy | MDA-MB-436 | Negative | > 10-30 |
Data compiled from multiple sources.[1][5]
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Animal Model | Cell Line/Tumor Model | Dosing Schedule | Outcome |
| This compound | Athymic Nude Mice | MCF-7 | 5 mg/kg, IV, once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity.[1] |
| ErSO-TFPy | Athymic Nude Mice | MCF-7 Xenograft | 10 mg/kg, IV, once weekly for 4 doses | Complete tumor regression.[5] |
| ErSO-TFPy | Athymic Nude Mice | ST941 PDX (ESR1mut Y537S) | IV, once or twice weekly for 4 weeks | Significant tumor regression.[1] |
Mechanism of Action: Hyperactivation of the a-UPR
Both this compound and ErSO-TFPy exert their anticancer effects by binding to ERα and inducing a potent and sustained activation of the anticipatory Unfolded Protein Response (a-UPR).[1][2] This is in stark contrast to traditional endocrine therapies that block ERα signaling.[3] The hyperactivation of the a-UPR leads to a cascade of events culminating in selective necrosis of ERα-positive cancer cells.[1][3]
The proposed signaling pathway is as follows:
-
Binding to ERα: The small molecule selectively binds to both wild-type and mutant ERα.[1]
-
Activation of Src Kinase and PLCγ: The drug-ERα complex activates Src kinase, which in turn phosphorylates and activates phospholipase C gamma (PLCγ).[1][2]
-
IP₃ Production and Calcium Release: Activated PLCγ cleaves PIP₂ to produce inositol (B14025) triphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid and sustained release of calcium into the cytosol.[1][2]
-
a-UPR Hyperactivation and Cell Death: The massive influx of cytosolic calcium leads to ER stress and hyperactivation of the a-UPR, marked by the phosphorylation of PERK and eIF2α, and the cleavage of ATF6.[1] This ultimately results in an inhibition of protein synthesis, ATP depletion, and selective necrotic cell death in ERα-positive cancer cells.[1]
Caption: Signaling pathway of this compound and ErSO-TFPy in ERα-positive breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) values.
Materials:
-
ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound/ErSO-TFPy compound
-
Vehicle control (e.g., DMSO)
-
AlamarBlue reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume (e.g., 10 µL for a 100 µL volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Determine the IC₅₀ value from the resulting dose-response curve.
Western Blot Analysis of a-UPR Markers
This protocol is used to detect the activation of key proteins in the a-UPR pathway.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
6-well plates
-
This compound/ErSO-TFPy compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PERK, p-eIF2α, cleaved ATF6, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates and treat with the compound or vehicle for the specified time (e.g., 4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of in vivo efficacy.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
ERα-positive breast cancer cells (e.g., MCF-7)
-
Matrigel
-
Slow-release estrogen pellets (for ER-dependent tumors)
-
This compound/ErSO-TFPy compound formulated for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation (if required): For cell lines like MCF-7, implant a slow-release estrogen pellet subcutaneously 24-48 hours before cell injection.[1]
-
Tumor Cell Implantation: Resuspend MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel. Inject the cell suspension (e.g., 1-5 x 10⁶ cells) orthotopically into the mammary fat pad of the mice.[1][2]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer the compound (e.g., this compound at 5 mg/kg or ErSO-TFPy at 10 mg/kg) and vehicle control via the specified route (e.g., intravenous injection) and schedule (e.g., once weekly).[1][5]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Data Analysis: Plot tumor growth curves and compare the tumor volumes between the treatment and control groups to assess efficacy. Monitor animal weight as a measure of toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. allevi3d.com [allevi3d.com]
- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
ErSO-DFP Demonstrates Superior Efficacy in Preclinical Models of Endocrine-Resistant Breast Cancer
For Immediate Release
Researchers and drug development professionals in the oncology space now have access to a comprehensive comparison of ErSO-DFP's efficacy in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. This novel selective estrogen receptor α (ERα) biomodulator shows significant promise in overcoming resistance to standard-of-care endocrine therapies, inducing tumor regression in models where traditional agents only achieve stasis.
This compound, a derivative of the parent compound ErSO, operates through a unique mechanism of action: the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR) in cancer cells.[1][2] This process leads to selective necrosis of ERα-positive tumor cells, including those with mutations that confer resistance to anti-estrogen treatments.[1][3] Preclinical data highlights its potential as a transformative therapy for patients with advanced or resistant ER+ breast cancer.
Quantitative Efficacy Comparison in Xenograft Models
The following table summarizes the in vivo efficacy of ErSO and its derivative this compound in comparison to standard endocrine therapies. It is important to note that these results are from different studies and models, and direct head-to-head comparisons should be interpreted with caution.
| Treatment Agent | Animal Model | Cell Line/PDX Model | Dosing Schedule | Outcome | Source(s) |
| ErSO | Ovariectomized Nu/J Mice | MCF-7 (ERα WT) Orthotopic | 10 mg/kg & 40 mg/kg, daily (p.o.) | Tumor Regression | [4] |
| ErSO | Ovariectomized NSG Mice | TYS-luc (ERα Y537S) Orthotopic | 40 mg/kg, daily (p.o.) | Quantitative Tumor Regression | [4] |
| ErSO | Ovariectomized NSG Mice | TDG-luc (ERα D538G) Orthotopic | 40 mg/kg, daily (p.o.) | Quantitative Tumor Regression | [4] |
| ErSO | PDX Mouse Model | ST941/HI (ERα Y537S) | Oral, 14 days | Tumor Regression (6/10 mice with no measurable tumor) | [3] |
| (Rac)-ErSO-DFP | Ovariectomized Nu/J Mice | MCF-7 Orthotopic | 5 mg/kg, 3x weekly (i.v.) | Tumor Regression | [2][5] |
| Fulvestrant (B1683766) | Ovariectomized Nu/J Mice | MCF-7 (ERα WT) Orthotopic | 5 mg/mouse, once a week | Tumor Stasis | [4] |
| Fulvestrant | PDX Mouse Model | ST941/HI (ERα Y537S) | Not specified | Tumor Stasis | [3] |
| Fulvestrant | PDX Mouse Models | ESR1 WT and Mutant | 5 mg/kg, weekly | Variable (Sensitivity and Insensitivity observed) | [6] |
| Tamoxifen (B1202) | PDX Mouse Model | ST941/HI (ERα Y537S) | Not specified | Tumor Growth | [3] |
| Tamoxifen | ER+ PDX Models | BCM-15057, HCI-011 | Not specified | Delayed Tumor Growth (No decrease in tumor size) | [7] |
| Letrozole (Aromatase Inhibitor) | Ovariectomized, Immunodeficient Mice | MCF-7Ca (Aromatase transfected) | Not specified | Sustained Growth Inhibition (Eventual resistance) | [8] |
Mechanism of Action: The ErSO Signaling Pathway
This compound's unique mechanism of action sets it apart from traditional endocrine therapies that aim to block or degrade the estrogen receptor. This compound binds to ERα and triggers a non-canonical signaling cascade that results in the hyperactivation of the a-UPR, leading to selective cancer cell death.
Caption: Signaling cascade of this compound-induced a-UPR hyperactivation.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Generation and Efficacy Study
A detailed protocol for establishing and utilizing PDX models for evaluating the efficacy of this compound is outlined below. This protocol is synthesized from best practices and information gathered from preclinical studies.[2][3][5]
-
Tumor Tissue Implantation:
-
Fresh tumor tissue from an ER+ breast cancer patient is obtained under sterile conditions.
-
The tissue is fragmented into small pieces (approximately 2-3 mm³).
-
Immunodeficient mice (e.g., NSG or Nu/J) are anesthetized. For ER-dependent tumors, a slow-release estrogen pellet may be implanted subcutaneously 24-48 hours prior to tumor implantation.
-
A small incision is made to expose the mammary fat pad, and a tumor fragment is implanted.
-
The incision is closed with sutures or surgical clips.
-
-
Tumor Growth and Passaging:
-
Mice are monitored regularly for tumor growth. Tumor volume is measured twice a week using calipers (Volume = (length x width²)/2).
-
Once a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.
-
The tumor can then be passaged to subsequent cohorts of mice for expansion of the PDX model.
-
-
Drug Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., a solution for intravenous injection).
-
The treatment group receives this compound at a specified dose and schedule (e.g., 5 mg/kg, intravenously, three times a week).[5]
-
The control group receives the vehicle alone.
-
Alternative treatment arms can include standard-of-care therapies like tamoxifen or fulvestrant for comparison.
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are harvested for further analysis (e.g., immunohistochemistry, western blotting).
-
Experimental Workflow for this compound Evaluation in PDX Models
The following diagram illustrates the typical workflow for assessing the efficacy of this compound in patient-derived xenograft models.
Caption: Workflow for evaluating this compound in PDX models.
Conclusion
The available preclinical data strongly supports the development of this compound as a novel therapeutic for ER+ breast cancer, particularly in cases of acquired resistance to current endocrine therapies. Its unique mechanism of inducing selective necrosis in ERα-positive cells, including those with resistance-conferring mutations, presents a significant advantage over existing treatments that often lead to tumor stasis rather than regression. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. systemsoncology.com [systemsoncology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression in Cells Treated with ErSO-DFP: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of ErSO-DFP, a novel therapeutic agent for estrogen receptor-positive (ERα+) breast cancer. This document details its unique mechanism of action, compares its efficacy with alternative treatments, and provides relevant experimental data and protocols.
This compound is a next-generation derivative of the parent compound ErSO, both of which represent a paradigm shift in ERα+ cancer therapy.[1][2] Unlike traditional endocrine therapies such as tamoxifen (B1202), which aim to inhibit estrogen receptor signaling, this compound selectively binds to ERα and hyperactivates a cellular protective pathway known as the anticipatory Unfolded Protein Response (a-UPR).[3][4] This hyperactivation leads to rapid and selective necrosis of ERα+ cancer cells, even those harboring mutations that confer resistance to standard treatments.[3] this compound has been engineered for enhanced selectivity and a wider therapeutic window compared to its predecessor, ErSO.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in comparison to its parent compound ErSO and standard endocrine therapies across various ERα+ breast cancer cell lines.
| Cell Line | Drug | IC50 (nM) | Source(s) |
| MCF-7 (ERα+, Endocrine-Sensitive) | (Rac)-ErSO-DFP | 17 | [3] |
| ErSO | 20 | [1] | |
| Tamoxifen | Data not directly comparable | [4] | |
| Fulvestrant (B1683766) | Data not directly comparable | [3] | |
| T47D (ERα+, Endocrine-Sensitive) | (Rac)-ErSO-DFP | 16 | [3] |
| ErSO | Not Available | ||
| TYS (T47D-ERαY537S, Endocrine-Resistant) | (Rac)-ErSO-DFP | 7 | [3] |
| ErSO | Effective against this mutation | [2] | |
| TDG (T47D-ERαD538G, Endocrine-Resistant) | (Rac)-ErSO-DFP | 9 | [3] |
| ErSO | Effective against this mutation | [2] |
Gene Expression Analysis
While comprehensive transcriptomic data from RNA sequencing of this compound-treated cells is not yet publicly available, studies on the parent compound ErSO provide critical insights into the gene expression changes induced by this class of molecules. A key marker of a-UPR activation is the splicing of X-box binding protein 1 (XBP1) mRNA. In T47D cells, ErSO treatment induced the expression of spliced XBP1 (sp-XBP1) mRNA by over 1,000-fold, indicating a robust activation of the a-UPR pathway.[2]
| Gene | Fold Change | Cell Line | Treatment | Source |
| sp-XBP1 mRNA | >1,000 | T47D | ErSO (1 µM) | [2] |
This profound upregulation of sp-XBP1 is a hallmark of the distinct mechanism of action of ErSO and, by extension, this compound, compared to traditional endocrine therapies that do not directly induce this pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (e.g., AlamarBlue)
-
Cell Seeding: Seed ERα+ breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a comparator drug (e.g., tamoxifen), or a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add AlamarBlue reagent to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Western Blot Analysis for a-UPR Activation
-
Cell Culture and Treatment: Culture ERα+ cells to 70-80% confluency and treat with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6) and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative changes in protein expression and phosphorylation.
In Vivo Xenograft Studies
-
Cell Implantation: Orthotopically implant ERα+ human breast cancer cells (e.g., MCF-7) into the mammary fat pad of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or a vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined dosing schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Conclusion
This compound represents a promising novel therapeutic for ERα+ breast cancer with a mechanism of action that is distinct from current endocrine therapies. Its ability to hyperactivate the a-UPR leads to selective cancer cell death and overcomes common resistance mechanisms. The provided data and protocols offer a foundation for further research into this innovative compound and its potential to improve outcomes for patients with ERα+ breast cancer.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validating the Activation of the a-UPR Pathway by ErSO-DFP Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the activation of the anticipatory Unfolded Protein Response (a-UPR) pathway by the novel anti-cancer compound ErSO-DFP. We focus on the use of genetic knockouts to dissect the signaling cascade and compare the cellular response to this compound with its parent compound, ErSO, and other a-UPR activators. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to support the design and interpretation of key validation studies.
Introduction to this compound and the a-UPR Pathway
This compound is a promising therapeutic agent that demonstrates potent and selective cytotoxicity against estrogen receptor alpha-positive (ERα+) breast cancer cells.[1][2] Its mechanism of action is attributed to the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[1][3][4] Unlike the canonical UPR, which is a reactive response to misfolded proteins, the a-UPR is a proactive mechanism initiated by signaling molecules to prepare the cell for an increased protein-folding load.[5] In the context of ERα+ breast cancer, this compound binds to ERα, triggering a sustained and lethal hyperactivation of the PERK and ATF6 arms of the UPR, ultimately converting a pro-survival pathway into a death signal.[1][3]
Comparative Efficacy of a-UPR Activators
This compound exhibits enhanced selectivity for ERα+ cancer cells compared to its predecessor, ErSO. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the superior potency and selectivity of this compound.
| Compound | Cell Line | ERα Status | IC50 (24h) | IC50 (72h) |
| This compound | MCF-7 | Positive | 17 nM | 17 nM |
| T47D | Positive | 16 nM | 16 nM | |
| TYS (T47D-ERαY537S) | Positive | 7 nM | 7 nM | |
| TDG (T47D-ERαD538G) | Positive | 9 nM | 9 nM | |
| MDA-MB-231 | Negative | >10,000 nM | >10,000 nM | |
| HCT-116 | Negative | >10,000 nM | >10,000 nM | |
| ErSO | MCF-7 | Positive | ~20 nM | ~20 nM |
| ERα-negative lines | Negative | >3,500 nM | >3,500 nM | |
| BHPI | ERα+ cell lines | Positive | Less effective than ErSO | Less effective than ErSO |
Data compiled from multiple sources.[1][3]
Validating a-UPR Activation with Genetic Knockouts
Genetic knockouts are a powerful tool to validate the specific signaling pathways involved in this compound's mechanism of action. By ablating key components of the a-UPR pathway, researchers can confirm their necessity for the observed cytotoxic effects.
ERα Knockout: The Primary Target
The primary target of this compound is the estrogen receptor alpha (ERα). Knockout of the ESR1 gene, which encodes ERα, is the most direct way to validate that the activity of this compound is ERα-dependent.
Expected Outcome:
-
ERα Knockout Cells: Should be resistant to this compound-induced cell death.
-
Wild-Type Cells: Remain sensitive to this compound.
This has been demonstrated for the parent compound ErSO, where knockout of ERα in breast cancer cell lines rendered them resistant to ErSO-induced cell death.[3]
UPR Sensor Knockouts: Dissecting the Pathway
To confirm the specific arms of the a-UPR pathway that are essential for this compound's activity, genetic knockouts of the three main UPR sensors—IRE1α, PERK, and ATF6α—can be employed.
| Gene Knockout | UPR Arm | Expected Impact on this compound Efficacy | Rationale |
| ERN1 (IRE1α) | IRE1α | Partial or no reduction in cytotoxicity | While ErSO induces splicing of XBP1 (a downstream target of IRE1α), its primary cytotoxic effect is believed to be mediated through the PERK and ATF6 arms.[3] However, complete validation requires experimental confirmation. |
| EIF2AK3 (PERK) | PERK | Significant reduction in cytotoxicity | ErSO and this compound are known to activate the PERK arm of the a-UPR.[1][3] Knockout of PERK would likely abrogate the downstream signaling, including phosphorylation of eIF2α, leading to resistance. |
| ATF6 (ATF6α) | ATF6 | Significant reduction in cytotoxicity | Cleavage of ATF6α is a key indicator of a-UPR activation by this compound.[1] Its knockout is expected to confer resistance by preventing the transcriptional response mediated by this arm of the pathway. |
Downstream Effector Knockout: The Executioner Protein
A genome-wide CRISPR-Cas9 screen with the parent compound ErSO identified the calcium-activated sodium channel TRPM4 as the key executioner of necrotic cell death.[6]
Expected Outcome:
-
TRPM4 Knockout Cells: Should exhibit complete resistance to this compound-induced cell death.[6][7]
-
Wild-Type Cells: Remain sensitive to this compound.
Experimental Protocols
Generation of Genetic Knockouts using CRISPR-Cas9
This protocol provides a general workflow for creating knockout cell lines.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting the early exons of the gene of interest (ESR1, ERN1, EIF2AK3, ATF6, or TRPM4). Clone the gRNAs into a suitable Cas9 expression vector (e.g., pX458).
-
Transfection: Transfect the target cell line (e.g., MCF-7) with the gRNA/Cas9 plasmid using a suitable transfection reagent.
-
Single-Cell Cloning: Two days post-transfection, sort GFP-positive cells (if using a vector with a fluorescent marker like pX458) into 96-well plates to isolate single clones.
-
Expansion and Validation: Expand the single-cell clones and screen for the absence of the target protein by Western blot. Confirm the knockout at the genomic level by sequencing the targeted locus.
Western Blot Analysis for a-UPR Activation
This protocol is used to detect changes in the expression and phosphorylation of key a-UPR proteins.
-
Cell Culture and Treatment: Plate wild-type and knockout cells and treat with various concentrations of this compound for specified time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key a-UPR proteins (e.g., P-eIF2α, total eIF2α, ATF6α, P-AMPK, total AMPK, and a loading control like actin).
-
Detection and Quantification: Visualize the protein bands and quantify their intensity using densitometry software. The ratio of cleaved ATF6 (p50) to full-length ATF6 (p90) is a key measure of pathway activation.
RT-PCR for XBP1 Splicing
Activation of the IRE1α branch of the UPR is assessed by detecting the splicing of X-box binding protein 1 (XBP1) mRNA.[3]
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
PCR Amplification: Perform PCR using primers that flank the splice site of XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The unspliced and spliced forms of XBP1 will appear as different-sized bands.
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed wild-type and knockout cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a reagent such as AlamarBlue or by performing an MTT assay.
-
Data Analysis: Plot cell viability against the compound concentration to determine the IC50 value.
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams are provided.
Caption: this compound-induced a-UPR signaling pathway.
Caption: Experimental workflow for knockout validation.
Caption: Logical comparison of this compound effect.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule activator of the unfolded protein response eradicates human breast tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticipatory UPR Activation: A Protective Pathway and Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OR16-1 How Strong and Sustained Activation of the Estrogen Receptor-mediated Anticipatory Unfolded Protein Response Kills Breast and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ErSO-DFP in Combination Therapy: A Comparative Guide for Researchers
For professionals in research, drug development, and related scientific fields, this guide provides an objective comparison of ErSO-DFP's potential in combination with other chemotherapy agents. The document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further investigation into this novel therapeutic strategy.
This compound, a derivative of the parent compound ErSO, is a small molecule that has demonstrated significant preclinical efficacy against estrogen receptor-alpha (ERα)-positive breast cancers, including those resistant to standard therapies.[1][2][3] Its unique mechanism of action, the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), sets it apart from traditional endocrine therapies and suggests potential for synergistic effects when combined with other chemotherapeutic agents.[1][4]
Mechanism of Action: A Novel Approach to Targeting ERα-Positive Cancers
Unlike conventional endocrine therapies that aim to block ERα signaling, this compound leverages the presence of the receptor to induce cancer cell death.[1] The binding of this compound to ERα initiates a signaling cascade that results in the hyperactivation of the a-UPR, a cellular stress response pathway.[1][4] This leads to a massive influx of calcium into the cytosol, ultimately causing selective necrosis of ERα-positive cancer cells.[1] This distinct mechanism provides a strong rationale for its use in combination with agents that target different cellular pathways, potentially leading to enhanced anti-tumor activity and overcoming resistance.
Signaling Pathway of this compound
The binding of this compound to ERα triggers a series of intracellular events culminating in the hyperactivation of the a-UPR. This pathway is initiated by the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ). Activated PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to a rapid and sustained release of calcium into the cytosol, a critical step in a-UPR hyperactivation and subsequent cell death.[1]
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
This compound in Combination with Other Chemotherapy Agents: A Scientific Rationale
While direct experimental data on the combination of this compound with other chemotherapy agents is currently limited, a strong scientific rationale supports its investigation in combination with several classes of drugs, most notably CDK4/6 inhibitors.[1]
This compound and CDK4/6 Inhibitors
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are a standard of care in ERα-positive breast cancer, working by inducing cell cycle arrest in the G1 phase (cytostatic effect).[1] In contrast, this compound induces a direct cytotoxic effect through the hyperactivation of the a-UPR.[1] The combination of a cytostatic and a cytotoxic agent could potentially lead to a more profound and durable anti-tumor response.[1] Furthermore, because this compound's mechanism is independent of the cell cycle machinery targeted by CDK4/6 inhibitors, it is plausible that this compound could be effective against tumors that have developed resistance to these inhibitors.[1]
Preclinical Data: ErSO Monotherapy
Preclinical studies on the parent compound, ErSO, have demonstrated its potent and selective cytotoxic activity against ERα-positive breast cancer cell lines and in vivo models. It is important to note that this compound was developed as a next-generation derivative with enhanced selectivity and tolerability.[3]
| Cell Line | Cancer Type | IC50 (ErSO) | Reference |
| ERα-Positive | |||
| MCF-7 | Breast Cancer | 34 nM (average) | [3] |
| T47D | Breast Cancer | Data not specified | |
| ERα-Negative | |||
| Multiple Lines | Various | 12.4 µM (average) | [3] |
Table 1: In Vitro Cytotoxicity of ErSO. IC50 values represent the concentration required to inhibit 50% of cell growth.
In vivo studies using mouse xenograft models of human ERα-positive breast cancer have shown that oral administration of ErSO resulted in significant tumor regression, with no measurable tumor burden in a majority of the mice in some studies.[3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of ErSO and its derivatives.
Cell Viability Assay
-
Cell Seeding: ERα-positive (e.g., MCF-7, T47D) and ERα-negative breast cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or the combination of this compound and another chemotherapeutic agent for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a metabolic indicator dye such as resazurin (B115843) (AlamarBlue) or a luminescence-based assay that quantifies ATP (CellTiter-Glo).
-
Data Analysis: IC50 values are calculated, and for combination studies, synergy is determined using software like CompuSyn to calculate a Combination Index (CI), where a CI < 1 indicates synergy.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted into the mammary fat pad of immunocompromised mice.
-
Treatment: Once tumors reach a specified size, mice are treated with vehicle control, this compound alone, the combination agent alone, or the combination of both, typically via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as western blotting for key protein markers of the a-UPR pathway.
Hypothetical Experimental Workflow for Combination Studies
The following diagram illustrates a potential workflow for preclinical evaluation of this compound in combination with another chemotherapy agent, such as a CDK4/6 inhibitor.
Caption: A potential workflow for the preclinical evaluation of this compound in combination therapy.
Future Directions
The unique mechanism of action of this compound presents a compelling case for its investigation in combination with other chemotherapy agents. While direct experimental evidence is not yet widely available, the scientific rationale, particularly for combination with CDK4/6 inhibitors, is strong.[1] Future preclinical studies are essential to validate the synergistic potential of these combinations, which could pave the way for new and more effective treatment strategies for ERα-positive breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unfolding the Role of Stress Response Signaling in Endocrine Resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
ErSO-DFP: A Paradigm Shift in Overcoming Resistance to ER-Targeted Therapies
A comparative analysis of ErSO-DFP, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR), reveals a promising strategy to circumvent common resistance mechanisms that plague current estrogen receptor (ER)-targeted therapies in ER-positive breast cancer. Preclinical data demonstrates the potent and selective cytotoxic activity of this compound against endocrine-resistant breast cancer models, offering a distinct advantage over traditional ER antagonists like tamoxifen (B1202) and fulvestrant (B1683766).
This compound, a derivative of the parent compound ErSO, operates through a unique mechanism of action that fundamentally differs from existing endocrine therapies.[1][2] Instead of inhibiting ERα signaling, this compound binds to ERα and hyperactivates a non-canonical pathway known as the anticipatory Unfolded Protein Response (a-UPR).[1][3] This sustained overstimulation of the a-UPR induces rapid and selective necrosis in ERα-positive cancer cells, including those harboring mutations that confer resistance to conventional treatments.[1][3]
Quantitative Performance Comparison: In Vitro Efficacy
The in vitro potency of this compound and its parent compound, ErSO, has been demonstrated across a range of ERα-positive breast cancer cell lines, including those engineered to be resistant to tamoxifen and fulvestrant through the introduction of common ERα mutations such as Y537S and D538G.[1][4] The following tables summarize the half-maximal inhibitory concentration (IC50) values, highlighting the efficacy of these compounds in both endocrine-sensitive and resistant settings. It is important to note that the data presented is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.[1]
Table 1: Comparative IC50 Values in Endocrine-Sensitive and Resistant ERα+ Breast Cancer Cell Lines
| Compound | Cell Line | ERα Status | IC50 (nM) | Incubation Time (hours) | Assay Method |
| This compound | MCF-7 | Positive | 17 | 72 | Alamar Blue |
| This compound | T47D | Positive | 16 | 72 | Alamar Blue |
| This compound | T47D-ERαY537S (TYS) | Positive (Mutant) | 7 | 72 | Alamar Blue |
| This compound | T47D-ERαD538G (TDG) | Positive (Mutant) | 9 | 72 | Alamar Blue |
| ErSO | MCF-7 | Positive | ~20 | 24 | Alamar Blue |
| ErSO | T47D | Positive | 11-43 | 24 | Alamar Blue |
| ErSO | TYS | Positive (Mutant) | 11-43 | 24 | Alamar Blue |
| ErSO | TDG | Positive (Mutant) | 11-43 | 24 | Alamar Blue |
Table 2: Selectivity of this compound for ERα-Positive vs. ERα-Negative Cell Lines
| Compound | Cell Line | ERα Status | IC50 (µM) at 72 hours |
| This compound | MCF-7 | Positive | 0.017 |
| This compound | MDA-MB-231 | Negative | > 25 |
| This compound | HCT-116 | Negative | 55 |
This data underscores the high selectivity of this compound for ERα-positive cells, a key attribute for minimizing off-target effects.[1]
In Vivo Efficacy in Xenograft Models
Preclinical studies utilizing mouse xenograft models of human ER-positive breast cancer have corroborated the potent in vivo activity of ErSO and its derivatives. In multiple models, including those with ERα mutations, administration of ErSO resulted in significant tumor regression, and in some instances, complete tumor eradication.[1][3][4] This contrasts with traditional endocrine therapies like fulvestrant, which typically induce tumor stasis rather than regression in these models.[3]
Table 3: In Vivo Efficacy of ErSO and Derivatives in Breast Cancer Xenograft Models
| Animal Model | Cell Line / Tumor Model | Treatment | Dosing Schedule | Outcome |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity.[1] |
| Ovariectomized NSG Mice | TYS-luc (T47D with ERα Y537S) | ErSO (40 mg/kg, oral) | Daily for 7 days | Regression of lung and multiple metastatic tumors.[1] |
| Ovariectomized Nu/J Mice | MCF-7 | ErSO (40 mg/kg, oral) | Daily for 21 days | >99% tumor reduction, with no measurable tumor in 4 of 6 mice.[3] |
Mechanism of Action: A Novel Approach to Bypass Resistance
Resistance to conventional endocrine therapies often arises from mutations in the ERα gene (e.g., Y537S, D538G) that render the receptor constitutively active, or through the activation of alternative growth factor signaling pathways.[1] this compound circumvents these mechanisms by engaging ERα in a novel manner. Instead of inhibiting its canonical transcriptional function, this compound hyperactivates the a-UPR, a cellular stress response pathway, leading to overwhelming cellular stress and subsequent necrotic cell death.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (Alamar Blue)
This protocol is used to determine the IC50 values of this compound.[1]
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, and their resistant derivatives) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Addition: Serial dilutions of this compound are prepared in complete growth medium. The old medium is removed from the wells and 100 µL of the compound dilutions are added. Vehicle control (e.g., DMSO) and untreated control wells are included.[1]
-
Incubation: The plate is incubated for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Alamar Blue Addition: 10 µL of Alamar Blue reagent is added to each well.[1]
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C, protected from light.[1]
-
Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated and plotted against the compound concentration to determine the IC50 value using non-linear regression analysis.[5]
Orthotopic Breast Cancer Xenograft Model
This protocol describes the establishment of an ERα-positive breast cancer xenograft model to evaluate the in vivo efficacy of this compound.[1]
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used. For ER-dependent tumors like MCF-7, a slow-release estrogen pellet is implanted subcutaneously 24-48 hours before cell injection.[1]
-
Cell Preparation: ERα-positive breast cancer cells (e.g., MCF-7) are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[1]
-
Tumor Implantation: 100 µL of the cell suspension (1-5 x 10⁶ cells) is injected into the fourth mammary fat pad of each mouse.[6]
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.[6]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).[1]
-
Data Collection and Analysis: Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting). Data is analyzed for tumor growth inhibition and any signs of toxicity.[1]
Western Blot for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway in response to this compound treatment.[7][8]
-
Cell Lysis: Cells are treated with this compound for the desired time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[1]
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.[8]
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.[7]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against key a-UPR markers (e.g., p-PERK, p-eIF2α, ATF4, cleaved ATF6) overnight at 4°C.[8]
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: The protein bands are visualized using an ECL substrate.[8]
-
Data Analysis: Band densitometry is performed using software like ImageJ to quantify changes in protein expression or phosphorylation relative to a loading control.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ErSO-DFP: A Procedural Guide for Laboratory Personnel
Disclaimer: As a novel research compound, a specific, official disposal protocol for ErSO-DFP has not been publicly established. The following procedures are based on general best practices for the disposal of potentially hazardous laboratory chemicals and should be adapted to comply with all institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a selective activator of the anticipatory unfolded protein response (a-UPR) with potent anti-tumor activity against estrogen receptor-alpha positive (ERα+) cancers.[1] Due to its novelty and potent biological activity, all waste materials containing this compound must be handled with care and disposed of as hazardous chemical waste.
Essential Safety and Logistical Information
Proper disposal of this compound is critical to ensure personnel safety and environmental protection. The following step-by-step guidance outlines the operational plan for managing this compound waste from generation to disposal.
Physicochemical Data for this compound
A summary of the available quantitative data for this compound is provided below for easy reference.
| Identifier | Value |
| CAS Number | 2768139-76-8[2][3] |
| Molecular Formula | C₂₀H₁₇F₅N₂O₂[3][4] |
| Molecular Weight | 412.36 g/mol [4] |
| Solubility | ≥ 100 mg/mL in DMSO[2] |
Note: The racemic mixture, (Rac)-ErSO-DFP, has a different CAS number (2768139-73-5).[5]
Experimental Protocol: this compound Waste Disposal
This protocol details the methodology for the safe segregation, collection, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Safety goggles with side-shields
-
Chemical-resistant nitrile gloves
-
Impervious laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent hazardous reactions and ensure compliant disposal.[6]
-
Solid Waste:
-
Includes contaminated consumables such as gloves, pipette tips, vials, and paper towels.
-
Collect in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
The container must be clearly labeled for "this compound Solid Waste."
-
-
Liquid Waste:
-
Includes unused solutions, cell culture media containing this compound, and solvent rinsates.
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).
-
Never mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[6]
-
Aqueous and organic solvent waste should be collected separately.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated items that can puncture skin must be disposed of in a designated sharps container.
-
Step 3: Waste Container Labeling
All waste containers must be labeled immediately upon the first addition of waste.[7]
-
Use a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Potentially Toxic," "Research Chemical").
-
Step 4: Storage of Waste
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Containers must be kept securely closed except when adding waste.[7]
-
Store liquid waste containers in secondary containment to prevent spills.[7]
-
Ensure incompatible waste types are segregated.[7]
Step 5: Arranging for Disposal
-
Once a waste container is full or has reached the maximum accumulation time allowed by your institution, arrange for pickup through your EHS department.
-
Complete all required waste disposal request forms accurately.
-
Do not dispose of this compound waste down the drain or in the regular trash.[8]
Step 6: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).[9]
-
Collect all rinsate as hazardous liquid waste.[9]
-
After rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines for chemically decontaminated glassware or plastic.[9]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling ErSO-DFP
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling of ErSO-DFP, a novel and potent activator of the anticipatory Unfolded Protein Response (a-UPR) in estrogen receptor-alpha positive (ERα+) cancer cells. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is classified as a hazardous antineoplastic agent, comprehensive personal protective equipment is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1][2]
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Chemotherapy Gloves | Wear two pairs of ASTM D6978-rated, powder-free nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[3][4] |
| Body Protection | Disposable, Impermeable Gown | A disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material is required. It must have long sleeves and tight-fitting knit or elastic cuffs. Gowns should not be reused.[3][5] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required for all handling procedures. When there is a risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety glasses or goggles.[4][5][6] |
| Respiratory Protection | N95 Respirator or Higher | A NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) should be used when handling the powdered form of the compound, during procedures that may generate aerosols, or when cleaning spills.[3][6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, from preparation of stock solutions to administration, must be conducted in a designated area and within a certified containment primary engineering control (C-PEC), such as a Class II, Type B2 biological safety cabinet or a chemical fume hood that is externally vented.[1][7]
1. Preparation of Stock Solutions:
-
Preparation: Before starting, ensure the work surface of the C-PEC is decontaminated and covered with a plastic-backed absorbent pad.[1]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Weighing: If working with the powdered form, carefully weigh the required amount in the C-PEC to minimize aerosolization.
-
Solubilization: For in vitro experiments, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). For in vivo studies, a formulation may involve solvents like PEG300, Tween-80, and saline.
-
Labeling and Storage: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
2. Dilution and Use in Experiments:
-
Pre-dilution: When preparing working solutions, pre-dilute the stock solution in a small volume of media or the appropriate vehicle inside the C-PEC.
-
Mixing: Mix thoroughly by gentle inversion or pipetting.
-
Transport: Transport all solutions containing this compound in sealed, secondary containers to prevent spills.[1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be managed as hazardous chemical waste.[4][8]
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as hazardous chemical waste through your institution's Environmental Health & Safety (EH&S) department. Do not discard down the drain. This is considered non-trace chemotherapy waste.[4] |
| Contaminated Sharps | All needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled "HAZARDOUS DRUG WASTE ONLY" or "CHEMOTHERAPY WASTE" sharps container.[8][9] |
| Contaminated Labware and PPE | All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads, pipette tips, vials) are considered "trace" chemotherapy waste. These items should be disposed of in thick, leak-proof plastic bags, often yellow or another designated color, and placed in a clearly labeled, covered waste container for hazardous materials.[8][10] |
| Liquid Waste | Aqueous solutions containing this compound should be collected as hazardous chemical waste. Do not pour down the drain. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, which can serve as a reference for designing experiments.
Table 1: In Vitro Efficacy of this compound
| Cell Line | ERα Status | IC₅₀ (nM) | Incubation Time |
| MCF-7 | Positive | 17 | 24-72 hours |
| T47D | Positive | 16 | 24-72 hours |
| TYS | Positive | 7 | 24-72 hours |
| TDG | Positive | 9 | 24-72 hours |
| MDA-MB-231 | Negative | > 25,000 | 24-72 hours |
| HCT-116 | Negative | 55,000 | 24-72 hours |
| HT-29 | Negative | > 100,000 | 24-72 hours |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Athymic Nude Mice | MCF-7 | This compound (5 mg/kg, IV) | Once weekly for 3 doses | Inhibited tumor growth and decreased tumor volume with no significant toxicity. |
Experimental Protocols
1. Cell Viability Assay (Alamar Blue)
This protocol is used to determine the IC₅₀ values of this compound.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Treatment Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions and incubate for a specified period.
-
Fluorescence Measurement: Measure fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
2. Western Blot for a-UPR Markers
This protocol is used to detect the activation of the a-UPR pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against a-UPR markers (e.g., phospho-EIF2α, ATF6) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
3. In Vivo Antitumor Efficacy in Xenograft Mouse Models
This protocol is used to evaluate the antitumor activity of this compound in a living organism.
-
Cell Implantation: Implant ERα+ breast cancer cells (e.g., MCF-7) into the mammary fat pads of immunodeficient mice.
-
Tumor Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their volume regularly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., 5 mg/kg intravenously, once weekly).
-
Data Collection: Monitor tumor volume and body weight throughout the study.
-
Analysis: At the end of the study, analyze the data for tumor growth inhibition and any signs of toxicity.
Visualizations
Caption: Signaling pathway of this compound in ERα-positive breast cancer cells.
Caption: Experimental workflow for a cell viability assay.
References
- 1. uwyo.edu [uwyo.edu]
- 2. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 3. oncodaily.com [oncodaily.com]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. halyardhealth.com [halyardhealth.com]
- 6. england.nhs.uk [england.nhs.uk]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
